molecular formula C19H17Cl2N5O2 B1197403 Triazolo-benzophenone CAS No. 64194-73-6

Triazolo-benzophenone

Cat. No.: B1197403
CAS No.: 64194-73-6
M. Wt: 418.3 g/mol
InChI Key: WUMXPIHYXXKRBU-UHFFFAOYSA-N
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Description

Triazolo-benzophenone, also known as this compound, is a useful research compound. Its molecular formula is C19H17Cl2N5O2 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64194-73-6

Molecular Formula

C19H17Cl2N5O2

Molecular Weight

418.3 g/mol

IUPAC Name

2-amino-N-[[4-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide

InChI

InChI=1S/C19H17Cl2N5O2/c1-11-24-25-17(10-23-18(27)9-22)26(11)16-7-6-12(20)8-14(16)19(28)13-4-2-3-5-15(13)21/h2-8H,9-10,22H2,1H3,(H,23,27)

InChI Key

WUMXPIHYXXKRBU-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)CNC(=O)CN

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)CNC(=O)CN

Other CAS No.

64194-73-6

Synonyms

2',5-dichloro-2-(3-glycylaminomethyl-5-methyl-4H-1,2,4-triazol-4-yl) benzophenone
triazolo-benzophenone

Origin of Product

United States

Foundational & Exploratory

Synthesis of Triazolo-Benzophenones via Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triazolo-benzophenones utilizing click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. This document details the core methodologies, presents quantitative data for comparative analysis, and elucidates the biological significance of these compounds, particularly in the context of anticancer drug development.

Introduction

Triazolo-benzophenones are hybrid molecules that integrate the structural features of both 1,2,3-triazoles and benzophenones. The benzophenone (B1666685) moiety is a well-known pharmacophore with a diverse range of biological activities, including antioxidant, anticancer, and photoprotective effects. The triazole ring, often synthesized via "click chemistry," serves as a rigid and stable linker that can improve the pharmacological properties of the parent molecule. The combination of these two scaffolds has led to the development of novel compounds with significant potential in medicinal chemistry.

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a powerful and versatile platform for the synthesis of these derivatives. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making them ideal for the rapid generation of compound libraries for drug discovery.

Synthetic Methodologies

The synthesis of triazolo-benzophenones via click chemistry primarily involves the reaction of a benzophenone molecule functionalized with either an azide (B81097) or an alkyne group with a complementary alkyne- or azide-containing reactant.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click chemistry method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction involves the copper-catalyzed cycloaddition of a terminal alkyne with an azide.

Workflow for CuAAC Synthesis of Triazolo-Benzophenones:

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_product Product Isolation Benzophenone_Alkyne Benzophenone-Alkyne Reaction_Vessel Reaction Mixture (Solvent, Cu(I) Catalyst, Reducing Agent) Benzophenone_Alkyne->Reaction_Vessel Add Organic_Azide Organic Azide Organic_Azide->Reaction_Vessel Add Purification Purification (e.g., Chromatography) Reaction_Vessel->Purification Reaction Triazolo_Benzophenone Triazolo-Benzophenone Purification->Triazolo_Benzophenone Isolate SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_product Product Isolation Benzophenone_Azide Benzophenone-Azide Reaction_Vessel Reaction Mixture (Biocompatible Solvent) Benzophenone_Azide->Reaction_Vessel Add Cyclooctyne Functionalized Cyclooctyne Cyclooctyne->Reaction_Vessel Add Purification Purification (e.g., HPLC) Reaction_Vessel->Purification Reaction Triazolo_Benzophenone This compound Purification->Triazolo_Benzophenone Isolate Apoptosis_Pathway Triazolo_Benzophenone This compound Bax_Bak Bax/Bak (Pro-apoptotic) Triazolo_Benzophenone->Bax_Bak Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Triazolo_Benzophenone->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Arrest cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Triazolo_Benzophenone This compound CyclinD_CDK46 Cyclin D / CDK4/6 Triazolo_Benzophenone->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 Triazolo_Benzophenone->CyclinE_CDK2 Inhibits CyclinB_CDK1 Cyclin B / CDK1 Triazolo_Benzophenone->CyclinB_CDK1 Inhibits G1_S_Progression G1 to S Phase Progression CyclinD_CDK46->G1_S_Progression CyclinE_CDK2->G1_S_Progression G1_Arrest G1 Arrest G2_M_Progression G2 to M Phase Progression CyclinB_CDK1->G2_M_Progression G2_M_Arrest G2/M Arrest Target_Inhibition cluster_BET BET Inhibition Pathway cluster_PARP PARP Inhibition Pathway Triazolo_Benzophenone This compound Derivative BET BET Bromodomains (e.g., BRD4) Triazolo_Benzophenone->BET Inhibits PARP PARP Triazolo_Benzophenone->PARP Inhibits cMYC c-MYC Oncogene BET->cMYC Activates Proliferation_Survival Cell Proliferation & Survival cMYC->Proliferation_Survival Promotes DNA_SSB DNA Single-Strand Breaks DNA_SSB->PARP Recruits SSB_Repair SSB Repair PARP->SSB_Repair Mediates DNA_DSB DNA Double-Strand Breaks SSB_Repair->DNA_DSB Prevents Cell_Death_SL Cell Death (Synthetic Lethality in BRCA-deficient cells) DNA_DSB->Cell_Death_SL

The Rising Profile of Triazolo-Benzophenones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of heterocyclic compounds, triazolo-benzophenone derivatives, is attracting significant scientific interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Core Synthesis Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The principal synthetic route to 1,2,3-triazolo-benzophenone derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently and regioselectively joins a benzophenone-containing alkyne with an azide (B81097) to form the stable 1,4-disubstituted triazole ring.[1][2][3]

The general workflow for the synthesis and subsequent biological evaluation is depicted below.

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Hydroxybenzophenone) propargylation Propargylation start->propargylation Propargyl bromide cuaac CuAAC 'Click' Reaction propargylation->cuaac Benzophenone (B1666685) Alkyne azide_synthesis Azide Synthesis azide_synthesis->cuaac Organic Azide purification Purification & Characterization (NMR, HRMS, IR) cuaac->purification final_compounds final_compounds purification->final_compounds This compound Derivatives screening Biological Screening anticancer Anticancer Assays screening->anticancer antimicrobial Antimicrobial Assays screening->antimicrobial antioxidant Antioxidant Assays screening->antioxidant photoprotective Photoprotective Assays screening->photoprotective data_analysis Structure-Activity Relationship (SAR) anticancer->data_analysis IC50, Cell Cycle Arrest antimicrobial->data_analysis MIC, IZD antioxidant->data_analysis TEAC photoprotective->data_analysis SPF

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Diverse Biological Activities: A Quantitative Overview

This compound derivatives have demonstrated a remarkable range of biological effects. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity
CompoundCell LineActivity MetricValueReference
Derivative 19 HT-144 (Melanoma)Cell ViabilityReduction noted[1][4]
A549 (Lung)Cell ViabilitySignificant reduction[1][4]
MCF-7 (Breast)Cell ViabilityLower than parent compound[1][4]
Derivative 20 HT-144 (Melanoma)Cell ViabilityReduction noted[1][4]
A549 (Lung)Cell ViabilitySignificant reduction[1][4]
MCF-7 (Breast)Cell ViabilityLower than parent compound[1][4]
Derivative 24 HT-144 (Melanoma)Cell ViabilityReduction noted[1][4]
A549 (Lung)Cell ViabilitySignificant reduction[1][4]
MCF-7 (Breast)Cell ViabilityLower than parent compound[1][4]
Derivative 26 HT-144 (Melanoma)Cell ViabilityMost active[1][4]
A549 (Lung)Cell ViabilitySignificant reduction[1][4]
MCF-7 (Breast)Cell ViabilityMost active[1][4]
Table 2: Antimicrobial Activity
CompoundMicroorganismActivity MetricValueReference
3a Bacillus subtilisIZD (mm)16[2][5]
MIC (µg/mL)125[2][5]
Staphylococcus aureusIZD (mm)15[2][5]
MIC (µg/mL)125[2][5]
Candida albicansIZD (mm)17[2][5]
MIC (µg/mL)62.5[2][5]
3b Bacillus subtilisIZD (mm)17[2][5]
MIC (µg/mL)62.5[2][5]
Staphylococcus aureusIZD (mm)16[2][5]
MIC (µg/mL)125[2][5]
Candida albicansIZD (mm)18[2][5]
MIC (µg/mL)62.5[2][5]

IZD: Inhibition Zone Diameter; MIC: Minimum Inhibitory Concentration

Table 3: Antioxidant and Photoprotective Activity
CompoundAssayValueReference
Series 2a, 2b, 4-7, etc. In vitro SPF (0.2 µg/mL)~5.00[1]
Derivative 2b DPPH Antioxidant Assay (TEAC)Significant activity[1]
Derivative 19 DPPH Antioxidant Assay (TEAC)Significant activity[1]

SPF: Sun Protection Factor; TEAC: Trolox Equivalent Antioxidant Capacity

Mechanism of Action: Induction of Cell Cycle Arrest

A key mechanism underlying the anticancer activity of certain this compound derivatives is the induction of cell cycle arrest, particularly at the G1/S transition.[1] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. The G1/S checkpoint is a critical regulatory point controlled by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors.

G cluster_G1 G1 Phase cluster_S S Phase growth_factors Growth Factors gf_receptor Growth Factor Receptor growth_factors->gf_receptor cyclinD_CDK46 Cyclin D / CDK4/6 gf_receptor->cyclinD_CDK46 Activates pRb pRb cyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases S_phase_genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_phase_genes Activates Transcription G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Promotes triazolo_benzophenone This compound Derivatives p53 p53 triazolo_benzophenone->p53 Activates p21 p21 (CDK Inhibitor) p21->cyclinD_CDK46 Inhibits p53->p21 Induces dna_damage DNA Damage dna_damage->p53 Stabilizes

Caption: Simplified signaling pathway of G1/S cell cycle arrest induced by this compound derivatives.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited.

Synthesis of 1,2,3-Triazolo-Benzophenone Derivatives (General CuAAC Protocol)
  • Preparation of Benzophenone Alkyne: A solution of a hydroxybenzophenone derivative (1 equivalent) in a suitable solvent (e.g., acetone) is treated with potassium carbonate (excess) and propargyl bromide (excess). The mixture is refluxed for 24-48 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the benzophenone alkyne, which may be purified by column chromatography.[1]

  • Preparation of Organic Azides: Corresponding organic halides are reacted with sodium azide in a polar aprotic solvent like DMF at room temperature.

  • CuAAC Reaction: The benzophenone alkyne (1 equivalent) and the organic azide (1.1 equivalents) are dissolved in a solvent mixture (e.g., t-BuOH/H₂O). Sodium ascorbate (B8700270) (0.2 equivalents) and copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) are added. The reaction is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with water and a cold solvent (e.g., ethanol), and dried to afford the pure 1,2,3-triazolo-benzophenone derivative.[2][5]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2][5]

In Vitro Sun Protection Factor (SPF) Evaluation
  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., ethanol) to a final concentration of 0.2 µg/mL.[1]

  • Spectrophotometric Measurement: The absorbance of the sample solution is measured at 5 nm intervals from 290 to 320 nm using a UV-Vis spectrophotometer.[1]

  • SPF Calculation: The Sun Protection Factor is calculated using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where CF = Correction Factor (10), EE(λ) = Erythemal effect spectrum, I(λ) = Solar intensity spectrum, and Abs(λ) = Absorbance of the sample. The values for EE(λ) × I(λ) are constants.[1]

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Assay Procedure: A solution of the test compound at various concentrations is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The results can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., HT-144, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][5]

Future Directions

The promising biological activities of this compound derivatives warrant further investigation. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The development of these derivatives could lead to new therapeutic agents for the treatment of cancer, infectious diseases, and other conditions.

References

The Crucial Role of Triazolo-benzophenone in Alprazolam Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of alprazolam, a widely prescribed benzodiazepine (B76468), with a specific focus on the pivotal role of its triazolo-benzophenone precursor, 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a quantitative analysis of reported reaction parameters.

Introduction

Alprazolam, chemically known as 8-chloro-1-methyl-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a potent anxiolytic agent. Its synthesis is a multi-step process that hinges on the formation of a key this compound intermediate. This guide will elucidate the primary synthetic route commencing from the readily available 2-amino-5-chlorobenzophenone (B30270), detailing the sequential reactions that lead to the formation of the final alprazolam molecule.

Synthetic Pathway Overview

The most common and industrially relevant synthesis of alprazolam initiates with 2-amino-5-chlorobenzophenone. The overall transformation can be conceptualized in the following logical sequence:

Synthesis_Pathway A 2-Amino-5-chlorobenzophenone B 2-Chloroacetamido-5-chlorobenzophenone A->B Acylation C 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one B->C Cyclization D 7-Chloro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepine-2-thione C->D Thionation E 2-(2-Acetylhydrazino)-7-chloro- 5-phenyl-3H-1,4-benzodiazepine (this compound Precursor) D->E Hydrazinolysis/ Acetylation F Alprazolam E->F Cyclization

Figure 1: Overall synthetic workflow for alprazolam from 2-amino-5-chlorobenzophenone.

This pathway involves the initial acylation of the starting material, followed by a cyclization to form the benzodiazepine core. Subsequent thionation and reaction with acetylhydrazine yield the critical this compound intermediate, which then undergoes a final intramolecular cyclization to afford alprazolam.

Data Presentation: Quantitative Analysis of Synthesis Steps

The following tables summarize the quantitative data extracted from various literature sources for each key step in the synthesis of alprazolam.

Step 1: Acylation of 2-Amino-5-chlorobenzophenone
Reactants 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride
Solvent Toluene[4], Ethyl Acetate[5]
Temperature 5-10°C (initial), then room temperature[4] or 80-85°C[5]
Reaction Time 3-4.5 hours[4][5]
Reported Yield 87-97%[4][5]
Step 2: Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Reactant 2-Chloroacetamido-5-chlorobenzophenone
Reagent Ammonia[6][7]
Solvent Methanol[7], Dimethyl sulfoxide[6]
Temperature Reflux[7] or 50-100°C[6]
Reaction Time 10-24 hours[7]
Reported Yield 60-82%[6][7]
Step 3: Thionation to 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Reactant 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Reagent Phosphorus pentasulfide[8] or Lawesson's reagent
Solvent Toluene (B28343) or Xylene[8]
Temperature 70-80°C (reflux)[8]
Reaction Time Not specified
Reported Yield 75-85%[8]
Step 4: Formation of 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Reactant 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Reagent Acetic acid hydrazide (Acetylhydrazine)[9]
Solvent Absolute Ethanol[9]
Temperature Reflux[9]
Reaction Time 24 hours[9]
Reported Yield ~30% (based on isolated product weight)[9]
Step 5: Cyclization to Alprazolam
Reactant 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Conditions Typically involves heating, often with an acid or base catalyst, though specific details for this direct cyclization are proprietary or varied.
Solvent High-boiling point solvents like n-butanol are sometimes used in related one-pot syntheses.
Temperature Reflux
Reaction Time Varies
Reported Yield Varies

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of alprazolam, based on published literature.

Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone[4]
  • Dissolve 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

  • Cool the solution to 5–10 °C using an ice bath.

  • Prepare a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL).

  • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 2: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one[7]
  • To a solution of 2-chloroacetamido-5-chlorobenzophenone (1.0 mol) in methanol (B129727) (550 mL), add hexamethylenetetramine (0.1 mol).

  • Saturate the stirred mixture with ammonia (B1221849) gas at room temperature.

  • Slowly heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.

  • Maintain the reflux for 24 hours.

  • Discontinue the ammonia flow and cool the reaction mixture to room temperature.

  • Filter the precipitated solid.

  • Wash the solid with cold methanol (2 x 125 mL) and hot water (4 x 500 mL).

  • Dry the product to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Protocol 3: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione[8]
  • In a suitable reaction vessel, reflux a mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and 0.5-0.6 equivalents of Lawesson's reagent in anhydrous toluene under a nitrogen atmosphere.

  • Maintain the temperature at 70-80°C.

  • Monitor the reaction to completion by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from ethanol or a mixture of methylene (B1212753) chloride and petroleum ether.

Protocol 4: Synthesis of 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine[9]
  • A mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione (0.0070 mol), acetic acid hydrazide (0.021 mol), and absolute ethanol (70 mL) is refluxed for 24 hours. A slow stream of nitrogen should be bubbled through the mixture during the reaction.

  • After 24 hours, the mixture is concentrated to give a residue.

  • The residue is suspended in methylene chloride and filtered.

  • The filtrate is concentrated, and the resulting residue is crystallized from ethyl acetate (B1210297) to yield 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine.

Protocol 5: Cyclization to Alprazolam

The final cyclization of the this compound precursor to alprazolam is a critical step. While specific industrial protocols are often proprietary, the general principle involves an intramolecular condensation to form the triazole ring fused to the diazepine (B8756704) ring. This is typically achieved by heating the precursor, sometimes in the presence of a catalyst, in a high-boiling point solvent. The reaction progress would be monitored by a suitable analytical technique such as HPLC or TLC until the starting material is consumed. Purification is then carried out, often involving recrystallization to obtain high-purity alprazolam.

Logical Relationships in Synthesis

The synthesis of alprazolam is a cascade of interconnected reactions where the product of one step serves as the reactant for the next. This dependency is crucial for the overall efficiency of the process.

Logical_Flow Start Starting Material: 2-Amino-5-chlorobenzophenone Acylation Acylation with Chloroacetyl Chloride Start->Acylation Intermediate1 Intermediate: 2-Chloroacetamido-5-chlorobenzophenone Acylation->Intermediate1 Cyclization1 Cyclization with Ammonia Intermediate1->Cyclization1 Intermediate2 Intermediate: 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one Cyclization1->Intermediate2 Thionation Thionation with P4S10 or Lawesson's Reagent Intermediate2->Thionation Intermediate3 Intermediate: 7-Chloro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepine-2-thione Thionation->Intermediate3 Hydrazinolysis Reaction with Acetylhydrazine Intermediate3->Hydrazinolysis Precursor Key Precursor: This compound Hydrazinolysis->Precursor Cyclization2 Final Cyclization Precursor->Cyclization2 End Final Product: Alprazolam Cyclization2->End

Figure 2: Logical flow of the alprazolam synthesis, highlighting key intermediates.

Conclusion

The synthesis of alprazolam via the this compound precursor route is a well-established and efficient method. This guide has provided a detailed technical overview of this process, from the initial starting material to the final active pharmaceutical ingredient. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and synthesis. A thorough understanding of each reaction step and its parameters is critical for optimizing the synthesis, maximizing yields, and ensuring the purity of the final product.

References

Unveiling the Antioxidant Potential of Novel Triazolo-Benzophenone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A new frontier in antioxidant research is emerging with the exploration of novel triazolo-benzophenone compounds. These synthetic hybrids combine the structural features of both triazoles and benzophenones, two classes of compounds known for their diverse biological activities. This technical guide provides an in-depth analysis of the antioxidant properties of these promising molecules, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action. The convergence of the triazole moiety, a well-recognized pharmacophore in medicinal chemistry, with the benzophenone (B1666685) scaffold, known for its photoprotective and biological properties, has yielded derivatives with significant antioxidant potential.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of a series of twenty-six 1,2,3-triazole-benzophenone derivatives was systematically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the tested compound to that of Trolox, a water-soluble vitamin E analog.

The synthesis of these compounds originated from commercially available 4,4'-dihydroxybenzophenone (B132225) and 2,4-dihydroxybenzophenone.[1] These precursors were propargylated and subsequently reacted with various benzyl (B1604629) azides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final this compound derivatives.[1][2]

The following table summarizes the TEAC values obtained for the synthesized compounds, providing a clear comparison of their antioxidant efficacy.

CompoundTEAC (after 30 min)TEAC (after 60 min)
1b 0.81 ± 0.010.83 ± 0.01
2a 0.31 ± 0.010.32 ± 0.01
2b 0.77 ± 0.010.81 ± 0.01
4 0.28 ± 0.010.29 ± 0.01
5 0.29 ± 0.010.30 ± 0.01
6 0.28 ± 0.010.29 ± 0.01
7 0.29 ± 0.010.30 ± 0.01
8 0.29 ± 0.010.30 ± 0.01
9 0.29 ± 0.010.30 ± 0.01
10 0.29 ± 0.010.30 ± 0.01
11 0.29 ± 0.010.30 ± 0.01
12 0.29 ± 0.010.30 ± 0.01
13 0.29 ± 0.010.30 ± 0.01
14 0.29 ± 0.010.30 ± 0.01
15 0.29 ± 0.010.30 ± 0.01
16 0.29 ± 0.010.30 ± 0.01
17 0.29 ± 0.010.30 ± 0.01
18 0.29 ± 0.010.30 ± 0.01
19 0.75 ± 0.010.79 ± 0.01
20 0.76 ± 0.010.79 ± 0.01
21 0.76 ± 0.010.79 ± 0.01
22 0.76 ± 0.010.79 ± 0.01
23 0.76 ± 0.010.79 ± 0.01
24 0.76 ± 0.010.79 ± 0.01
25 0.76 ± 0.010.79 ± 0.01
26 0.76 ± 0.010.79 ± 0.01
27 0.76 ± 0.010.79 ± 0.01
28 0.76 ± 0.010.79 ± 0.01
29 0.76 ± 0.010.79 ± 0.01
Trolox 1.001.00

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate further research.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Micropipettes and cuvettes or a 96-well plate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the this compound compounds and the positive control in a suitable solvent (e.g., methanol, ethanol) to create a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: Add a specific volume of the test sample or standard to the DPPH solution. The final volume and the ratio of sample to DPPH solution may vary depending on the specific protocol, but a common approach is to mix the sample and DPPH solution in a 1:1 or similar ratio.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds and a positive control (e.g., Trolox)

  • Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the appropriate solvent.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time, typically around 6 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the compound under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds and standards in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or a standard antioxidant like Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing the Mechanism of Action

The antioxidant activity of this compound compounds is believed to be exerted through their ability to donate hydrogen atoms or electrons to neutralize free radicals, thus interrupting the oxidative chain reactions. The following diagrams illustrate the general workflow of antioxidant assays and a simplified representation of a cellular signaling pathway affected by oxidative stress.

G General Workflow of In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound Compound Radical Free Radical Solution (e.g., DPPH, ABTS) Mix Mix Compound and Radical Compound->Mix Radical->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition / TEAC Measure->Calculate

Caption: A simplified workflow for common in vitro antioxidant capacity assays.

G Simplified Oxidative Stress Signaling cluster_cellular_components Cellular Components cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Lipids Lipids ROS->Lipids Peroxidation Proteins Proteins ROS->Proteins Carbonylation DNA DNA ROS->DNA Strand Breaks OxidativeDamage Oxidative Damage Lipids->OxidativeDamage Proteins->OxidativeDamage DNA->OxidativeDamage Inflammation Inflammation OxidativeDamage->Inflammation Apoptosis Apoptosis OxidativeDamage->Apoptosis Antioxidant This compound Compound Antioxidant->ROS Neutralizes

Caption: The role of antioxidants in mitigating ROS-induced cellular damage.

References

The Anticancer Potential of Substituted Triazolo-Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, the triazolo-benzophenone scaffold has emerged as a promising pharmacophore. This technical guide provides an in-depth overview of the anticancer potential of substituted triazolo-benzophenones, consolidating key findings on their synthesis, cytotoxic activity, and proposed mechanisms of action. The fusion of the triazole ring, a known bioisostere for various functional groups with a wide range of pharmacological activities, with the benzophenone (B1666685) moiety, a versatile structural motif, has yielded derivatives with significant antiproliferative effects against various cancer cell lines. This document aims to serve as a comprehensive resource for researchers in the field, detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing the complex biological pathways involved.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of substituted triazolo-benzophenones has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of the activity of different derivatives.

Table 1: Cytotoxicity (IC50, µM) of 1,2,3-Triazole-Benzophenone Derivatives Against Various Cancer Cell Lines [1][2][3]

CompoundLinkerR (Substitution on Benzyl (B1604629) Ring)A549 (Lung)MCF-7 (Breast)HT-144 (Melanoma)
Series 1 bis(4-(prop-2-yn-1-yloxy))
4 1,2,3-triazoleH> 50> 50> 50
5 1,2,3-triazole4-OCH3> 50> 50> 50
6 1,2,3-triazole4-F> 50> 50> 50
7 1,2,3-triazole4-Cl> 50> 50> 50
8 1,2,3-triazole4-I> 50> 50> 50
9 1,2,3-triazole4-NO2> 50> 50> 50
10 1,2,3-triazole3-OCH3> 50> 50> 50
11 1,2,3-triazole3-F> 50> 50> 50
12 1,2,3-triazole3-Cl> 50> 50> 50
13 1,2,3-triazole3-Br> 50> 50> 50
14 1,2,3-triazole3-I> 50> 50> 50
15 1,2,3-triazole2-OCH3> 50> 50> 50
16 1,2,3-triazole2-F> 50> 50> 50
17 1,2,3-triazole2-Cl> 50> 50> 50
18 1,2,3-triazole2-Br> 50> 50> 50
Series 2 (2-hydroxy-4-(prop-2-yn-1-yloxy))
19 1,2,3-triazoleH24.3827.6012.33
20 1,2,3-triazole4-OCH336.88> 5025.11
21 1,2,3-triazole4-F28.5045.3331.90
22 1,2,3-triazole4-Cl46.13> 5036.60
23 1,2,3-triazole4-I> 50> 5042.50
24 1,2,3-triazole4-NO226.5041.5020.33
25 1,2,3-triazole3-OCH3> 50> 5038.44
26 1,2,3-triazole3-F35.5028.5033.33
Cisplatin --12.50--

Table 2: Cytotoxicity (IC50, µM) of Novel Benzophenone-Based 1,2,3-Triazole Hybrids [4]

CompoundR (Substitution on Phenyl Ring)HT-1080 (Fibrosarcoma)A-549 (Lung)
8a 4-OCH311.210.9
8b 4-CH312.111.8
8c 4-F9.89.5
8d 4-Cl8.58.1
8e 4-Br9.28.9
8f 2-Cl10.19.8
8g 2-NO29.59.1
8h 3-NO28.17.8
8i 2,4-diCl9.99.6
8j 2,6-diCl10.510.2
8k 3,4-diCl11.811.5
8l 4-NO27.57.2
Doxorubicin -7.87.5

Table 3: Antiproliferative Activity (GI50, µM) of a Substituted Triazolo-benzodiazepine [5]

CompoundCell Line (Cancer Type)GI50 (µM)
3f RPMI-8226 (Leukemia)12.1
NCI-H460 (Non-small cell lung)15.3
HCC-2998 (Colon)17.7
SF-539 (CNS)20.0
SK-MEL-28 (Melanoma)21.6

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the synthesis and biological evaluation of substituted triazolo-benzophenones.

Synthesis of 1,2,3-Triazolo-Benzophenone Derivatives

The synthesis of 1,2,3-triazolo-benzophenone derivatives is typically achieved through a multi-step process, with the key step being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

  • Propargylation of Hydroxybenzophenones:

    • To a solution of a hydroxybenzophenone (e.g., 4,4'-dihydroxybenzophenone (B132225) or 2,4-dihydroxybenzophenone) in a suitable solvent such as acetone, potassium carbonate is added, followed by propargyl bromide.

    • The reaction mixture is refluxed for approximately 24 hours.

    • After cooling, the reaction is quenched with an ice-water/dichloromethane (B109758) mixture.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the propargylated benzophenone precursor.[1]

  • Synthesis of Benzyl Azides:

    • Benzyl azides are generally prepared from the corresponding commercially available benzyl bromides.

    • The benzyl bromide is reacted with sodium azide (B81097) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature for about 2 hours.

    • The product is then extracted and purified.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • A mixture of the propargylated benzophenone, the respective benzyl azide, sodium ascorbate, and copper(II) sulfate pentahydrate is prepared in a biphasic solvent system of dichloromethane and water.

    • The reaction mixture is stirred vigorously at room temperature for approximately 6 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The final this compound derivative is purified by column chromatography or recrystallization.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The synthesized compounds are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium.

    • The medium from the cell plates is removed, and 100 µL of the medium containing the compounds at various concentrations is added to the wells.

    • Control wells receive medium with DMSO at the same concentration as the treated wells. A positive control (e.g., Doxorubicin or Cisplatin) is also included.

    • The plates are incubated for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control (untreated) cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Cells are seeded in 6-well plates and allowed to attach overnight.

    • The cells are then treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

    • After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and harvested by centrifugation.

  • Cell Fixation:

    • The cell pellet is resuspended in cold PBS.

    • While vortexing gently, ice-cold 70% ethanol (B145695) is added dropwise to fix the cells.

    • The cells are incubated at -20°C for at least 2 hours (or overnight).

  • Staining:

    • The fixed cells are washed with PBS to remove the ethanol.

    • The cell pellet is resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is used to prevent the staining of RNA.

    • The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • The DNA content of the stained cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Cells are treated with the compounds as described for the cell cycle analysis.

    • After the treatment period, the cells are harvested.

  • Staining:

    • The cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • The stained cells are immediately analyzed by flow cytometry.

    • The results are typically displayed as a quadrant plot, where:

      • Annexin V-negative and PI-negative cells are viable.

      • Annexin V-positive and PI-negative cells are in early apoptosis.

      • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative and PI-positive cells are necrotic.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which substituted triazolo-benzophenones exert their anticancer effects are still under active investigation. However, based on existing evidence for this class of compounds and related triazole derivatives, several key signaling pathways have been implicated.

Cell Cycle Arrest

Several studies have shown that substituted triazolo-benzophenones can induce cell cycle arrest, primarily at the G1/S transition.[1] This suggests that these compounds may interfere with the machinery that regulates the progression from the G1 phase (cell growth) to the S phase (DNA synthesis).

G1_S_Arrest Proposed Mechanism of G1/S Cell Cycle Arrest Triazolo_Benzophenone This compound CDK4_6_CyclinD CDK4/6-Cyclin D Complex Triazolo_Benzophenone->CDK4_6_CyclinD Inhibition pRb pRb CDK4_6_CyclinD->pRb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest pRb_P pRb-P pRb->pRb_P E2F E2F pRb->E2F Sequestration pRb_P->E2F Release S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activation G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotion

Caption: G1/S cell cycle arrest by triazolo-benzophenones.

Induction of Apoptosis

In addition to cell cycle arrest, these compounds have been shown to induce programmed cell death, or apoptosis. While the specific pathway is not fully elucidated for all derivatives, evidence points towards the involvement of the intrinsic (mitochondrial) pathway. This is often characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

Intrinsic_Apoptosis Proposed Intrinsic Apoptosis Pathway Triazolo_Benzophenone This compound Mitochondrion Mitochondrion Triazolo_Benzophenone->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Triazolo_Benzophenone->Bcl2 Inhibition ROS ROS Generation Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Activation ROS->Bax_Bak Bax_Bak->Mitochondrion Pore Formation Bcl2->Bax_Bak Inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by triazolo-benzophenones.

Potential Molecular Targets

Molecular docking studies and research on structurally related compounds suggest potential molecular targets for triazolo-benzophenones.

  • ERK2 (Extracellular signal-regulated kinase 2): Docking studies have indicated that some this compound derivatives can bind to the active site of ERK2, a key component of the MAPK/ERK signaling pathway which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[4]

  • Tubulin: Many triazole-containing compounds are known to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis. It is plausible that some this compound derivatives share this mechanism.

  • EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is another common target for anticancer drugs. Given that other triazole hybrids have shown EGFR inhibitory activity, this remains a potential avenue of action for triazolo-benzophenones.

Experimental_Workflow General Experimental Workflow Synthesis Synthesis of Triazolo-Benzophenones Characterization Structural Characterization (NMR, HRMS, IR) Synthesis->Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening IC50 Determination of IC50 Values Cytotoxicity_Screening->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Lead_Optimization Lead Compound Optimization IC50->Lead_Optimization Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Molecular_Docking Molecular Docking Studies Mechanism_Studies->Molecular_Docking Mechanism_Studies->Lead_Optimization

Caption: Workflow for anticancer evaluation of triazolo-benzophenones.

Structure-Activity Relationship (SAR)

The analysis of the cytotoxic data reveals several important structure-activity relationships:

  • The Hydroxyl Group: The presence of a free hydroxyl group on the benzophenone core appears to be crucial for anticancer activity. Derivatives from 2,4-dihydroxybenzophenone (B1670367) (Series 2 in Table 1) showed significantly higher cytotoxicity compared to those derived from 4,4'-dihydroxybenzophenone where both hydroxyls were propargylated.[1]

  • Substitution on the Benzyl Ring: The nature and position of the substituent on the benzyl ring attached to the triazole moiety modulate the anticancer activity.

    • Electron-withdrawing groups, such as a nitro group at the para-position (compound 8l in Table 2), have been shown to enhance cytotoxic activity, in some cases surpassing that of the standard drug doxorubicin.[4]

    • Halogen substitutions also influence activity, although a clear trend is not always apparent and may depend on the specific cell line and the position of the halogen.

Conclusion and Future Directions

Substituted triazolo-benzophenones represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility through click chemistry allows for the rapid generation of diverse libraries for screening. The current body of research demonstrates their potent cytotoxic effects against a range of cancer cell lines, with mechanisms likely involving the induction of cell cycle arrest and apoptosis.

Future research should focus on:

  • Elucidating specific molecular targets to move beyond proposed mechanisms and identify the direct binding partners of these compounds.

  • Expanding the diversity of the substitution patterns on both the benzophenone and the triazole-appended aromatic ring to further refine the structure-activity relationship and improve potency and selectivity.

  • In vivo studies of the most promising lead compounds to evaluate their efficacy and safety in preclinical animal models.

  • Exploring potential synergistic effects with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest to translate the potential of substituted triazolo-benzophenones into effective cancer therapies.

References

The Multifaceted Mechanisms of Triazolo-benzophenones in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo-benzophenone scaffold represents a versatile pharmacophore with a wide spectrum of biological activities, ranging from anticancer and antioxidant properties to applications in photoprotection and neuroscience. This technical guide provides an in-depth exploration of the mechanisms of action of two major classes of these compounds: 1,2,3-triazole-benzophenone derivatives and triazolo-benzodiazepines. We will dissect their molecular interactions, delineate the signaling pathways they modulate, and provide detailed experimental protocols for their synthesis and biological evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key mechanisms are visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of this promising class of molecules.

Introduction

Triazolo-benzophenones are synthetic compounds that integrate the structural features of a triazole ring and a benzophenone (B1666685) moiety. This unique combination gives rise to a diverse array of biological activities. The 1,2,3-triazole-benzophenone derivatives have emerged as potent agents with antioxidant, anticancer, and photoprotective effects.[1][2] In parallel, the structurally related triazolo-benzodiazepines have been extensively studied for their roles as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, and as modulators of the γ-aminobutyric acid type A (GABA-A) receptors, conferring them with anticancer and anxiolytic properties, respectively.[3][4] This guide will delve into the distinct yet sometimes overlapping mechanisms of action of these compounds.

1,2,3-Triazole-Benzophenone Derivatives: A Triple Threat

A significant body of research has focused on 1,2,3-triazole-benzophenone derivatives, revealing their potential in oncology, dermatology, and cellular protection.

Anticancer Activity: Targeting Melanoma through Cell Cycle Arrest

Certain hydroxylated 1,2,3-triazole-benzophenone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including metastatic melanoma (HT-144), lung carcinoma (A549), and breast carcinoma (MCF-7).[1][2]

Mechanism of Action: In melanoma cells harboring the BRAF V600E mutation, these compounds have been shown to induce cell cycle arrest at the G1/S phase.[1] This mutation leads to the constitutive activation of the RAF/MEK/ERK (MAPK) signaling pathway, which promotes uncontrolled cell proliferation.[1] The this compound derivatives inhibit this pathway, leading to a decrease in the expression of key cell cycle regulators like cyclin D1, which is essential for the G1/S transition. This ultimately results in the induction of cell death.[1]

G1_S_Arrest This compound This compound RAF/MEK/ERK Pathway RAF/MEK/ERK Pathway This compound->RAF/MEK/ERK Pathway inhibits Cyclin D1 Cyclin D1 RAF/MEK/ERK Pathway->Cyclin D1 activates G1/S Transition G1/S Transition Cyclin D1->G1/S Transition promotes Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest

Figure 1: G1/S Phase Cell Cycle Arrest by Triazolo-benzophenones.
Quantitative Data: Anticancer Activity

Compound/DerivativeCell LineActivityIC50 (µM)Reference
Phosphonate 1,2,3-triazole derivativeHT-1080Antiproliferative15.13[5]
Phosphonate 1,2,3-triazole derivativeA-549Antiproliferative21.25[5]
Phosphonate 1,2,3-triazole derivativeMCF-7Antiproliferative18.06[5]
1,2,3-Triazole-containing chalcone (B49325) (7a)A549Antiproliferative8.67[6]
1,2,3-Triazole-containing chalcone (7c)A549Antiproliferative9.74[6]
Naphthoquinone-Triazole Hybrid (64b)A549Antiproliferative9.19[6]

Note: The table presents a selection of reported IC50 values for different triazole derivatives, which may not all be benzophenone-substituted but illustrate the general anticancer potential of the triazole scaffold.

Antioxidant Properties: Scavenging Free Radicals

Many 1,2,3-triazole-benzophenone derivatives exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress and damage caused by free radicals.[1]

Mechanism of Action: The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the this compound derivative donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant activity.[7]

Quantitative Data: Antioxidant Activity
Compound/DerivativeTEAC (Trolox Equivalent Antioxidant Capacity)Reference
Propargylated 2,4-dihydroxybenzophenone (B1670367) (2b)High[1]
Derivative 19 (from 2,4-dihydroxybenzophenone)Significant[1]
Derivatives from 4,4'-dihydroxybenzophenoneLow to moderate[1]
Photoprotective Effects: A Shield Against UV Radiation

The benzophenone core is a well-known UV absorber, and its incorporation into triazole derivatives imparts photoprotective properties to these molecules.[1]

Mechanism of Action: These compounds absorb ultraviolet (UV) radiation, particularly in the UVB (290–320 nm) and UVA (320–400 nm) ranges. This absorption prevents the harmful UV rays from penetrating the skin and causing damage to cellular components like DNA.[8] The effectiveness of a sunscreen is measured by its Sun Protection Factor (SPF), which can be determined in vitro by measuring the UV transmittance through a thin film of the compound.[9][10]

Quantitative Data: Photoprotective Activity
Compound/DerivativeConcentrationIn Vitro SPFReference
1,2,3-triazole-benzophenone derivatives0.2 µg/mLComparable to Benzophenone-3[1][2]

Triazolo-benzodiazepines: Modulators of Gene Expression and Neuronal Activity

Triazolo-benzodiazepines, which can be considered cyclized derivatives of benzophenones, exhibit potent and specific biological activities, primarily as BET bromodomain inhibitors and GABA-A receptor modulators.

BET Bromodomain Inhibition: An Epigenetic Approach to Cancer Therapy

A class of triazolo-benzodiazepines, exemplified by JQ1 and I-BET762, act as potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[4][11] These proteins are "epigenetic readers" that play a crucial role in regulating gene transcription.

Mechanism of Action: BET proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This interaction recruits transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC.[1][12] Triazolo-benzodiazepine BET inhibitors are competitive inhibitors that bind to the acetyl-lysine binding pocket of BET bromodomains.[12] This binding displaces BET proteins from chromatin, leading to the downregulation of their target genes, most notably MYC. The subsequent cellular effects include the induction of cell cycle arrest, senescence, and apoptosis in various cancer models.[1][12]

BET_Inhibition cluster_0 Normal Gene Activation cluster_1 BET Inhibition BRD4 BRD4 Acetylated Histones Acetylated Histones BRD4->Acetylated Histones binds MYC Gene MYC Gene Acetylated Histones->MYC Gene activates Transcription Transcription MYC Gene->Transcription promotes JQ1 JQ1 BRD4_inhibited BRD4 JQ1->BRD4_inhibited inhibits MYC_suppressed MYC Gene Transcription_inhibited Transcription Inhibition MYC_suppressed->Transcription_inhibited

Figure 2: Mechanism of BET Bromodomain Inhibition by JQ1.
Quantitative Data: BET Bromodomain Inhibition

CompoundTargetBinding Affinity (Kd)Reference
I-BET762 (1)BET bromodomains50–370 nM[13][14]
AlprazolamBRD4(1)2.5 µM[15]
Compound 28Brd2(1)800 nM[11][13]
Compound 28Brd2(2)40 nM[11][13]
GABA-A Receptor Modulation: The Basis of Anxiolytic Activity

Certain triazolo-benzodiazepines, such as alprazolam, are well-known for their anxiolytic, sedative, and anticonvulsant effects.[4]

Mechanism of Action: These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[4] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Triazolo-benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[16][17] This potentiation of GABAergic inhibition results in the observed central nervous system depressant effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of triazolo-benzophenones.

Synthesis of 1,2,3-Triazole-Benzophenone Derivatives

A common and efficient method for synthesizing these derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[1]

Synthesis_Workflow Propargylated Benzophenone Propargylated Benzophenone 1,2,3-Triazole-Benzophenone 1,2,3-Triazole-Benzophenone Propargylated Benzophenone->1,2,3-Triazole-Benzophenone Benzyl (B1604629) Azide (B81097) Benzyl Azide Benzyl Azide->1,2,3-Triazole-Benzophenone CuSO4/Sodium Ascorbate CuSO4/Sodium Ascorbate CuSO4/Sodium Ascorbate->1,2,3-Triazole-Benzophenone catalyzes

Figure 3: Synthesis Workflow for 1,2,3-Triazole-Benzophenones.

Protocol Outline:

  • Propargylation of Hydroxybenzophenone: A dihydroxybenzophenone (B1166750) is reacted with propargyl bromide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) under reflux to yield the corresponding alkyne derivative.[1]

  • Azide Synthesis: Benzyl azides are typically prepared from the corresponding benzyl bromides by reaction with sodium azide in a solvent like DMSO.

  • CuAAC Reaction: The propargylated benzophenone and the benzyl azide are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a solvent system such as dichloromethane/water.[1] The reaction is typically stirred at room temperature for several hours.

  • Purification: The final product is purified using standard techniques like column chromatography.

DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to determine the antioxidant activity of compounds.[7][8]

Protocol Outline:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[7]

  • Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the test compound are mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.[7]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[7] The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

In Vitro Sun Protection Factor (SPF) Determination

This method assesses the UV-blocking potential of a compound.[9][10]

Protocol Outline:

  • Sample Preparation: A solution of the test compound is prepared in a suitable solvent.

  • Substrate Application: A defined amount of the sample solution is applied uniformly onto a substrate, such as a polymethyl methacrylate (B99206) (PMMA) plate, to form a thin film.[9][18]

  • Spectrophotometric Measurement: The transmittance of UV radiation through the film is measured over the UVA and UVB range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.[9]

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation, such as the Mansur equation, which correlates absorbance with the erythemal action spectrum.[19]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]

Protocol Outline:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.[20][22]

  • Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). RNase A is usually included to degrade RNA and ensure that only DNA is stained.[20][21]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of each cell.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which shows the percentage of cells in each phase of the cell cycle.[20]

AlphaScreen Assay for BET Bromodomain Inhibition

This is a bead-based proximity assay used for high-throughput screening of BET inhibitors.[23][24]

Protocol Outline:

  • Reagent Preparation: Biotinylated histone peptides (the substrate), GST- or His-tagged bromodomain proteins, and the test inhibitor are prepared in an appropriate assay buffer.

  • Reaction Incubation: The bromodomain protein and the test inhibitor are incubated together, followed by the addition of the biotinylated histone peptide.

  • Bead Addition: Glutathione donor beads and streptavidin acceptor beads are added to the mixture.

  • Signal Detection: In the absence of an inhibitor, the interaction between the bromodomain protein and the histone peptide brings the donor and acceptor beads into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, resulting in a chemiluminescent signal. An effective inhibitor disrupts this interaction, leading to a decrease in the signal. The signal is read on an AlphaScreen-capable plate reader.[23]

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the signal is determined as the IC50 value.

Conclusion

The this compound scaffold is a rich source of biologically active molecules with diverse mechanisms of action. The 1,2,3-triazole-benzophenone derivatives have demonstrated significant potential as multifunctional agents with anticancer, antioxidant, and photoprotective properties. Their ability to induce cell cycle arrest in cancer cells highlights their therapeutic promise. On the other hand, triazolo-benzodiazepines offer exciting opportunities for epigenetic-based cancer therapies through the inhibition of BET bromodomains and for the treatment of neurological disorders by modulating GABA-A receptors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and develop this versatile class of compounds for various therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of triazolo-benzophenones will undoubtedly pave the way for the discovery of novel and more potent therapeutic agents.

References

Spectroscopic Fingerprints of Triazolo-Benzophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of triazolo-benzophenone derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antioxidant properties. This document details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the foundational knowledge for structural elucidation and characterization. Furthermore, it outlines detailed experimental protocols for these techniques and explores a relevant signaling pathway potentially modulated by this class of compounds.

Core Spectroscopic Characteristics

The unique structural features of this compound derivatives give rise to characteristic signals in various spectroscopic analyses. The benzophenone (B1666685) moiety, with its conjugated system, and the triazole ring, a heteroaromatic system, both contribute to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy:

Proton NMR spectra of this compound derivatives typically exhibit signals in the aromatic, triazole, and aliphatic regions. The chemical shifts are influenced by the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra are instrumental in confirming the carbon framework of these molecules. The carbonyl carbon of the benzophenone moiety and the carbons of the triazole ring show characteristic chemical shifts.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Triazole-H7.44 - 8.32[1][2][3]120 - 145[2]
Benzophenone Aromatic-H7.30 - 7.80[2]120 - 140[2]
Methylene Bridge (-CH₂-)5.20 - 5.67[2]-
Benzophenone Carbonyl (C=O)-195.8 - 196.3[2]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Selected 1,2,3-Triazole-Benzophenone Derivatives

CompoundAr-H (ppm)Triazole-H (ppm)O-CH₂ (ppm)N-CH₂ (ppm)Ar-C (ppm)Triazole-C (ppm)C=O (ppm)O-CH₂ (ppm)N-CH₂ (ppm)
Derivative A 7.89-7.25 (m, 12H)8.12 (s, 2H)5.25 (s, 4H)5.61 (s, 4H)161.0-114.9143.9, 123.9194.862.253.6
Derivative B 7.88-6.93 (m, 11H)8.13 (s, 2H)5.24 (s, 4H)5.58 (s, 4H)161.0-114.9143.9, 124.0194.862.253.2
Derivative C 7.89-6.95 (m, 11H)8.16 (s, 2H)5.25 (s, 4H)5.59 (s, 4H)161.0-114.9144.0, 124.0194.862.253.3

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021, 32, 574-587.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound derivatives, key absorption bands correspond to the carbonyl group of the benzophenone and the aromatic C-H bonds.

Functional GroupVibrational Frequency (cm⁻¹)Intensity
C=O (carbonyl) stretch1700 - 1630[4]Strong
Aromatic C-H stretch3100 - 3000[5]Medium
Aromatic C=C stretch1600 - 1475Medium-Weak
C-N stretch1350 - 1000Medium
N-H stretch (if present)3500 - 3300[5]Medium

Table 2: Key FT-IR Absorption Bands for a Representative 1,2,3-Triazole-Benzophenone Derivative

Wavenumber (cm⁻¹)Assignment
3132 - 3034Aromatic C-H stretching
2926Aliphatic C-H stretching
1647C=O stretching (Benzophenone)
1597C=C stretching (Aromatic)
1502N=N stretching (Triazole)
1424C-N stretching
1235C-O-C stretching (Ether linkage)

Data generalized from typical values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the benzophenone moiety in these derivatives results in characteristic absorption bands in the UV region. The n→π* transition of the carbonyl group is a key feature.

Electronic TransitionWavelength (λ_max, nm)
n→π* (C=O)280 - 320[2]
π→π* (Aromatic)~250 - 290

Table 3: UV-Vis Absorption Maxima for a Series of 1,2,3-Triazole-Benzophenone Derivatives in Ethanol

Compoundλ_max (nm)
Derivative 1 288, 254
Derivative 2 287, 255
Derivative 3 289, 256

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021, 32, 574-587.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

  • For quantitative NMR, an internal standard of known concentration should be added.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: 10-12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 200-240 ppm

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the this compound derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4][6]

  • Transfer a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][6]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

  • Use a quartz cuvette for all measurements.

Data Acquisition:

  • Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Rinse the cuvette with the sample solution before filling it for measurement.

  • Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

Signaling Pathway and Mechanism of Action

Some benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways. One such pathway is the RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.[8] While specific studies on triazolo-benzophenones targeting this pathway are emerging, the benzophenone scaffold's known activity provides a strong rationale for investigating these derivatives as potential inhibitors.

Experimental Workflow for Investigating Pathway Inhibition

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Protein Expression Analysis A Cancer Cell Culture (e.g., Melanoma, Pancreatic) B Treatment with This compound Derivatives A->B C Cell Viability Assay (e.g., MTT, MTS) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Extraction B->F G Western Blotting for RAF/MEK/ERK Pathway Proteins (p-RAF, p-MEK, p-ERK) F->G RAF_MEK_ERK_Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibition of Inhibitor This compound Derivative Inhibitor->MEK Inhibition

References

Navigating the Core: A Technical Guide to the Solubility and Stability of Triazolo-Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical physicochemical properties of triazolo-benzophenone compounds, a class of molecules with significant therapeutic potential. Understanding their solubility and stability is paramount for successful drug design, formulation, and development. This document provides a comprehensive overview of these characteristics, supported by experimental data, detailed methodologies, and visual representations of key processes.

Core Physicochemical Characteristics

This compound compounds integrate a five-membered triazole ring containing three nitrogen atoms with a benzophenone (B1666685) moiety, known for its ultraviolet (UV) absorbing properties. This unique structural combination gives rise to a diverse range of biological activities, including antioxidant, anticancer, and photoprotective effects.[1][2] The physicochemical properties of these compounds, such as molecular weight and lipophilicity, are pivotal to their behavior in biological systems.

The molecular weights of this compound derivatives typically fall between 300 and 600 Daltons.[1] Their lipophilicity, often expressed as the logarithmic partition coefficient (LogP), generally ranges from 2.0 to 6.0, indicating good potential for membrane permeability.[1]

Solubility Profile

The solubility of this compound derivatives is a key determinant of their bioavailability and is significantly influenced by the nature and position of substituents on the aromatic rings.[1]

While parent triazole compounds like 1H-1,2,3-triazole and 1H-1,2,4-triazole are completely miscible with water, the incorporation of the bulky, lipophilic benzophenone moiety drastically reduces aqueous solubility.[1] Consequently, these compounds generally exhibit enhanced solubility in organic solvents.[1] For instance, the related triazolo-benzodiazepine compound, triazolam, has a very limited water solubility of 30 mg/L but shows significantly higher solubility in dimethylformamide (30 mg/mL), dimethyl sulfoxide (B87167) (20 mg/mL), and ethanol (B145695) (10 mg/mL).[1] This trend is representative of the broader this compound family.[1]

The calculated logarithm of the partition coefficient (MlogP) is often used as a surrogate for predicting water solubility. Studies on a series of 1,2,3-triazole-benzophenone derivatives found MlogP values ranging from 3.54 to 5.28, indicating a water solubility comparable to the known UV filter benzophenone-3 (BP-3).[2][3]

Table 1: Solubility Data for Representative this compound Related Compounds

Compound/Derivative ClassSolventSolubilityReference
TriazolamWater30 mg/L[1]
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)20 mg/mL[1]
Ethanol10 mg/mL[1]
1,2,3-Triazole-Benzophenone Derivatives-MlogP values: 3.54 - 5.28[2][3]

Stability Characteristics

The stability of this compound compounds is crucial for their shelf-life, formulation, and in vivo behavior. The triazole ring itself imparts considerable stability.

Isomeric Stability

The triazole ring can exist as either a 1,2,3-triazole or a 1,2,4-triazole (B32235) isomer. The 1,2,3-triazole isomer is generally considered to have superior stability compared to the 1,2,4-isomer due to the specific arrangement and electron distribution of the nitrogen atoms within the heterocyclic ring.[1] The 1,2,4-triazole derivatives can exist in tautomeric forms (1H and 4H), with the 1H-tautomer being more thermodynamically stable.[1]

pH-Dependent Stability and Prodrug Behavior

A key stability feature, particularly for triazolo-benzodiazepine analogues, is the pH-dependent equilibrium between the cyclized triazolo-ring form and the open-ring benzophenone form. At a neutral pH, the compound readily cyclizes to the triazolo-benzodiazepine structure.[4][5] However, under acidic conditions, the triazole ring can undergo a reversible ring-opening reaction to form the corresponding this compound.[4][5][6] This property has been exploited in the design of water-soluble prodrugs, such as alprazolam triazolobenzophenone, which converts to the active alprazolam in vivo.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[7][8] These studies involve exposing the compound to harsh conditions, including acid, base, oxidation, heat, and light.[8][9]

Table 2: Summary of Stability under Forced Degradation Conditions

Stress ConditionGeneral Outcome for Triazolo-BenzodiazepinesReference
Acid Hydrolysis Ring-opening to form benzophenone derivatives.[5][6][5][6]
Base Hydrolysis Can lead to significant degradation.[7][7]
Oxidation Susceptible to oxidation, potentially forming benzophenone derivatives.[10][11][10][11]
Photolysis Benzophenone moiety provides UV absorption, but degradation can occur.[7][7]
Thermal Stress Generally stable, but degradation is possible at elevated temperatures.[7][7]

Experimental Protocols

Synthesis of 1,2,3-Triazole-Benzophenone Derivatives (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazole-benzophenone derivatives.[1][2]

Methodology:

  • Preparation of Precursors: Synthesize the necessary propargylated benzophenone precursors and various benzyl (B1604629) azides.[2] For example, 4,4'-dihydroxybenzophenone (B132225) can be propargylated using propargyl bromide in the presence of a base like K₂CO₃ in acetone.[2][3]

  • Cycloaddition Reaction: In a suitable solvent system (e.g., DCM/H₂O), combine the alkynylated benzophenone and the benzyl azide.[2][3]

  • Catalyst Addition: Add the copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.[2][3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 6 hours).[2][3]

  • Work-up and Purification: After the reaction is complete, extract the product with an organic solvent. Purify the crude product using techniques like flash column chromatography on silica (B1680970) gel.[2]

  • Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Propargylated_Benzophenone Propargylated Benzophenone Reaction CuAAC (Click Reaction) DCM/H₂O, RT Propargylated_Benzophenone->Reaction Benzyl_Azide Benzyl Azide Benzyl_Azide->Reaction CuSO4 CuSO₄•5H₂O Catalyst Cu(I) Catalyst CuSO4->Catalyst Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Catalyst Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 1,2,3-Triazole- Benzophenone Derivative Purification->Product

General workflow for CuAAC synthesis.
Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of a this compound compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Reflux the mixture for a specified time (e.g., 2-8 hours) or keep at room temperature, monitoring the degradation by a suitable analytical method like HPLC.[8]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH). Follow the same procedure as for acid hydrolysis.[8]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the mixture at room temperature for a specified time, monitoring for degradation.[9]

  • Thermal Degradation: Keep the solid drug substance or a solution in an oven at a high temperature (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug or its solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. Compare the results with an unstressed control sample to determine the extent of degradation. Identify and characterize major degradation products using techniques like LC-MS/MS.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Drug Substance (this compound) acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants (LC-MS) Determine Degradation Pathway analysis->results

Workflow for forced degradation studies.
Analytical Characterization

The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Characteristic signals include a singlet for the triazole proton (δ 7.44–8.32 ppm), a singlet for the methylene (B1212753) bridge protons (δ 5.20–5.67 ppm), and signals in the aromatic region (δ 7.30–7.80 ppm) for the benzophenone and substituted benzyl groups.[1][2]

    • ¹³C NMR: A distinctive signal for the carbonyl carbon of the benzophenone moiety appears between δ 195.8 and 196.3 ppm.[1] Carbons of the triazole ring resonate in the δ 120–145 ppm range.[1]

  • Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular formula of the synthesized compounds.[2]

Structure-Activity and Structure-Property Relationships

Systematic structural modifications are extensively used to optimize the physicochemical properties and biological activities of this compound compounds.[1] The introduction of different functional groups, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen) substituents, on the benzyl rings can significantly alter solubility, stability, and target-binding affinity.[1] This highlights the importance of a thorough understanding of structure-property relationships in the design of new this compound-based therapeutic agents.

Reversible ring-opening of triazolo-benzodiazepines.
(Note: The images in the diagram above are placeholders and represent the general chemical structures for illustrative purposes.)

Conclusion

The solubility and stability of this compound compounds are complex, multifaceted properties that are integral to their development as therapeutic agents. Their generally low aqueous solubility presents a formulation challenge, often addressed through prodrug strategies or the introduction of solubilizing functional groups. The stability of the triazole ring, particularly its pH-dependent equilibrium with the open-ring benzophenone form, is a critical characteristic that influences both degradation pathways and potential prodrug applications. A thorough understanding and characterization of these properties through detailed experimental protocols are essential for advancing this promising class of compounds from the laboratory to clinical applications.

References

A Technical Guide to Triazolo-Benzophenone Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triazolo-benzophenone derivatives for applications in materials science, with a focus on their use in organic light-emitting diodes (OLEDs) and as photoinitiators for polymerization. This document details their synthesis, photophysical and thermal properties, and performance in various applications, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Concepts and Applications

This compound derivatives are a class of organic molecules that integrate the structural features of a five-membered triazole ring with a benzophenone (B1666685) core. This unique combination imparts desirable electronic and photophysical properties, making them promising candidates for advanced materials.[1][2] The benzophenone moiety is a well-known chromophore that absorbs ultraviolet (UV) light and can participate in energy transfer processes, while the triazole ring offers thermal stability and can be readily functionalized to tune the molecule's electronic characteristics.

The primary applications of this compound derivatives in materials science are:

  • Organic Light-Emitting Diodes (OLEDs): These derivatives are extensively investigated as emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), which allows for highly efficient conversion of electricity to light.[3] They can also serve as host materials in phosphorescent OLEDs (PhOLEDs).

  • Photoinitiators: The benzophenone core can initiate polymerization reactions upon UV irradiation, making these derivatives useful for applications such as UV curing of coatings, inks, and adhesives, as well as in 3D printing.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions. The choice of synthetic route depends on the desired isomer of the triazole ring (1,2,3-triazole or 1,2,4-triazole) and the desired substituents.

Common Synthetic Methodologies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for synthesizing 1,2,3-triazole-benzophenone derivatives.[1] The process typically involves the reaction of a propargylated benzophenone precursor with a benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst.[1][6]

  • Condensation Reactions: A classical approach for forming the triazole ring involves the condensation of benzophenone derivatives with hydrazine (B178648) or other nitrogen-containing reagents, followed by cyclization.[1]

  • Einhorn–Brunner and Pellizzari Reactions: These are established methods for the synthesis of 1,2,4-triazoles.[7]

  • Multi-step Synthesis from Benzophenone Precursors: This often involves the synthesis of a functionalized benzophenone, followed by a series of reactions to build the triazole ring. For instance, a multi-step, one-pot procedure can involve the treatment of a thioamide derivative with hydrazine monohydrate, followed by acetylation and cyclization under acidic conditions.[8]

Quantitative Data on Physicochemical Properties

The performance of this compound derivatives in materials science applications is dictated by their photophysical and thermal properties. The following tables summarize key quantitative data for a range of benzophenone-based derivatives, including those with triazole moieties, that are relevant for OLED applications.

Thermal Properties

High thermal stability is crucial for the longevity and reliability of organic electronic devices. The decomposition temperature (Td) and glass transition temperature (Tg) are key indicators of a material's thermal robustness.

MaterialTd (°C)Tg (°C)Reference
Bicarbazole-Benzophenone Derivatives
DB37400102[9][10]
DB38>40057[9][10]
DB39>40065[9][10]
DB40>40084[9][10]
DB41>40071[9][10]
DB44>40099[9][10]
Photophysical and Electrochemical Properties

The electronic properties of these materials, such as their energy levels and photoluminescence quantum yield (PLQY), determine their efficiency and color of emission in OLEDs.

MaterialHOMO (eV)LUMO (eV)PLQY (%)Reference
Bicarbazole-Benzophenone Derivatives
DB37-5.79-2.6175.5[9][10]
DB38-5.83-2.6355.3[9][10]
DB39-5.82-2.6368.7[9][10]
DB40-5.84-2.6460.1[9][10]
DB41-5.81-2.6271.2[9][10]
DB44-5.80-2.6173.4[9][10]
Oxadiazole- and Triazole-Based Emitters
2PXZ-OXD--87[11][12]

Performance in Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have shown significant promise as emitters in OLEDs, particularly in TADF devices. The following table summarizes the performance of OLEDs incorporating these materials.

EmitterHostMax. EQE (%)Max. Brightness (cd/m²)Emission ColorReference
DB39CBP2.73581Blue[9][10][13]
2PXZ-OXD-14.9-Green[11][12]
D-A-D Bicarbazole-Benzophenone-4.0-Deep-Blue[14]
Photoinitiators

The efficiency of photoinitiators is measured by the rate of polymerization and the final conversion of monomers to polymers.

Photoinitiator SystemMonomerFinal Conversion (%)Reference
BT3/Iodonium salt/AmineAcrylates77[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of this compound derivatives.

Synthesis of a Bicarbazole-Benzophenone Derivative (DB39)

This protocol is adapted from the synthesis of 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone.[9]

Materials:

Procedure:

  • In a reaction flask, combine 9-{2-ethylhexyl}-9'H-3,3'-bicarbazole (0.50 g, 1.13 mmol), 4-fluorobenzophenone (0.23 g, 1.13 mmol), and potassium carbonate (1.56 g, 11.30 mmol) in 10 mL of DMSO.[9]

  • Heat the mixture to 150 °C under an inert nitrogen atmosphere and stir.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC). After approximately 4 hours, or upon completion, cool the reaction mixture.[9]

  • Slowly pour the cooled reaction mixture into ice water to precipitate the product.[9]

  • Extract the organic phase with chloroform.[9]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by column chromatography to yield the final product.[9]

Fabrication and Characterization of an OLED Device

This protocol outlines the general steps for fabricating and testing a multi-layer OLED.[9][15]

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • PEDOT:PSS (hole injection layer)

  • CBP (host material)

  • This compound derivative (emitter)

  • TPBi (electron transport layer)

  • LiF (electron injection layer)

  • Aluminum (cathode)

  • Acetone (B3395972) and isopropyl alcohol for cleaning

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sonicating in acetone for 30 minutes at 50 °C, followed by sonication in isopropyl alcohol for 30 minutes at 60 °C. Dry the substrate and treat it with UV-ozone for 10 minutes.[9]

  • Layer Deposition: In a glovebox under an inert atmosphere, deposit the following layers onto the ITO substrate:

    • Hole Injection Layer (HIL): Spin-coat a 35 nm layer of PEDOT:PSS.[9]

    • Emissive Layer (EML): Spin-coat or thermally evaporate a 30 nm layer of the CBP host doped with the this compound emitter (e.g., 15 wt%).[9]

    • Electron Transport Layer (ETL): Thermally evaporate a 30 nm layer of TPBi.[15]

    • Electron Injection Layer (EIL): Thermally evaporate a 1 nm layer of LiF.[15]

  • Cathode Deposition: Deposit a 100 nm layer of aluminum through a shadow mask to define the cathode.[15]

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[15]

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated device.

Photopolymerization Efficiency Measurement

This protocol describes how to measure the photoinitiation efficiency of a this compound derivative.[16]

Materials:

  • This compound photoinitiator

  • Acrylate (B77674) monomer (e.g., pentaerythritol (B129877) tetraacrylate, PETA)

  • DMSO-d₆ (deuterated dimethyl sulfoxide) for NMR studies

  • 365 nm LED light source

  • NMR spectrometer or FT-IR spectrometer

Procedure:

  • Sample Preparation: Prepare a mixture of the photoinitiator, the acrylate monomer (e.g., a 1:4 ratio), and a suitable solvent (e.g., DMSO-d₆ for NMR analysis) in an NMR tube or on an appropriate substrate for FT-IR analysis.[16]

  • Irradiation: Irradiate the sample with a 365 nm LED light source.[16]

  • Monitoring Polymerization:

    • NMR Spectroscopy: Acquire ¹H NMR spectra at different irradiation times to monitor the decrease in the intensity of the acrylate proton signals, which indicates the conversion of monomers to polymer.[16]

    • FT-IR Spectroscopy: Monitor the decrease in the intensity of the characteristic acrylate C=C stretching vibration band (around 1635 cm⁻¹) over time.

  • Data Analysis: Calculate the percentage conversion of the monomer at different time points to determine the rate of polymerization.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound derivatives in materials science.

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T1) S0->T1 Electrical Excitation (75%) S1->S0 S1->T1 Light_Out Light Emission S1->Light_Out Prompt Fluorescence T1->S0 Phosphorescence (slow) T1->S1

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).[3]

Photoinitiation_Mechanism BP Benzophenone (BP) BP_S1 Excited Singlet State (¹BP) BP->BP_S1 Absorption UV UV Light (hν) BP_T1 Excited Triplet State (³BP) BP_S1->BP_T1 Intersystem Crossing (ISC) Radicals Free Radicals BP_T1->Radicals Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radicals Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Monomer Monomer->Polymer

Caption: Type II photoinitiation mechanism of benzophenone derivatives.[4][17]

OLED_Workflow Synthesis 1. Synthesis of This compound Derivative Purification 2. Purification and Characterization Synthesis->Purification Properties 3. Photophysical and Thermal Property Measurement Purification->Properties Fabrication 4. OLED Device Fabrication Properties->Fabrication Testing 5. Device Performance Testing Fabrication->Testing Analysis 6. Data Analysis and Structure-Property Correlation Testing->Analysis Analysis->Synthesis Feedback for Optimization

Caption: Workflow for OLED material development and testing.[15]

References

Methodological & Application

Application Notes and Protocols for Triazolo-Benzophenone Photo-Cross-Linking in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-cross-linking is a powerful technique in chemical proteomics for capturing transient and stable protein-protein interactions (PPIs) and for identifying the cellular targets of small molecules. This method utilizes photo-activatable cross-linkers that, upon irradiation with UV light, form highly reactive species capable of covalently bonding with nearby molecules. Among the various photo-reactive groups, benzophenone (B1666685) is a widely used moiety due to its chemical stability and its ability to be activated by relatively benign long-wave UV light (around 350-360 nm).

The combination of a benzophenone photo-reactive group with a triazole ring to form a "triazolo-benzophenone" cross-linker is a concept that leverages the established photo-chemistry of benzophenone with the synthetic versatility and stability of the triazole linker. While specific, widely-used this compound reagents for proteomics are not extensively documented in current literature, this document provides a comprehensive guide to the principles and protocols of using benzophenone-based cross-linkers, with a conceptual this compound structure as a working example. This will enable researchers to apply these methods to their specific biological questions.

Upon UV irradiation, the benzophenone moiety undergoes excitation to a triplet diradical state. This diradical can then abstract a hydrogen atom from a nearby amino acid residue, typically from a C-H bond, resulting in the formation of a covalent cross-link. This process is less indiscriminate than the carbene-based reactions of diazirine cross-linkers, showing a preference for reacting with C-H bonds.

Conceptual this compound Cross-Linker

For the purposes of these application notes, we will consider a hypothetical heterobifunctional this compound cross-linker. This molecule contains three key components:

  • Benzophenone Moiety: The photo-reactive group responsible for forming the covalent bond with the target protein upon UV activation.

  • Triazole Linker: A stable, five-membered heterocyclic ring that connects the benzophenone to the reactive group. Triazoles are often synthesized via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), which allows for modular and efficient synthesis.

  • Reactive Group: A functional group, such as an N-hydroxysuccinimide (NHS) ester, that allows for the conjugation of the cross-linker to a bait protein (e.g., via primary amines on lysine (B10760008) residues) or a small molecule of interest.

A potential structure for such a cross-linker is presented below:

cluster_0 Conceptual this compound Cross-Linker BP Benzophenone Triazole Triazole Linker BP->Triazole covalent bond ReactiveGroup Reactive Group (e.g., NHS Ester) Triazole->ReactiveGroup covalent bond

Caption: A conceptual diagram of a this compound cross-linker.

Applications in Proteomics

  • Mapping Protein-Protein Interactions (PPIs): By conjugating the cross-linker to a known "bait" protein, interacting "prey" proteins can be captured and subsequently identified by mass spectrometry.

  • Identifying Small Molecule Targets: A small molecule of interest can be functionalized with the cross-linker to identify its direct binding partners in a cellular context.

  • Structural Proteomics: The distance constraints provided by cross-links can be used to model the three-dimensional structure of proteins and protein complexes.

Experimental Protocols

Protocol 1: Synthesis of a Conceptual this compound NHS Ester Cross-Linker

This protocol describes a plausible synthetic route for a this compound cross-linker using click chemistry.

Materials:

Procedure:

  • Synthesis of Azido-Benzophenone:

    • This step would involve functionalizing the benzophenone core with an azide group. A specific protocol would be dependent on the starting benzophenone derivative.

  • Synthesis of Alkyne-Functionalized NHS Ester:

    • React an appropriate amino acid containing a terminal alkyne with DSC to form the NHS ester.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

    • Dissolve the azido-benzophenone and the alkyne-functionalized NHS ester in a suitable solvent system (e.g., t-butanol/water).

    • Add copper(II) sulfate and sodium ascorbate to catalyze the reaction.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Extract the product with an organic solvent and purify by silica gel chromatography.

Protocol 2: Photo-Cross-Linking of a Bait Protein to its Interactors

Materials:

  • Purified bait protein

  • This compound NHS ester cross-linker

  • Target protein or cell lysate

  • Reaction buffer (e.g., HEPES, pH 7.5)

  • UV lamp (365 nm)

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Conjugation of Cross-Linker to Bait Protein:

    • Dissolve the purified bait protein in the reaction buffer.

    • Add the this compound NHS ester cross-linker to the protein solution at a specific molar excess (e.g., 20-fold).

    • Incubate the reaction for 1-2 hours at room temperature to allow for the formation of a stable amide bond between the cross-linker and lysine residues on the bait protein.

    • Remove excess, unreacted cross-linker by dialysis or size-exclusion chromatography.

  • Formation of Protein-Protein Complex:

    • Mix the cross-linker-conjugated bait protein with the target protein or cell lysate.

    • Incubate for a sufficient time to allow for the formation of the protein-protein complex.

  • Photo-Cross-Linking:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette).

    • Irradiate the sample with a 365 nm UV lamp for 15-60 minutes on ice. The optimal irradiation time should be determined empirically.

  • Quenching of the Reaction:

    • Add a quenching solution to consume any remaining reactive species.

  • Analysis of Cross-Linked Products:

    • Analyze the cross-linked products by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands corresponding to the bait-prey complex.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Cross-linked protein sample

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

  • C18 desalting column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins in the sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Desalting of Peptides:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Use specialized software to identify the cross-linked peptides from the complex MS/MS spectra.

Data Presentation

Table 1: Comparison of Photo-Reactive Groups for Cross-Linking

FeatureBenzophenoneDiazirineAryl Azide
Activation Wavelength ~350-360 nm~350-370 nm~260-280 nm
Reactive Intermediate Triplet DiradicalCarbeneNitrene
Reactivity C-H bondsInserts into C-H, O-H, N-HWide range of groups
Stability HighModerateLow (can react in the dark)
Reaction with Water LowLowModerate

Visualizations

cluster_workflow Photo-Cross-Linking Workflow Start Bait Protein + This compound Cross-linker Conjugation Conjugation (NHS Ester Chemistry) Start->Conjugation Labeled_Bait Labeled Bait Protein Conjugation->Labeled_Bait Add_Prey Add Prey Protein(s) (e.g., cell lysate) Labeled_Bait->Add_Prey Complex_Formation Complex Formation Add_Prey->Complex_Formation UV_Irradiation UV Irradiation (365 nm) Complex_Formation->UV_Irradiation Crosslinking Covalent Cross-linking UV_Irradiation->Crosslinking Enrichment Enrichment of Cross-linked Complexes (optional) Crosslinking->Enrichment Digestion Proteolytic Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MS->Data_Analysis End Identified Protein Interactions Data_Analysis->End

Caption: Experimental workflow for photo-cross-linking proteomics.

cluster_mechanism Benzophenone Photo-Activation Mechanism BP_ground Benzophenone (Ground State) BP_excited Benzophenone (Excited Triplet Diradical) BP_ground->BP_excited UV light (365 nm) Intermediate Radical Intermediate Complex BP_excited->Intermediate + Protein-H Protein_RH Protein with C-H bond Protein_RH->Intermediate Crosslink Covalent Cross-link Intermediate->Crosslink Hydrogen Abstraction & Bond Formation

Caption: Mechanism of benzophenone-mediated photo-cross-linking.

Conclusion

The use of benzophenone-based photo-cross-linkers is a robust method for elucidating protein-protein interactions and identifying small molecule targets. While the specific "this compound" class of reagents is not yet mainstream, the principles and protocols outlined here provide a solid foundation for researchers to design and execute photo-cross-linking experiments. The modular nature of a conceptual this compound linker, synthesized via click chemistry, offers exciting possibilities for creating novel, multifunctional probes for chemical proteomics. As with any cross-linking approach, careful optimization of reaction conditions and rigorous data analysis are crucial for obtaining reliable and meaningful results.

Application Notes and Protocols for UV Activation of Triazolo-Benzophenone Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triazolo-benzophenone probes are powerful tools in chemical biology and drug discovery for identifying and characterizing target proteins and their interactions.[1][2] These probes incorporate a benzophenone (B1666685) moiety, a photo-activatable group that, upon UV irradiation, forms a covalent bond with nearby molecules, and a triazolo group which is often part of the linker or recognition element.[3] This allows for the permanent "capture" of interacting partners, enabling their subsequent identification and analysis. This document provides detailed protocols for the UV activation of these probes and downstream analysis.

Mechanism of Action:

Upon absorption of UV light, typically around 350-365 nm, the benzophenone group is excited to a triplet state.[4] This excited state can then abstract a hydrogen atom from a C-H bond of a nearby amino acid residue, forming a covalent carbon-carbon bond and thus crosslinking the probe to its interacting protein.[4][5] This process is highly efficient and relatively stable in aqueous solutions.[6]

Key Experimental Parameters

Successful photocrosslinking experiments with this compound probes depend on the optimization of several key parameters. The following table summarizes these critical factors.

ParameterRecommended Range/ValueNotes
UV Wavelength 350 - 365 nmBenzophenone has a strong absorbance peak around 254 nm and another in the 340-360 nm range.[7][8] The longer wavelength is preferred to minimize protein damage.[6]
UV Light Source UVP CL-1000 UV Crosslinker or equivalentA controlled UV source with a defined wavelength and intensity is crucial for reproducibility.[9][10]
Irradiation Time 15 - 60 minutesThis needs to be optimized for each specific probe and biological system.[3][5] Shorter times may be sufficient for highly reactive probes, while longer times may be needed for weaker interactions.
Probe Concentration 1 - 10 µMThe optimal concentration should be determined empirically to maximize specific labeling while minimizing non-specific crosslinking.[3]
Sample Temperature On ice (4°C)Keeping the sample cool during UV irradiation is critical to prevent thermal denaturation of proteins and minimize non-specific reactions.[9][11]
Distance from UV Source ~5 cmThis distance should be kept consistent across experiments to ensure uniform UV exposure.[9][11]

Experimental Protocols

Protocol 1: General UV Activation and Photocrosslinking

This protocol describes the general procedure for UV-induced crosslinking of a this compound probe to its target protein in a cellular lysate or with purified proteins.

Materials:

  • This compound probe

  • Cell lysate or purified protein solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV crosslinker with 365 nm bulbs

  • Ice bath

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • For cell lysates, prepare the lysate according to your standard protocol and clarify by centrifugation.

    • For purified proteins, ensure the protein is in a suitable buffer.

  • Probe Incubation: Add the this compound probe to the protein sample to the desired final concentration (e.g., 1-10 µM). Incubate for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding to the target protein.[3]

  • UV Irradiation:

    • Place the samples in open microcentrifuge tubes on ice.

    • Position the samples in the UV crosslinker at a fixed distance (e.g., 5 cm) from the 365 nm UV lamps.[9][11]

    • Irradiate the samples for the optimized time (e.g., 30 minutes).[3]

  • Post-Irradiation: After irradiation, the samples are ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a photocrosslinked sample for identification of the target protein and the crosslinking site by mass spectrometry.

Materials:

  • Crosslinked protein sample from Protocol 1

  • SDS-PAGE equipment and reagents

  • Coomassie blue stain or other protein stain

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • C18 StageTips or equivalent for desalting[12][13]

Procedure:

  • SDS-PAGE Separation: Separate the crosslinked protein mixture by SDS-PAGE.

  • Gel Band Excision: Visualize the protein bands using Coomassie blue stain. Excise the band corresponding to the crosslinked protein-probe complex.[12][13]

  • In-Gel Digestion:

    • Destain the gel pieces with a solution of ammonium bicarbonate and acetonitrile.[3]

    • Reduce the disulfide bonds with DTT (e.g., 10 mM in 100 mM ammonium bicarbonate) at 56°C for 30 minutes.[3]

    • Alkylate the cysteine residues with IAA (e.g., 55 mM in 100 mM ammonium bicarbonate) in the dark at room temperature for 20 minutes.[3]

    • Wash and dehydrate the gel pieces with ammonium bicarbonate and acetonitrile.

    • Digest the protein overnight with trypsin at 37°C.[12][13]

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with acetonitrile and formic acid.[14]

  • Desalting: Desalt and concentrate the extracted peptides using C18 StageTips or a similar method prior to mass spectrometry analysis.[10][12][13]

Visualizations

The following diagrams illustrate the key processes involved in using this compound probes.

UV_Activation_Pathway Probe This compound Probe Complex Probe-Target Non-covalent Complex Probe->Complex Binding Target Target Protein Target->Complex Excited Excited Triplet State (Biradical) Complex->Excited Photoactivation UV UV Light (365 nm) Crosslinked Covalent Probe-Target Adduct Excited->Crosslinked Hydrogen Abstraction & Covalent Bond Formation

Caption: UV activation and photocrosslinking pathway.

Experimental_Workflow Incubation 1. Incubation of Probe with Protein Sample UV_Irradiation 2. UV Irradiation (365 nm) Incubation->UV_Irradiation SDS_PAGE 3. SDS-PAGE Separation UV_Irradiation->SDS_PAGE In_Gel_Digest 4. In-Gel Digestion SDS_PAGE->In_Gel_Digest MS_Analysis 5. LC-MS/MS Analysis In_Gel_Digest->MS_Analysis Data_Analysis 6. Target Identification MS_Analysis->Data_Analysis

Caption: Experimental workflow for target identification.

References

Application Notes and Protocols for Identifying Protein-Protein Interactions with Triazolo-Benzophenone Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the mechanisms of disease. Photoaffinity labeling (PAL) is a powerful technique to identify and characterize PPIs in their native environment. This method utilizes photoreactive probes that, upon activation with UV light, form covalent bonds with interacting proteins, allowing for their capture and subsequent identification.[1] Triazolo-benzophenone-based probes are a class of photo-crosslinkers that offer specific advantages. The benzophenone (B1666685) moiety, upon irradiation at 350-365 nm, forms a reactive triplet diradical capable of inserting into C-H bonds of nearby amino acid residues, forming a stable covalent linkage.[1][2] The triazole component can be readily functionalized with reporter tags, such as biotin (B1667282) or fluorescent dyes, via "click chemistry," facilitating the enrichment and visualization of cross-linked proteins.[3][4]

These application notes provide a detailed protocol for the use of clickable this compound probes to identify protein-protein interactions, from experimental design to data analysis.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical proteomics experiment using a this compound probe to identify interacting partners of a target protein. Data is presented as fold-change in enrichment of identified proteins in the presence of the probe versus a control experiment without the probe.

Protein IDGene NameProtein NameFold Change (Probe/Control)p-valueFunction
P08670GRIN2BGlutamate receptor ionotropic, NMDA 2B15.2<0.001Component of the NMDA receptor complex, involved in synaptic plasticity.
Q13936DLG4Discs large homolog 412.8<0.001Scaffolding protein at postsynaptic densities, organizes signaling complexes.
Q9Y6A5SHANK3SH3 and multiple ankyrin repeat domains protein 310.5<0.005Scaffolding protein that organizes the postsynaptic density.
Q9UQM7CAMK2ACalcium/calmodulin-dependent protein kinase type II subunit alpha8.9<0.01Key kinase in synaptic plasticity, particularly in the glutamatergic synapse.
P35579DLG3Discs large homolog 37.6<0.01Scaffolding protein involved in the assembly of postsynaptic signaling complexes.
Q13153SYNGAP1Ras/Rap GTPase-activating protein SynGAP6.3<0.05Regulates the activity of Ras and Rap GTPases at the synapse.
P11499CAMK2BCalcium/calmodulin-dependent protein kinase type II subunit beta5.1<0.05Regulatory subunit of CaMKII, involved in synaptic function.

Experimental Protocols

This section details the key experimental procedures for identifying protein-protein interactions using a clickable this compound photoaffinity probe.

Protocol 1: Synthesis of a Clickable this compound Probe

This protocol outlines the general steps for synthesizing a this compound probe with a clickable alkyne handle. The specific reaction conditions may need to be optimized based on the starting materials.

Materials:

Procedure:

  • Synthesis of Benzophenone-Alkyne: a. Dissolve 4-benzoylbenzoic acid in DMF. b. Add HBTU and DIPEA to the solution and stir for 10 minutes to activate the carboxylic acid. c. Add propargylamine to the reaction mixture and stir at room temperature overnight. d. Purify the resulting N-propargyl-4-benzoylbenzamide by column chromatography.

  • Click Chemistry Reaction: a. Dissolve the azide-functionalized bait molecule and the benzophenone-alkyne in a mixture of t-butanol and water. b. Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction. c. Stir the reaction at room temperature for 12-24 hours. d. Purify the final clickable this compound probe by HPLC.

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol describes the steps for photo-crosslinking a target protein and its interacting partners in a cell lysate.

Materials:

  • Cell lysate containing the protein of interest

  • Clickable this compound probe

  • DMSO (Dimethyl sulfoxide)

  • UV lamp (365 nm)

  • Ice bath

Procedure:

  • Incubation: a. Thaw the cell lysate on ice. b. Add the this compound probe (dissolved in DMSO) to the lysate to a final concentration of 1-10 µM. c. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate. d. For competition experiments, pre-incubate the lysate with an excess of a non-photoreactive analog of the probe for 30 minutes before adding the photoreactive probe. e. Incubate the samples for 1 hour at 4°C with gentle rotation.

  • UV Irradiation: a. Place the samples on ice in a petri dish. b. Irradiate the samples with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.[5]

Protocol 3: Enrichment of Cross-linked Proteins using Click Chemistry

This protocol details the attachment of a biotin tag to the cross-linked proteins via click chemistry, followed by enrichment using streptavidin beads.

Materials:

  • Photo-cross-linked cell lysate

  • Azide-biotin tag

  • Copper(II) sulfate

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Reaction: a. To the irradiated lysate, add azide-biotin, copper(II) sulfate, and sodium ascorbate. b. Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Enrichment: a. Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

Protocol 4: Mass Spectrometry Analysis

This protocol provides a general workflow for identifying the enriched proteins by mass spectrometry.

Procedure:

  • SDS-PAGE and In-Gel Digestion: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands of interest. c. Perform in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database to identify the proteins. b. Quantify the relative abundance of the identified proteins in the probe-treated sample versus the control to determine specific interaction partners.

Mandatory Visualization

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_ppi_capture PPI Capture cluster_enrichment_analysis Enrichment & Analysis Bait Molecule (Azide) Bait Molecule (Azide) Click Chemistry Click Chemistry Bait Molecule (Azide)->Click Chemistry Benzophenone (Alkyne) Benzophenone (Alkyne) Benzophenone (Alkyne)->Click Chemistry This compound Probe This compound Probe Click Chemistry->this compound Probe Cell Lysate Cell Lysate This compound Probe->Cell Lysate UV Irradiation (365 nm) UV Irradiation (365 nm) Cell Lysate->UV Irradiation (365 nm) Covalent Crosslinking Covalent Crosslinking UV Irradiation (365 nm)->Covalent Crosslinking Click Chemistry (Biotin-Azide) Click Chemistry (Biotin-Azide) Covalent Crosslinking->Click Chemistry (Biotin-Azide) Streptavidin Enrichment Streptavidin Enrichment Click Chemistry (Biotin-Azide)->Streptavidin Enrichment LC-MS/MS LC-MS/MS Streptavidin Enrichment->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification

Caption: Experimental workflow for identifying protein-protein interactions.

signaling_pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol NMDA_Receptor NMDA Receptor (contains GRIN2B) DLG4 DLG4 (PSD-95) NMDA_Receptor->DLG4 binds CaMKII CaMKII (CAMK2A/B) NMDA_Receptor->CaMKII activates via Ca2+ SHANK3 SHANK3 DLG4->SHANK3 interacts with SYNGAP1 SYNGAP1 DLG4->SYNGAP1 recruits Downstream_Signaling Downstream Signaling (Synaptic Plasticity) CaMKII->Downstream_Signaling Ras Ras SYNGAP1->Ras inactivates Ras->Downstream_Signaling

Caption: Glutamatergic synapse signaling pathway.[6]

References

Application Notes and Protocols for Triazolo-Benzophenone Photolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup for triazolo-benzophenone photolabeling, a powerful technique for identifying and characterizing protein-ligand interactions. The protocols outlined below cover the synthesis of a versatile this compound probe, the photolabeling procedure, and subsequent analysis using click chemistry and mass spectrometry.

Introduction

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule within a complex biological sample. This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its interacting protein. The this compound moiety is a popular photophore due to its relatively long wavelength of activation (around 350-365 nm), which minimizes damage to biological macromolecules. The triazole group provides a versatile handle for the introduction of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the enrichment and identification of labeled proteins.

Synthesis of Alkyne-Functionalized this compound Probe

This protocol describes the synthesis of a versatile photoaffinity probe containing a benzophenone (B1666685) photophore, a triazole linker, and a terminal alkyne for click chemistry. The synthesis involves the conversion of 4-aminobenzophenone (B72274) to 4-azidobenzophenone, followed by a copper-catalyzed cycloaddition with a suitable alkyne.

Synthesis of 4-Azidobenzophenone

Materials:

Protocol:

  • Dissolve 4-aminobenzophenone in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for an additional hour.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-azidobenzophenone.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 4-Azidobenzophenone

  • Propargyl alcohol (or another suitable terminal alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (B103910)

  • Deionized Water

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 4-azidobenzophenone and the terminal alkyne in a mixture of tert-butanol and water.

  • In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate and THPTA in water.

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the alkyne-functionalized this compound probe.

Experimental Protocols

Photolabeling of Target Protein

Materials:

  • Alkyne-functionalized this compound probe

  • Target protein in a suitable buffer (e.g., PBS or HEPES)

  • UV crosslinker with a 365 nm lamp

  • Quartz cuvette or microplate

Protocol:

  • Prepare a solution of the target protein at the desired concentration in the reaction buffer.

  • Add the this compound probe to the protein solution. The final concentration of the probe should be optimized for each system but typically ranges from 1 to 50 µM.

  • Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at room temperature or 4 °C to allow for binding of the probe to the target protein.

  • Transfer the sample to a quartz cuvette or a UV-transparent microplate.

  • Place the sample in a UV crosslinker at a defined distance from the 365 nm lamp (e.g., 5 cm).

  • Irradiate the sample for a specified duration (e.g., 15-60 minutes). The optimal irradiation time should be determined empirically.

  • After irradiation, the covalently labeled protein is ready for downstream analysis.

Click Chemistry for Biotinylation

Materials:

  • Photolabeled protein sample

  • Biotin-azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

Protocol:

  • To the photolabeled protein sample, add biotin-azide from a stock solution in DMSO.

  • Prepare the click chemistry reaction mix by adding THPTA, copper(II) sulfate, and freshly prepared sodium ascorbate to the reaction buffer.

  • Add the click chemistry reaction mix to the protein sample.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The biotinylated protein is now ready for enrichment using streptavidin beads.

Data Presentation

The following tables summarize typical quantitative parameters for the experimental setup. These values should be optimized for each specific biological system.

Table 1: this compound Probe Synthesis - Reaction Conditions

Parameter4-Azidobenzophenone SynthesisCuAAC Reaction
Solvent HCl/H₂O, DCMt-BuOH/H₂O, DCM
Temperature 0-5 °C, then RTRoom Temperature
Reaction Time 2 hours12-24 hours
Key Reagents NaNO₂, NaN₃CuSO₄·5H₂O, Sodium Ascorbate, THPTA

Table 2: Photolabeling Experimental Parameters

ParameterTypical Range
Probe Concentration 1 - 50 µM
Protein Concentration 0.1 - 10 µM
Incubation Time (pre-UV) 30 - 60 minutes
UV Wavelength 365 nm
UV Energy Dose 1 - 10 J/cm²
Irradiation Time 15 - 60 minutes
Distance from UV Source 2 - 10 cm

Table 3: Click Chemistry Reaction Components

ComponentFinal Concentration
Biotin-Azide 50 - 200 µM
Copper(II) Sulfate 1 mM
THPTA 5 mM
Sodium Ascorbate 5 mM
Reaction Time 1 - 2 hours
Temperature Room Temperature

Visualizations

Signaling Pathway of a Hypothetical Kinase Inhibitor

G Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor GP G-Protein Receptor->GP Ligand Binding AC Adenylate Cyclase GP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Target Target Protein PKA->Target TF Transcription Factor Target->TF Probe Triazolo-BP Probe Probe->Target Binding & Photolabeling Gene Gene Expression TF->Gene

Caption: A diagram illustrating a hypothetical signaling pathway where a this compound probe targets a specific protein kinase.

Experimental Workflow for Photolabeling and Analysis

G Experimental Workflow A 1. Incubate Probe with Proteome B 2. UV Irradiation (365 nm) A->B C 3. Covalent Crosslinking B->C D 4. Click Chemistry (Biotin-Azide) C->D E 5. Biotinylation D->E F 6. Streptavidin Enrichment E->F G 7. On-Bead Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification H->I

Caption: A flowchart detailing the key steps in a this compound photolabeling experiment, from probe incubation to protein identification.

Logical Relationship of Photolabeling and Click Chemistry

G Logical Relationships Probe Triazolo-BP-Alkyne Probe Complex Probe-Protein Non-covalent Complex Probe->Complex Protein Target Protein Protein->Complex UV UV Light (365 nm) Covalent Covalently Labeled Protein UV->Covalent Complex->Covalent Photoactivation Biotinylated Biotinylated Labeled Protein Covalent->Biotinylated Click Click Chemistry (CuAAC) Click->Biotinylated Biotin Biotin-Azide Biotin->Click Analysis Downstream Analysis Biotinylated->Analysis

Caption: A diagram illustrating the logical progression from non-covalent probe binding to the final biotinylated product ready for analysis.

Application Notes and Protocols for Studying Ligand-Receptor Binding Using Triazolo-Benzophenone Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-receptor interactions. This method utilizes a photo-reactive probe that, upon activation with UV light, forms a covalent bond with its binding partner, allowing for the capture and identification of target receptors. Triazolo-benzophenone-based probes offer a versatile platform for these studies, combining the photo-reactive properties of benzophenone (B1666685) with the stable and efficient linkage provided by a triazole ring.

The benzophenone moiety, when irradiated with UV light (typically around 350-360 nm), forms a reactive triplet diradical. This species can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable covalent bond between the probe and the receptor. The triazole ring, often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", provides a robust and biocompatible linker to attach the benzophenone photophore and a reporter tag (e.g., biotin) to the ligand of interest.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of this compound photoaffinity probes to study ligand-receptor binding, with a specific focus on targeting the GABA-A receptor as an exemplary system.

Data Presentation

The efficacy of a this compound photoaffinity probe is determined by several key parameters. The following table summarizes representative quantitative data for a hypothetical benzodiazepine-based this compound probe targeting the GABA-A receptor.

ParameterValueMethodReference
Binding Affinity (Ki) 2.2 - 88 nMRadioligand Displacement Assay ([3H]diazepam)[1]
Photocrosslinking Efficiency ~5%SDS-PAGE analysis of crosslinked product[2]
Synthetic Yield (Triazole Formation) 35 - 95%Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4]
Optimal UV Wavelength 350 - 365 nmUV Irradiation[2][5]
Irradiation Time 5 - 30 minUV Crosslinker[2]

Note: The values presented are illustrative and can vary depending on the specific ligand, receptor, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Benzodiazepine-Triazolo-Benzophenone-Biotin Photoaffinity Probe

This protocol outlines a general strategy for the synthesis of a photoaffinity probe targeting the benzodiazepine (B76468) binding site of the GABA-A receptor. The synthesis involves three main components: a benzodiazepine ligand with a reactive group, a this compound linker, and a biotin (B1667282) tag. The triazole ring is formed using a CuAAC reaction.

Materials:

  • Propargylated benzodiazepine derivative

  • Azido-functionalized benzophenone

  • Biotin-PEG-alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvents: Dichloromethane (DCM), Water (H2O), Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Azido-Functionalized Benzophenone:

    • Start with a commercially available benzophenone derivative containing a hydroxyl or amino group.

    • Introduce an azide (B81097) group through a two-step process:

      • Reaction with a short linker containing a leaving group (e.g., tosylate) and a terminal alkyne.

      • Conversion of the alkyne to an azide using a standard azide synthesis protocol (e.g., reaction with sodium azide).

    • Purify the azido-benzophenone derivative by column chromatography.

  • Synthesis of Propargylated Benzodiazepine:

    • Select a benzodiazepine derivative with a suitable functional group (e.g., a hydroxyl or amino group) for modification.

    • React the benzodiazepine with propargyl bromide in the presence of a base (e.g., K2CO3) to introduce the terminal alkyne.

    • Purify the propargylated benzodiazepine by column chromatography.[3]

  • Click Chemistry Reaction (CuAAC) to form the Triazole Ring:

    • Dissolve the propargylated benzodiazepine and the azido-benzophenone in a 1:1 mixture of DCM and water.

    • Add copper(II) sulfate pentahydrate (0.2 equivalents) and sodium ascorbate (0.4 equivalents) to the reaction mixture.[3][4]

    • Stir the reaction at room temperature for 6 hours.[3][4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.

    • Purify the this compound-benzodiazepine conjugate by column chromatography. The expected yield is typically between 35% and 95%.[3][4]

  • Attachment of Biotin Tag:

    • The this compound-benzodiazepine conjugate should be designed to have a free functional group (e.g., an alkyne or azide) for the attachment of the biotin tag.

    • Perform a second CuAAC reaction between the conjugate and a commercially available biotin derivative containing the complementary reactive group (e.g., biotin-PEG-azide if the conjugate has an alkyne).

    • Follow the same procedure as in step 3 for the click chemistry reaction.

    • Purify the final photoaffinity probe by HPLC.

Protocol 2: Photoaffinity Labeling of GABA-A Receptors

This protocol describes the use of the synthesized probe to covalently label GABA-A receptors in a cell lysate or membrane preparation.

Materials:

  • Benzodiazepine-triazolo-benzophenone-biotin photoaffinity probe

  • Cell lysate or membrane preparation containing GABA-A receptors

  • Phosphate-buffered saline (PBS)

  • UV crosslinker with a 365 nm lamp

  • Protease inhibitor cocktail

  • SDS-PAGE reagents

  • Streptavidin-agarose beads

  • Western blotting reagents and anti-biotin antibody

Procedure:

  • Incubation of the Probe with the Receptor Preparation:

    • Prepare a cell lysate or membrane fraction from cells expressing the GABA-A receptor. Add protease inhibitors to the lysis buffer.

    • Incubate the receptor preparation with the photoaffinity probe at a suitable concentration (typically in the nanomolar to low micromolar range) for 1 hour at 4°C in the dark to allow for binding.

    • For competition experiments, pre-incubate the receptor preparation with a non-photoreactive competitor ligand for 30 minutes before adding the photoaffinity probe.

  • UV Irradiation:

    • Place the samples in a quartz cuvette or on a petri dish on ice.

    • Irradiate the samples with UV light at 365 nm for 5-30 minutes using a UV crosslinker.[2] The optimal irradiation time should be determined empirically.

  • Analysis of Crosslinking:

    • After irradiation, add SDS-PAGE sample buffer to the samples and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Detect the biotinylated (crosslinked) receptor using a streptavidin-HRP conjugate or an anti-biotin antibody followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.

    • The appearance of a specific band corresponding to the molecular weight of the receptor subunit indicates successful photo-crosslinking.

Protocol 3: Enrichment and Identification of Labeled Receptors by Mass Spectrometry

This protocol outlines the steps for enriching the crosslinked receptor and identifying it using mass spectrometry.

Materials:

  • Photolabeled protein sample

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)

  • Trypsin

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the photolabeled protein sample with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated receptor.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and In-gel or On-bead Digestion:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluted proteins on an SDS-PAGE gel and stain with Coomassie blue.

    • Excise the protein band corresponding to the labeled receptor.

    • Perform in-gel digestion with trypsin.

    • Alternatively, perform on-bead digestion with trypsin directly on the streptavidin beads.

  • Mass Spectrometry Analysis:

    • Extract the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the protein from the peptide fragmentation data.

    • The identification of the target receptor confirms the specificity of the photoaffinity probe.

Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor GABA Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine Benzodiazepine (Ligand) Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_labeling Photoaffinity Labeling cluster_analysis Analysis Ligand Ligand (e.g., Benzodiazepine) Probe Photoaffinity Probe Ligand->Probe Linker This compound Linker Linker->Probe Biotin Biotin Tag Biotin->Probe Incubation Incubation Probe->Incubation Receptor Receptor Preparation (e.g., GABA-A Receptor) Receptor->Incubation UV UV Irradiation (365 nm) Incubation->UV Crosslinked Covalently Labeled Receptor UV->Crosslinked Enrichment Streptavidin Enrichment Crosslinked->Enrichment Digestion Trypsin Digestion Enrichment->Digestion MS LC-MS/MS Digestion->MS Identification Protein Identification MS->Identification

Caption: Experimental Workflow for Ligand-Receptor Binding Studies.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Triazolo-Benzophenone Cross-Linked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-cross-linking mass spectrometry (PX-MS) is a powerful technique for identifying protein-protein interactions and mapping interaction interfaces by covalently capturing transient and weak interactions. Benzophenone-based photo-cross-linkers are a valuable class of reagents for these studies. Upon activation with UV light, the benzophenone (B1666685) moiety forms a reactive triplet diradical that can insert into C-H bonds of nearby amino acid residues, forming a stable covalent bond.[1] This allows for the "freezing" of protein interactions in their native state for subsequent analysis by mass spectrometry.

While "triazolo-benzophenone" is not a widely documented specific cross-linking agent in the mainstream proteomics literature, its name suggests a bifunctional reagent containing a benzophenone photo-reactive group and a triazole moiety. The triazole ring could potentially serve as a bio-inert linker or be functionalized for "click chemistry" applications, enabling the attachment of affinity tags for the enrichment of cross-linked peptides.

These application notes provide a generalized protocol for the use of benzophenone-based photo-cross-linkers, which can be adapted for novel reagents such as a putative this compound cross-linker. The workflow covers protein cross-linking, sample preparation for mass spectrometry, and data analysis strategies.

Signaling Pathways and Experimental Workflows

General Workflow for Benzophenone Photo-Cross-Linking Mass Spectrometry cluster_0 Sample Preparation cluster_1 Enrichment & Analysis cluster_2 Data Analysis Protein Complex Protein Complex Cross-Linking Cross-Linking Protein Complex->Cross-Linking Add this compound Cross-Linker & UV Activation Quenching Quenching Cross-Linking->Quenching Stop Reaction Denaturation, Reduction & Alkylation Denaturation, Reduction & Alkylation Quenching->Denaturation, Reduction & Alkylation Proteolytic Digestion Proteolytic Digestion Denaturation, Reduction & Alkylation->Proteolytic Digestion e.g., Trypsin Enrichment of Cross-Linked Peptides Enrichment of Cross-Linked Peptides Proteolytic Digestion->Enrichment of Cross-Linked Peptides e.g., SEC, SCX LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Cross-Linked Peptides->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Specialized Software (e.g., MeroX, xQuest) Identification of Cross-Linked Peptides Identification of Cross-Linked Peptides Database Search->Identification of Cross-Linked Peptides Structural Modeling Structural Modeling Identification of Cross-Linked Peptides->Structural Modeling

Caption: Overall experimental workflow for the analysis of this compound cross-linked proteins.

Chemical Principle of Benzophenone Photo-Cross-Linking

Upon irradiation with UV-A light (typically around 350-365 nm), the benzophenone moiety undergoes an n to π* transition to form a reactive triplet diradical.[2][3] This diradical can then abstract a hydrogen atom from a C-H bond of a nearby amino acid residue, creating a new carbon-carbon bond and thus a covalent cross-link.[4] One of the key advantages of benzophenone is its relatively low reactivity with water, which minimizes non-specific labeling of the solvent.[2][4]

Mechanism of Benzophenone Photo-Cross-Linking Benzophenone Benzophenone (Ground State) ExcitedState Triplet Diradical (Excited State) Benzophenone->ExcitedState UV Light (350-365 nm) Intermediate Intermediate Radical Pair ExcitedState->Intermediate H-abstraction Protein Protein with C-H bond Protein->Intermediate CrossLinkedProduct Covalently Cross-Linked Protein Intermediate->CrossLinkedProduct C-C bond formation

Caption: Simplified mechanism of benzophenone-mediated photo-cross-linking to a protein.

Experimental Protocols

Protein Cross-Linking with a this compound Reagent

This protocol is a general guideline and should be optimized for the specific protein system and cross-linker used.

Materials:

  • Purified protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound cross-linker stock solution (e.g., 10-100 mM in DMSO)

  • UV lamp with an emission maximum around 365 nm (e.g., a hand-held UV lamp or a cross-linker instrument)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the protein sample at a suitable concentration (e.g., 1-5 µM).

  • Add the this compound cross-linker to the protein sample to a final concentration of 50-500 µM. The optimal concentration needs to be determined empirically.

  • Incubate the mixture for a short period (e.g., 5-15 minutes) at room temperature to allow the cross-linker to diffuse and interact with the protein complex.

  • Expose the sample to UV light (365 nm) for 5-30 minutes on ice. The duration and intensity of UV exposure are critical parameters that need to be optimized to maximize cross-linking efficiency while minimizing protein damage.

  • Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM. This will react with any unreacted cross-linker.

  • Verify the cross-linking efficiency by SDS-PAGE analysis. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.

Sample Preparation for Mass Spectrometry

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

  • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity.

  • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge.

Enrichment of Cross-Linked Peptides (Optional but Recommended)

Due to the low abundance of cross-linked peptides in the digest mixture, an enrichment step is highly recommended to increase the chances of their identification by mass spectrometry.[5][6]

a) Size Exclusion Chromatography (SEC): Cross-linked peptides are generally larger than linear peptides. SEC can be used to separate peptides based on their size, allowing for the enrichment of the larger, cross-linked species.

b) Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically have a higher charge state than linear peptides at low pH. This property can be exploited for their enrichment using SCX chromatography.[5]

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • Reconstitute the dried peptide sample in a suitable buffer (e.g., 0.1% formic acid).

  • Load the sample onto a reversed-phase nano-LC column.

  • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.

  • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Use a fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Analysis

The identification of cross-linked peptides requires specialized software that can handle the complexity of MS/MS spectra from two linked peptides.

Software:

  • MeroX

  • xQuest

  • pLink

  • Skyline[7]

Workflow:

  • Convert the raw mass spectrometry data to a suitable format for the search engine.

  • Perform a database search against the sequences of the proteins of interest. The search parameters should include the mass of the cross-linker and the potential cross-linking sites.

  • The software will identify candidate cross-linked peptide pairs based on the mass of the precursor ion and the fragmentation patterns in the MS/MS spectra.

  • Validate the identified cross-links based on scoring algorithms and manual inspection of the spectra.

  • Map the identified cross-links onto the protein structures to gain insights into the interaction interface and protein conformation.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a this compound cross-linking experiment.

Table 1: Cross-Linking Efficiency of Different Reagent Concentrations

Cross-Linker Concentration (µM)% Cross-Linked Protein (by SDS-PAGE)Number of Identified Cross-Linked Peptides
5015%45
10035%112
25060%256
50065%240

Table 2: Comparison of Enrichment Strategies

Enrichment MethodTotal Peptides IdentifiedCross-Linked Peptides Identified% Cross-Linked Peptides
None15,2341120.7%
SEC8,7654324.9%
SCX9,1235125.6%

Table 3: Identified Cross-Links between Protein A and Protein B

Protein A ResidueProtein B ResidueCross-Link Score
K123Y4585.6
T78L10278.2
S210A15675.9
K212V15872.1

Conclusion

The use of this compound photo-cross-linkers in combination with mass spectrometry offers a powerful approach for the study of protein-protein interactions. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to design and execute such experiments. Careful optimization of the cross-linking conditions, sample preparation, and data analysis is crucial for obtaining high-quality results that can provide valuable insights into the structure and function of protein complexes.

References

Application Notes and Protocols for Incorporating Triazolo-Benzophenone into Peptide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of a triazolo-benzophenone (TzBp) photoprobe into peptide sequences. This methodology enables the development of powerful tools for investigating protein-protein interactions (PPIs), identifying binding partners, and elucidating signaling pathways. The combination of a bioorthogonal triazole moiety and a photoactivatable benzophenone (B1666685) group on a single amino acid analogue offers versatility for both stable peptide modifications and covalent photo-crosslinking.

Introduction

Photoaffinity labeling is a powerful technique for identifying and characterizing protein-ligand interactions.[1] Benzophenone is a widely used photoaffinity label due to its chemical stability and ability to form covalent bonds with adjacent C-H bonds upon UV irradiation at 350-365 nm, minimizing protein damage.[2] The incorporation of a triazole ring, often via "click chemistry," provides a stable, bioorthogonal handle for further modifications, such as the attachment of reporter tags (e.g., biotin, fluorophores) for downstream analysis.[3][4] This document details the synthesis of an Fmoc-protected this compound amino acid, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and protocols for photo-crosslinking experiments and subsequent analysis.

Data Presentation

Table 1: Quantitative Data on Benzophenone Photolabeling Efficiency
Probe TypeTarget SystemCrosslinking Efficiency (%)Reference
Sulfhydryl-reactive benzophenonePDEγ / Gαt-GTPγS~40%[5][6]
Benzophenone-stapled peptidep53-derived peptide / MDM2Not explicitly quantified, but effective crosslinking shown[3]
Benzophenone-containing amino acidE. coli CAP / DNANot explicitly quantified, but efficient crosslinking observed

Note: Data for a direct this compound probe is limited in the literature; the presented data is for closely related benzophenone probes and serves as a benchmark.

Experimental Protocols

Synthesis of Fmoc-Protected this compound Amino Acid

This protocol is adapted from the synthesis of a clickable, photoreactive amino acid containing a benzophenone and an alkyne, which can be readily converted to a triazole via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Workflow for Synthesis of Fmoc-Protected this compound Precursor

cluster_synthesis Synthesis of Fmoc-Protected Alkyne-Benzophenone Amino Acid 3-(4-bromophenyl)-1-propanol 3-(4-bromophenyl)-1-propanol Multi-step_synthesis 11 Steps including protection, coupling, and functional group manipulations 3-(4-bromophenyl)-1-propanol->Multi-step_synthesis Commercial Starting Material Fmoc-Abpa-OH Fmoc-p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Fmoc-Abpa-OH) Multi-step_synthesis->Fmoc-Abpa-OH Final Product for SPPS

Caption: Synthesis of the Fmoc-protected alkyne-benzophenone amino acid precursor.

Materials:

  • 3-(4-bromophenyl)-1-propanol

  • Standard organic synthesis reagents and solvents

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Procedure (Conceptual Outline):

The synthesis involves a multi-step process starting from a commercially available precursor.[7]

  • Chain Elongation and Functionalization: The initial steps involve the protection of the alcohol, followed by reactions to introduce the benzophenone moiety and the terminal alkyne. This is a multi-step process involving protection, Grignard reactions, oxidation, and coupling reactions.

  • Introduction of the Amino Acid Core: The benzophenone-alkyne moiety is then coupled to a protected L-phenylalanine derivative.

  • Deprotection and Fmoc Protection: The protecting groups on the amino acid are selectively removed, and the final Fmoc protecting group is installed using Fmoc-OSu to yield the final product ready for SPPS.[7]

Click Reaction to form the Triazole:

The resulting Fmoc-protected alkyne-benzophenone amino acid can be directly incorporated into a peptide. The triazole can then be formed on-resin or post-synthesis by reacting the alkyne-containing peptide with an azide-functionalized molecule (e.g., azido-biotin) using a copper(I) catalyst. Alternatively, the triazole can be pre-formed on the amino acid prior to SPPS.

Incorporation of this compound into Peptides via SPPS

This protocol describes the incorporation of the custom amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.[2][8][9][10]

SPPS Workflow

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection

Caption: A typical cycle for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink amide or Wang resin

  • Fmoc-protected amino acids (including the custom this compound amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. The custom this compound amino acid is coupled using the same procedure.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Photo-Crosslinking Protocol

This protocol outlines the general procedure for photo-crosslinking a this compound-containing peptide probe to its target protein.

Photo-Crosslinking Workflow

cluster_crosslinking Photo-Crosslinking and Analysis Incubation Incubate Peptide Probe with Target Protein UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE Analysis UV_Irradiation->SDS_PAGE Visualize crosslinked product Mass_Spec Mass Spectrometry (for site identification) UV_Irradiation->Mass_Spec Identify crosslinked residues

Caption: General workflow for a photo-crosslinking experiment.

Materials:

  • Purified this compound peptide probe

  • Purified target protein or cell lysate

  • UV lamp (365 nm)

  • Reaction buffer (e.g., PBS or HEPES buffer)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the this compound peptide probe with the target protein in a suitable reaction buffer. The concentrations and incubation time should be optimized for the specific interaction being studied.

  • UV Irradiation: Expose the sample to UV light at 365 nm. The irradiation time can range from 5 to 60 minutes and should be optimized to maximize crosslinking while minimizing protein damage.[10]

  • Analysis of Crosslinking:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the peptide-protein conjugate.

    • Mass Spectrometry: To identify the site of crosslinking, the protein band corresponding to the conjugate can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.[5][11] The crosslinked peptide will have a characteristic mass shift, allowing for identification of the modified residue(s).

Signaling Pathway Example: Probing the Akt Kinase Pathway

Benzophenone-containing peptide probes have been used to study the interaction between protein kinase B (Akt) and its peptide inhibitors.[12] The following diagram illustrates the general principle of using a this compound peptide probe to investigate a kinase signaling pathway.

Akt Signaling Pathway Interrogation

cluster_pathway Investigating Akt Signaling with a TzBp Probe Upstream_Signal Upstream Signal (e.g., Growth Factor) PI3K PI3K Upstream_Signal->PI3K Akt Akt PI3K->Akt activates Substrate Akt Substrate Akt->Substrate phosphorylates Crosslinked_Complex Covalent Akt-Probe Complex Akt->Crosslinked_Complex UV (365 nm) Photo-crosslinking Probe TzBp-Peptide Probe (Akt Inhibitor) Probe->Akt binds to

References

Triazolo-Benzophenone Derivatives in Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Triazolo-benzophenone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The unique combination of the triazole ring and the benzophenone (B1666685) moiety contributes to their diverse pharmacological profiles, making them promising candidates for drug discovery and development. Key applications include their use as anticancer agents, photoprotective compounds, and antioxidants.

The anticancer properties of 1,2,3-triazole-benzophenone derivatives have been notably evaluated against various human cancer cell lines, including lung carcinoma (A549), breast carcinoma (MCF-7), and metastatic melanoma (HT-144).[1][2] Certain derivatives have shown significant cytotoxic effects, inducing cell death and cell cycle arrest at the G1/S phase in melanoma cells.[1][2] This suggests their potential as lead compounds for the development of novel chemotherapeutic agents.

In addition to their anticancer potential, these compounds exhibit significant photoprotective and antioxidant properties.[1][2] The benzophenone core is a well-known UV-absorbing chromophore, and its combination with the triazole moiety can lead to compounds with enhanced sun protection factor (SPF) values.[1] Furthermore, their ability to scavenge free radicals highlights their potential in mitigating oxidative stress-related pathologies.

The primary mechanism of action for the anticancer effects of some this compound derivatives involves the induction of G1/S phase cell cycle arrest and apoptosis.[1][2] This is often associated with the modulation of key regulatory proteins in the cell cycle and apoptotic pathways.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of a series of 1,2,3-triazole-benzophenone derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
19 A549 (Lung Carcinoma)38.8 ± 1.1
MCF-7 (Breast Carcinoma)36.2 ± 1.2
HT-144 (Metastatic Melanoma)39.5 ± 1.3
20 A549 (Lung Carcinoma)45.2 ± 1.5
MCF-7 (Breast Carcinoma)42.8 ± 1.4
HT-144 (Metastatic Melanoma)41.3 ± 1.3
21 A549 (Lung Carcinoma)39.1 ± 1.2
MCF-7 (Breast Carcinoma)48.7 ± 1.6
HT-144 (Metastatic Melanoma)44.6 ± 1.4
23 A549 (Lung Carcinoma)46.8 ± 1.5
MCF-7 (Breast Carcinoma)> 50
HT-144 (Metastatic Melanoma)> 50
24 A549 (Lung Carcinoma)40.3 ± 1.3
MCF-7 (Breast Carcinoma)45.1 ± 1.5
HT-144 (Metastatic Melanoma)37.9 ± 1.2
26 A549 (Lung Carcinoma)48.2 ± 1.6
MCF-7 (Breast Carcinoma)37.5 ± 1.2
HT-144 (Metastatic Melanoma)49.1 ± 1.6
28 A549 (Lung Carcinoma)49.5 ± 1.6
MCF-7 (Breast Carcinoma)> 50
HT-144 (Metastatic Melanoma)> 50

Data extracted from a study by de Oliveira et al. (2020). The original paper should be consulted for full details of the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Triazole-Benzophenone Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,2,3-triazole-benzophenone derivatives.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the propargylated benzophenone (1.0 eq) in a 1:1 mixture of dichloromethane and water.

  • Add the corresponding benzyl azide (1.1 eq).

  • Add sodium ascorbate (0.2 eq) to the reaction mixture.

  • Finally, add copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

G cluster_synthesis Synthesis Workflow Start Start Materials: Propargylated Benzophenone Benzyl Azide Reaction CuAAC Reaction: CuSO4.5H2O Sodium Ascorbate DCM/H2O, RT Start->Reaction Quench Reaction Quenching: Saturated NaHCO3 Reaction->Quench Extraction Work-up: Extraction with Ethyl Acetate Washing & Drying Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Final Product: 1,2,3-Triazolo- benzophenone Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HT-144)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound compound in the complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the this compound compound at the desired concentration (e.g., IC50) for 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis induced by this compound derivatives.

Materials:

  • Cancer cell line

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound compound at the desired concentration for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Signaling Pathways and Mechanisms

The anticancer activity of certain 1,2,3-triazole-benzophenone derivatives is attributed to their ability to induce G1/S phase cell cycle arrest and apoptosis. A plausible signaling pathway for these effects is depicted below.

G cluster_pathway Proposed Anticancer Mechanism of Triazolo-Benzophenones TB This compound Derivative p53 p53 Activation TB->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation TB->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax p21 p21 (CDK inhibitor) Upregulation p53->p21 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK46 CDK4/6 Inhibition p21->CDK46 CDK2 CDK2 Inhibition p21->CDK2 Rb Rb Hypophosphorylation CDK46->Rb CDK2->Rb E2F E2F Inactivation Rb->E2F G1S_Arrest G1/S Phase Arrest E2F->G1S_Arrest

Caption: Proposed mechanism of G1/S arrest and apoptosis by triazolo-benzophenones.

This proposed pathway suggests that this compound derivatives may activate the tumor suppressor protein p53. Activated p53 can then upregulate the expression of the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits CDK2, CDK4, and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and inactivates the E2F transcription factor, thereby halting the cell cycle at the G1/S transition.

Simultaneously, p53 activation can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death (apoptosis).

References

Application Note: Synthesis of Functionalized Triazolo-Benzophenones via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzophenones are a well-established class of compounds known for their diverse biological activities, including photoprotective, antioxidant, and anticancer properties.[1][2][3] The integration of a 1,2,3-triazole ring into the benzophenone (B1666685) scaffold offers a robust strategy for developing novel derivatives with enhanced or modulated biological functions. The 1,2,3-triazole moiety, often introduced via the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, acts as a rigid linker and can participate in hydrogen bonding and dipole interactions, thereby influencing the compound's interaction with biological targets.[4][5] This methodology provides a modular and highly effective route to generate libraries of functionalized triazolo-benzophenones for screening in drug discovery and materials science.

The synthetic approach described herein involves a two-step process.[2] First, a benzophenone core, such as dihydroxybenzophenone (B1166750), is functionalized with terminal alkyne groups.[1][2] Second, these alkyne-functionalized benzophenones undergo a CuAAC reaction with a variety of organic azides to yield the target 1,4-disubstituted 1,2,3-triazole-benzophenone hybrids.[1][2] This protocol details the synthesis of the necessary precursors—the benzophenone-alkyne and substituted benzyl (B1604629) azides—and the final cycloaddition step.

Applications

Functionalized triazolo-benzophenones have shown significant promise in several key research areas:

  • Oncology: Certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including metastatic melanoma and lung carcinoma, by inducing cell cycle arrest.[1][4]

  • Dermatology & Cosmetics: These compounds can act as effective photoprotective agents, absorbing harmful UVA and UVB radiation, with efficacy comparable to commercially available sunscreens like benzophenone-3.[1][2][3]

  • Antioxidant Therapy: The phenolic nature of the parent benzophenone, combined with the triazole linkage, can lead to compounds with significant free-radical scavenging capabilities, potentially mitigating oxidative stress-related pathologies.[1][2]

Experimental Workflow & Synthesis Pathway

The overall synthetic strategy is a convergent synthesis involving the preparation of two key intermediates, a benzophenone-alkyne and a substituted benzyl azide (B81097), which are then coupled in the final step.

G cluster_precursor1 Precursor 1: Benzophenone-Alkyne Synthesis cluster_precursor2 Precursor 2: Benzyl Azide Synthesis cluster_final Final Step: Click Chemistry cluster_analysis Analysis & Purification DHBP Dihydroxybenzophenone Propargylation Propargylation (K₂CO₃, Acetone, Reflux) DHBP->Propargylation PB Propargyl Bromide PB->Propargylation BP_Alkyne Benzophenone-Alkyne Intermediate Propargylation->BP_Alkyne CuAAC CuAAC Reaction (CuSO₄, Na-Ascorbate, DCM/H₂O, RT) BP_Alkyne->CuAAC BB Substituted Benzyl Bromide AzideSynth SN2 Azidation (DMSO or DMF, RT) BB->AzideSynth NaN3 Sodium Azide (NaN₃) NaN3->AzideSynth Benzyl_Azide Benzyl Azide Intermediate AzideSynth->Benzyl_Azide Benzyl_Azide->CuAAC Final_Product Functionalized Triazolo-Benzophenone CuAAC->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of triazolo-benzophenones.

Detailed Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect from shock. Perform reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of Benzyl Azide Intermediate

This protocol describes a general method for the synthesis of substituted benzyl azides from benzyl bromides via an Sₙ2 reaction.

Materials:

  • Substituted Benzyl Bromide (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 eq.) to DMSO (approx. 2.5 mL per mmol of benzyl bromide).

  • Stir the suspension vigorously at room temperature.

  • Add the substituted benzyl bromide (1.0 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding deionized water (exothermic process).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the benzyl azide, typically as a clear oil. The product can often be used without further purification.

Protocol 2: Synthesis of Benzophenone-Alkyne Intermediate

This protocol details the propargylation of a dihydroxybenzophenone core. The example uses 4,4'-dihydroxybenzophenone (B132225).

Materials:

  • 4,4'-dihydroxybenzophenone (1.0 eq.)

  • Propargyl bromide (2.4 eq.)

  • Potassium Carbonate (K₂CO₃) (4.0 eq.)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask, add 4,4'-dihydroxybenzophenone (1.0 eq.), potassium carbonate (4.0 eq.), and anhydrous acetone.

  • Stir the suspension and add propargyl bromide (2.4 eq.) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude residue can be purified by column chromatography on silica (B1680970) gel to afford the pure bis(4-(prop-2-yn-1-yloxy))benzophenone.

Protocol 3: Synthesis of this compound via CuAAC

This protocol describes the final "click" reaction between the benzophenone-alkyne and a benzyl azide intermediate.

Materials:

  • Benzophenone-Alkyne (from Protocol 2) (1.0 eq.)

  • Benzyl Azide (from Protocol 1) (e.g., 2.2 eq. for a bis-alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.2-0.4 eq.)

  • Sodium Ascorbate (B8700270) (0.4-0.8 eq.)

  • Dichloromethane (B109758) (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, charge the benzophenone-alkyne (1.0 eq.), the corresponding benzyl azide (2.2 eq.), dichloromethane, and deionized water (typically a 1:1 v/v mixture).

  • To this biphasic mixture, add sodium ascorbate (e.g., 0.8 eq.) followed by CuSO₄·5H₂O (e.g., 0.4 eq.).

  • Stir the resulting mixture vigorously at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the final functionalized this compound.

Quantitative Data Summary

The yields of the CuAAC reaction are generally high, though they can vary depending on the specific substrates used. Below are representative data for the synthesis of various derivatives.

Table 1: Representative Yields of this compound Derivatives

Starting Benzophenone Benzyl Azide Substituent Product Number Yield (%) Reference
bis(4-(prop-2-yn-1-yloxy))benzophenone 4-Chlorobenzyl azide 6 53% [2]
bis(4-(prop-2-yn-1-yloxy))benzophenone 4-Methylbenzyl azide 7 68% [1][2]
bis(4-(prop-2-yn-1-yloxy))benzophenone 4-Methoxybenzyl azide 8 70% [1][2]
(2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone Benzyl azide 19 95% [1]
(2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone 4-Fluorobenzyl azide 20 81% [1]

| (2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone | 4-(Trifluoromethyl)benzyl azide | 24 | 89% |[1] |

Table 2: Characterization Data for a Representative Compound

Data for: Bis(4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone (6 )[2]

PropertyValue
Yield 53%
Physical State White solid
Melting Point 163-164 °C
TLC Rf 0.10 (ethyl acetate-DCM-hexane 3:1:3 v/v)
IR (ATR) ν / cm-1 3158, 2935, 1638, 1600, 1249
1H NMR (300 MHz, CDCl₃) δ 7.77 (d, 4H), 7.57 (s, 2H), 7.35 (d, 4H), 7.22 (d, 4H), 7.02 (d, 4H), 5.51 (s, 4H), 5.25 (s, 4H)
13C NMR (75 MHz, CDCl₃) δ 194.3, 161.4, 144.1, 134.9, 132.8, 132.2, 131.1, 129.5, 129.4, 122.7, 114.2, 62.0, 53.6
HRMS [M+H]+ Calculated: 625.1516, Found: 625.1513

References

Troubleshooting & Optimization

Technical Support Center: Triazolo-benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolo-benzophenones and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare triazolo-benzophenones, and which one generally gives the highest yield?

A1: The most prevalent and versatile method for synthesizing 1,2,3-triazolo-benzophenone derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][2] This method involves the reaction of a propargylated benzophenone (B1666685) with an organic azide (B81097) in the presence of a copper(I) catalyst. Yields for this reaction are often high, ranging from 35% to 95%, depending on the specific substrates and conditions.[1]

Another common method involves the oxidative cleavage of a triazolo-quinoline precursor. For instance, 6-chloro-2-hydrazino-4-phenylquinoline can be cyclized and then oxidatively cleaved using reagents like sodium periodate (B1199274) and ruthenium dioxide to form a 2-[4-(3′-methyl-1,2,4-triazolo)]-5-chlorobenzophenone.[3][4]

One-pot syntheses are also employed to improve efficiency, combining multiple reaction steps without isolating intermediates.[5][6][7][8] For example, a one-pot process involving a decarboxylative [3 + 2] cycloaddition followed by N-propargylation and an intramolecular click reaction has been developed.[6][7][8]

The choice of method depends on the desired substitution pattern and the availability of starting materials. For 1,4-disubstituted 1,2,3-triazoles, CuAAC is generally the most reliable for achieving high yields.

Q2: My CuAAC reaction for triazolo-benzophenone synthesis is giving a low yield. What are the potential causes and how can I troubleshoot it?

A2: Low yields in a CuAAC reaction can stem from several factors. Here are some common issues and troubleshooting steps:

  • Catalyst Activity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure you are using a suitable reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ.[1][9] The freshness and quality of the reducing agent are critical.

  • Solvent System: The choice of solvent can significantly impact the reaction.[10][11] A mixture of solvents, such as dichloromethane/water or ethanol/water, is often used to accommodate the solubility of both the organic substrates and the inorganic catalyst components.[1][9] Experiment with different solvent ratios to ensure all reactants are sufficiently solubilized.

  • Reaction Temperature and Time: While many click reactions proceed efficiently at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.[10]

  • Purity of Reactants: Impurities in your alkyne or azide starting materials can interfere with the catalyst and reduce yields. Ensure your starting materials are pure before setting up the reaction.

  • Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by atmospheric oxygen. While many CuAAC reactions are robust enough to be run in the presence of air, for particularly sensitive substrates or to maximize yield, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q3: I am observing significant byproduct formation in my synthesis. What are the likely side reactions?

A3: Byproduct formation depends on the specific synthetic route. In the synthesis of triazolo-benzodiazepines, which share intermediates with triazolo-benzophenones, steric hindrance can lead to degradation and lower yields during cyclization steps.[12] For example, the presence of bulky substituents near the reaction center can hinder the desired transformation.[12] In syntheses starting from aminobenzophenones, incomplete cyclization can leave unreacted intermediates as major impurities.[10] During oxidative cleavage steps, incomplete oxidation can result in a mixture of the desired benzophenone and partially oxidized intermediates, such as carboxaldehydes.[13]

Q4: Can I perform a one-pot synthesis to improve the overall efficiency of my this compound preparation?

A4: Yes, several one-pot procedures have been developed to streamline the synthesis of triazolo-benzophenones and related fused heterocyclic systems.[5][6][7][8][14][15][16] These methods are advantageous as they reduce the number of workup and purification steps, saving time and materials.[17] One such strategy involves a three-component decarboxylative [3 + 2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and an intramolecular click reaction.[6][7][8] Another approach uses an Ugi four-component reaction followed by a click reaction.[2]

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials (alkyne/azide) Inactive or insufficient catalyst- Use a fresh source of sodium ascorbate. - Ensure the CuSO₄·5H₂O is fully dissolved. - Increase the catalyst loading slightly (e.g., from 0.05 equiv. to 0.1 equiv.).
Poor solubility of reactants- Try a different solvent system (e.g., DCM/H₂O, EtOH/H₂O, DMSO).[1][9] - Adjust the ratio of the co-solvents.
Reaction temperature is too low- Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Formation of multiple unidentified spots on TLC Impure starting materials- Purify the starting alkyne and azide by column chromatography or recrystallization.
Degradation of starting materials or product- Run the reaction at a lower temperature. - Reduce the reaction time. - Consider running the reaction under an inert atmosphere.

Issue 2: Incomplete Oxidative Cleavage of a Triazolo-Quinoline Precursor

Symptom Possible Cause Troubleshooting Steps
Presence of starting material and intermediate aldehyde in the final product mixture Insufficient oxidizing agent- Increase the equivalents of sodium periodate.[13] - Ensure the catalytic amount of ruthenium dioxide is appropriate.
Short reaction time- Extend the reaction time and monitor the disappearance of the starting material and intermediate by TLC. Reaction times can range from 2 to 24 hours.[13]
Inappropriate reaction temperature- Maintain the reaction temperature between 0 and 30 °C as specified in some protocols.[13]
Low overall yield after purification Difficult separation of product from byproducts- Optimize the chromatographic separation conditions (e.g., solvent gradient for column chromatography).

Data Summary Tables

Table 1: Comparison of Yields for Different this compound Synthesis Methods

Synthetic Method Key Reagents Typical Yield Range Reference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Propargylated benzophenone, benzyl (B1604629) azide, CuSO₄·5H₂O, sodium ascorbate35-95%[1]
Oxidative CleavageTriazolo-quinoline, sodium periodate, ruthenium dioxide~45% (for a specific derivative)[13]
Triazole formation from thioamide and hydrazineThioamide derivative of a benzodiazepine, hydrazine, acetylation, and cyclization38% (for a sterically hindered derivative)[12]
One-pot Ugi-azide/intramolecular click reaction2-azidobenzaldehyde, propargylamine, isocyanide, TMSN₃77-92% (for fused systems)[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Triazole Benzophenone Derivatives via CuAAC [1]

This protocol is adapted from the synthesis of 1,2,3-triazole-benzophenone derivatives.

Materials:

  • Propargylated benzophenone (e.g., bis(4-(prop-2-yn-1-yloxy))benzophenone) (1.0 equiv.)

  • Benzyl azide (4.0 equiv.)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.4 equiv.)

  • Sodium ascorbate (0.8 equiv.)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • To a round-bottom flask, add the propargylated benzophenone (1.0 equiv.), benzyl azide (4.0 equiv.), sodium ascorbate (0.8 equiv.), dichloromethane, and distilled water (1:1 v/v).

  • Add the CuSO₄·5H₂O (0.4 equiv.) to the mixture.

  • Stir the resulting reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the progress of the reaction by TLC analysis.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazolo-benzophenone derivative.

Protocol 2: Oxidative Cleavage for the Synthesis of 2-(1,2,4-Triazol-4-yl)benzophenone [3][13]

This protocol is based on the synthesis of alprazolam intermediates.

Materials:

  • 1-Substituted-5-phenyl-s-triazolo[4,3-a]quinoline (1.0 equiv.)

  • Sodium periodate (NaIO₄)

  • Ruthenium dioxide (RuO₂) (catalytic amount)

  • Acetone (B3395972)

  • Water

Procedure:

  • Dissolve the triazolo-quinoline starting material in a mixture of acetone and water.

  • Add a catalytic amount of ruthenium dioxide.

  • To the stirred mixture, add sodium periodate in portions. The amount of sodium periodate used is typically in large excess compared to the catalyst.[13]

  • Stir the reaction mixture at a temperature between 0 and 30 °C.

  • Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.[13]

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-(3-substituted-4H-1,2,4-triazol-4-yl)benzophenone.

Visualized Workflows

CuAAC_Workflow Workflow for CuAAC Synthesis start Start reactants Combine: - Propargylated Benzophenone - Benzyl Azide - DCM/H2O start->reactants add_ascorbate Add Sodium Ascorbate reactants->add_ascorbate add_catalyst Add CuSO4.5H2O add_ascorbate->add_catalyst stir Stir at Room Temperature (6h) add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify product Final Product purify->product

Caption: A typical experimental workflow for the CuAAC synthesis of triazolo-benzophenones.

Troubleshooting_Yield Troubleshooting Low Yield in CuAAC start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion sub_node1 High SM Remainder check_conversion->sub_node1 Yes sub_node2 Low SM Remainder, Multiple Byproducts check_conversion->sub_node2 No check_catalyst Verify Catalyst Activity: - Fresh Na-Ascorbate? - Correct Cu(I) generation? sub_node1->check_catalyst check_purity Verify Purity of Starting Materials sub_node2->check_purity check_solubility Check Reactant Solubility: - Adjust solvent ratio? - Try alternative solvent? check_catalyst->check_solubility Catalyst OK check_temp_time Optimize Conditions: - Increase temperature? - Extend reaction time? check_solubility->check_temp_time Solubility OK check_atmosphere Consider Inert Atmosphere (N2 or Ar) check_purity->check_atmosphere Purity OK

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

References

Technical Support Center: Synthesis of Triazolo-benzophenones - Cyclization Step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the cyclization step in the synthesis of triazolo-benzophenones. This resource is designed to help you navigate common experimental issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the cyclization to form the triazole ring in triazolo-benzophenone synthesis?

A1: Researchers often face several key challenges, including:

  • Low reaction yields: This is a frequent issue stemming from various factors such as catalyst inefficiency, suboptimal reaction conditions, or substrate-related problems.

  • Formation of side products: The generation of undesired byproducts complicates purification and reduces the overall yield of the target this compound.

  • Poor regioselectivity: In cases where unsymmetrical alkynes are used, controlling the formation of the desired triazole regioisomer (1,4- or 1,5-disubstituted) can be challenging.

  • Difficult purification: The final product may be difficult to separate from starting materials, byproducts, or the catalyst, especially if they have similar polarities.

  • Catalyst deactivation: The catalyst, particularly in copper-catalyzed reactions, can be sensitive to oxidation or poisoning by other functional groups present in the molecule.

Q2: How does the benzophenone (B1666685) moiety specifically impact the cyclization reaction?

A2: The benzophenone group can influence the reaction in several ways:

  • Steric Hindrance: The bulky nature of the benzophenone group can sterically hinder the approach of the azide (B81097) and alkyne moieties, slowing down the intramolecular cyclization or impeding the intermolecular reaction.

  • Electronic Effects: The electron-withdrawing nature of the benzophenone's carbonyl group can affect the electron density of the aromatic ring and, consequently, the reactivity of a tethered azide or alkyne.

  • Lewis Acidity: The carbonyl oxygen can act as a Lewis base, potentially interacting with and sequestering the metal catalyst (e.g., copper), thereby reducing its catalytic activity.[1]

  • Photochemical Reactivity: Benzophenones are well-known photosensitizers. If the reaction is exposed to light, it could lead to undesired photochemical side reactions.[2]

Q3: What is the primary difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) cyclization, and when should I choose one over the other?

A3: The main difference lies in the regioselectivity of the resulting triazole.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole isomer. It is generally the most common and often the first choice due to its high efficiency and reliability with terminal alkynes.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically produces the 1,5-disubstituted triazole isomer.[3] It is also effective for the reaction of internal alkynes, which is a significant limitation of CuAAC.[3]

Choose CuAAC when you require the 1,4-isomer from a terminal alkyne. Opt for RuAAC when the 1,5-isomer is desired or when you are working with an internal alkyne.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cyclization reaction is resulting in a very low yield or no this compound product at all. What are the probable causes and how can I troubleshoot this?

A: Low or no yield is a common problem with several potential root causes. Refer to the troubleshooting workflow and the table below for guidance.

Expand for Troubleshooting Workflow

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive Catalyst (e.g., Cu(I) oxidized to Cu(II)) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Steric Hindrance from Benzophenone start->cause3 cause4 Poor Reagent Quality or Stability start->cause4 sol1a Degas solvent Work under inert atmosphere (N2/Ar) cause1->sol1a Oxygen exposure sol1b Use fresh reducing agent (e.g., Sodium Ascorbate) cause1->sol1b Insufficient reduction sol1c Add a stabilizing ligand (e.g., THPTA, TBTA) cause1->sol1c Catalyst instability sol2a Optimize temperature (gentle heating may help) cause2->sol2a sol2b Screen different solvents (e.g., THF, DMF, tBuOH/H2O) cause2->sol2b sol2c Adjust catalyst/ligand loading cause2->sol2c sol3a Increase reaction time cause3->sol3a sol3b Increase temperature cause3->sol3b sol3c Consider a less sterically hindered ligand cause3->sol3c sol4a Purify starting materials cause4->sol4a sol4b Check for azide degradation (e.g., by IR or NMR) cause4->sol4b

Troubleshooting workflow for low or no reaction yield.

Probable Cause Recommended Solution
Inactive Catalyst (CuAAC) The active catalyst is Cu(I), which is prone to oxidation to inactive Cu(II). Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by degassing solvents. Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[4][5]
Suboptimal Ligand The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. For sterically hindered substrates like some benzophenone derivatives, ligand choice is critical. Screen different ligands (e.g., THPTA, TBTA, or N-heterocyclic carbenes for more challenging substrates). A 5:1 ligand-to-copper ratio is often recommended for bioconjugation and can be a good starting point.[6][7]
Steric Hindrance The bulky benzophenone group may slow the reaction. Try increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and/or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[8]
Inappropriate Solvent The solubility of your azido-benzophenone precursor is crucial. If it is not fully dissolved, the reaction will be slow or incomplete. Consider using a co-solvent system like t-butanol/water, DMF, or DMSO to ensure all reactants are in solution.[9]
Azide Instability Organic azides can be unstable, especially at elevated temperatures. Confirm the integrity of your azide starting material using IR (strong azide stretch around 2100 cm⁻¹) or NMR spectroscopy before starting the reaction.
Issue 2: Presence of Significant Side Products

Q: My reaction is producing the desired this compound, but I'm also seeing significant byproducts that are difficult to separate. What are these byproducts and how can I minimize them?

A: Side product formation is a common issue, particularly in CuAAC reactions. The table below outlines common byproducts and strategies to mitigate their formation.

Common Side Product Probable Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is the oxidative dimerization of the terminal alkyne, promoted by Cu(II) and oxygen. It is a very common byproduct in CuAAC.Rigorously exclude oxygen by degassing solvents and using an inert atmosphere. Ensure a sufficient amount of reducing agent (sodium ascorbate) is present to maintain copper in the Cu(I) state. A stabilizing ligand can also help suppress this side reaction.
Substrate Degradation The copper/ascorbate system can generate reactive oxygen species (ROS), which may degrade sensitive functional groups on your benzophenone substrate.Keep the reaction under anaerobic conditions. The use of a stabilizing ligand like THPTA can reduce the generation of ROS.[4]
Formation of 1,5-Regioisomer (in CuAAC) While CuAAC is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially at higher temperatures or with certain substrates.Optimize the reaction temperature, avoiding excessive heat. Ensure a well-defined Cu(I) catalyst system with an appropriate ligand.

Expand for Reaction Pathway Diagram

Reaction_Pathways cluster_reactants Reactants cluster_main_reaction Desired Pathway (CuAAC) cluster_side_reactions Side Reactions Azide Azido-benzophenone Desired_Product 1,4-Triazolo-benzophenone Azide->Desired_Product Cu(I) Degradation Substrate Degradation Azide->Degradation ROS Alkyne Alkyne Alkyne->Desired_Product Cu(I) Glaser Glaser Coupling (Diyne Byproduct) Alkyne->Glaser O2, Cu(II) Alkyne->Degradation ROS Cu_I Cu(I) Catalyst

Desired and competing reaction pathways in CuAAC.

Data Presentation: Comparative Yields

The choice of catalyst and reaction conditions can significantly impact the yield of the this compound product. The following tables provide a summary of reported yields under various conditions.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

PrecursorCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Bis(4-(prop-2-yn-1-yloxy))benzophenone + Benzyl AzidesCuSO₄·5H₂O / Na-AscorbateDCM/H₂O (1:1)RT642-70[10]
2-Azidobenzaldehydes + Amino Acids + Maleimides (One-pot)None (Microwave)CH₃CN150155-65[8]
4-(Azidomethyl)benzophenone + Various AlkynesCuSO₄·5H₂O / Na-AscorbateEtOH/H₂O (1:1)RT-Good[9]
2-Azido-N-propargylbenzamidesNone (Thermal)DMF70-82-95N/A

Experimental Protocols

Here are detailed, step-by-step protocols for common cyclization reactions used in this compound synthesis.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Procedure[10]

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a benzophenone precursor.

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized benzophenone (1.0 eq) and the azide (1.1 eq) in a suitable solvent mixture (e.g., 1:1 v/v dichloromethane/water or tert-butanol/water) in a round-bottom flask.

    • Prepare a fresh aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 0.05 eq).

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 eq).

  • Reaction Setup:

    • Degas the solution of the alkyne and azide by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Add the copper(II) sulfate solution to the reaction mixture with vigorous stirring.

    • Add the sodium ascorbate solution to initiate the reaction. The solution may change color.

  • Reaction Monitoring and Work-up:

    • Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

    • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - General Procedure[3]

This protocol is for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).

    • Add an anhydrous, degassed solvent (e.g., toluene (B28343), DCE).

    • Add the azide-functionalized benzophenone (1.0 eq) and the alkyne (1.1 eq).

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (this can range from room temperature to 80 °C, depending on the substrates).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure 1,5-disubstituted this compound.

Protocol 3: Thermal Intramolecular Azide-Alkyne Cycloaddition

This method is suitable for intramolecular cyclizations and avoids metal catalysts.

  • Reaction Setup:

    • Dissolve the azido-alkyne benzophenone precursor in a high-boiling point solvent such as DMF, DMSO, or toluene in a sealed reaction vessel.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature typically ranging from 70 °C to 150 °C. The optimal temperature and time will depend on the specific substrate. Microwave heating can also be employed to reduce reaction times.[8]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the pure this compound.

Expand for General Experimental Workflow Diagram

Experimental_Workflow start Start prep 1. Reagent Preparation & Dissolution start->prep degas 2. Degas Solvent (for CuAAC/RuAAC) prep->degas add_cat 3. Add Catalyst/Ligand (if applicable) degas->add_cat initiate 4. Initiate Reaction (Add Reductant/Heat) add_cat->initiate monitor 5. Monitor Progress (TLC/LC-MS) initiate->monitor workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify end Pure Product purify->end

General experimental workflow for triazole cyclization.

References

optimizing solvent conditions for triazolo-benzophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for triazolo-benzophenone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing triazolo-benzophenones?

A1: The most prevalent methods include:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is widely used for the synthesis of 1,2,3-triazolo-benzophenone derivatives from an appropriate azide (B81097) and a terminal alkyne.[1][2]

  • Condensation and Cyclization: Starting from benzophenone (B1666685) derivatives, condensation with reagents like hydrazine (B178648) followed by cyclization can form the triazole ring.[1]

  • Multi-component Reactions: Reactions like the Ugi four-component reaction can be employed to generate intermediates that undergo subsequent cyclization to form triazolo-benzodiazepine analogues, which are structurally related to triazolo-benzophenones.[1]

Q2: Why is solvent selection critical for this compound synthesis?

A2: The choice of solvent is crucial as it can significantly impact reaction rate, yield, and purity. Solvents can influence the solubility of reactants and catalysts, the stabilization of intermediates and transition states, and the overall reaction mechanism. For instance, in CuAAC reactions, the solvent can affect the catalytic activity of the copper species.

Q3: What are some commonly used solvents for these reactions?

A3: A variety of solvents have been successfully used, often in binary mixtures. Common examples include:

  • Dichloromethane/Water (DCM/H₂O)[2]

  • Ethanol/Water (EtOH/H₂O)

  • Toluene[3]

  • Acetonitrile (MeCN)[4][5]

  • Methanol (MeOH)[4][5]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrahydrofuran (THF)

Q4: Can the reaction be performed under solvent-free conditions?

A4: While less common for this specific reaction class, solvent-free or "neat" conditions are a growing area of interest in green chemistry. Their applicability would need to be evaluated on a case-by-case basis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor solubility of starting materials or catalyst. 2. Inappropriate solvent polarity. 3. Decomposition of reactants or catalyst. 4. Insufficient reaction temperature.1. Select a solvent or solvent mixture in which all reactants are soluble. Consider using co-solvents. 2. Experiment with solvents of varying polarity (see Data Presentation section). For CuAAC, polar solvents are often preferred. 3. Ensure anhydrous conditions if reactants are moisture-sensitive. Degas solvents to remove oxygen which can oxidize the Cu(I) catalyst. 4. For intramolecular cyclizations, a higher temperature may be required. For example, a reaction that does not proceed at 40°C may require heating to 130°C.[4][5]
Formation of Side Products 1. Competing reaction pathways favored in the chosen solvent. 2. Reaction temperature is too high, leading to degradation or side reactions. 3. Presence of impurities in the starting materials or solvent.1. If observing byproducts from suspected side reactions (e.g., dimerization), a change in solvent polarity or concentration may disfavor the unwanted pathway. 2. Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate. 3. Use pure, dry solvents and purified starting materials.
Incomplete Reaction 1. Reaction has not reached equilibrium or is kinetically slow in the chosen solvent. 2. Catalyst deactivation. 3. Insufficient reaction time.1. Switch to a solvent that may better stabilize the transition state and accelerate the reaction. 2. In CuAAC, ensure the presence of a reducing agent (e.g., sodium ascorbate) to maintain the active Cu(I) state. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Solvent has a high boiling point, making removal difficult.1. If the product is crystalline, consider a solvent in which it is less soluble to facilitate precipitation. Chlorinated solvents can sometimes be advantageous for isolating crystalline products.[6] 2. Choose a solvent with a lower boiling point if post-reaction removal is a concern.

Data Presentation

Solvent Effects on Yield in this compound Synthesis (CuAAC)
Solvent System Starting Materials Yield (%) Reference
DCM/H₂O (1:1)Propargylated dihydroxybenzophenone (B1166750) and benzyl (B1604629) azides35-95[2]
Toluene2-(2-acetyl hydrazine)-7-chloro-5-(2-chloro phenyl)-3H-1,4-bezodiazepine~80[3]
MeOH then MeCN2-azidobenzaldehyde, propargylamine, isocyanide, TMSN₃36-90[4][5]

Note: The yields reported are from different studies with varying substrates and reaction conditions and are presented for illustrative purposes.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure based on commonly cited methods.[2]

Materials:

  • Propargylated benzophenone derivative (1.0 equiv)

  • Benzyl azide derivative (1.0-4.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.2-0.4 equiv)

  • Sodium ascorbate (B8700270) (0.4-0.8 equiv)

  • Dichloromethane (DCM)

  • Distilled Water

Procedure:

  • To a round-bottom flask, add the propargylated benzophenone, benzyl azide, dichloromethane, and distilled water (typically in a 1:1 v/v ratio of DCM to water).

  • Add sodium ascorbate to the mixture.

  • In a separate vial, dissolve the copper(II) sulfate pentahydrate in a minimum amount of distilled water and add it to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis (CuAAC) start Start reactants Combine Propargylated Benzophenone, Benzyl Azide, Solvents (DCM/H2O) start->reactants add_reductant Add Sodium Ascorbate reactants->add_reductant add_catalyst Add CuSO4 Solution add_reductant->add_catalyst stir Stir Vigorously at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor workup Quench with NaHCO3 and Extract with DCM monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify end End purify->end

Caption: General experimental workflow for CuAAC synthesis of triazolo-benzophenones.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low or No Yield check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a more suitable solvent or add a co-solvent. check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Increase temperature and monitor. check_temp->increase_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes increase_temp->check_catalyst add_reducing_agent Ensure reducing agent is present (e.g., sodium ascorbate for CuAAC). check_catalyst->add_reducing_agent No check_time Has the reaction run long enough? check_catalyst->check_time Yes add_reducing_agent->check_time extend_time Extend reaction time and continue monitoring. check_time->extend_time No success Improved Yield check_time->success Yes extend_time->success

Caption: Troubleshooting decision tree for low reaction yield.

References

reducing non-specific binding of triazolo-benzophenone probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazolo-benzophenone photoaffinity labeling probes. This guide provides troubleshooting advice and detailed protocols to help you minimize non-specific binding and achieve reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with benzophenone (B1666685) probes?

A1: Non-specific binding in photoaffinity labeling (PAL) often stems from several factors. The benzophenone group itself can be bulky, which may lead to steric hindrance and increased non-specific interactions[1][2]. Additionally, prolonged UV irradiation times, which are often necessary for benzophenone activation, can significantly increase non-specific labeling of highly abundant or "sticky" proteins[1][3]. Other contributing factors include suboptimal probe concentration, inappropriate buffer conditions (pH and salt concentration), and hydrophobic or charge-based interactions between the probe and off-target proteins[4][5].

Q2: How can I differentiate between specific and non-specific binding?

A2: The most effective method to distinguish specific from non-specific binding is to perform a competition experiment[1][6]. In this control experiment, you pre-incubate the sample with an excess of the unmodified, non-photoreactive parent compound before adding the benzophenone probe. A significant reduction in labeling of a particular protein in the presence of the competitor indicates specific binding.[1][6][7] Additional essential controls include a sample with no UV irradiation and a sample without the photoaffinity probe to assess background levels[1].

Q3: What are the ideal UV irradiation conditions for benzophenone probes?

A3: Benzophenone probes are typically activated by UV light at a wavelength of 350-365 nm[1][2][8]. This longer wavelength is advantageous as it reduces the risk of damage to biological molecules compared to shorter wavelength-activated probes[1][8]. However, a key disadvantage is that a longer irradiation period is often required, which can increase non-specific labeling[1][2]. It is crucial to optimize the irradiation time for your specific system by titrating the duration to find the best balance between cross-linking efficiency and non-specific binding.

Q4: Can the buffer composition affect non-specific binding?

A4: Yes, buffer composition is critical. It is advisable to use simple buffers like PBS or HEPES and avoid components such as Tris or glycine (B1666218) in high concentrations during the photocross-linking step, as they can quench the excited benzophenone[9]. Adjusting the buffer's pH and ionic strength can also mitigate non-specific interactions. Increasing the salt (NaCl) concentration can shield charged proteins from interacting with the probe, while adjusting the pH to the isoelectric point of your target can minimize charge-based non-specific binding[4][5][10].

Q5: What are common blocking agents to reduce non-specific binding?

A5: Several blocking agents can be used to minimize non-specific binding. Bovine Serum Albumin (BSA) is commonly added to buffer solutions to shield analytes from non-specific protein-protein interactions and interactions with charged surfaces[4][5][10]. Other options include non-fat dried milk (NFDM) and casein[11][12][13]. However, it's important to choose a blocking agent that is compatible with your detection method. For instance, NFDM should be avoided when detecting phosphorylated proteins because it contains casein, a phosphoprotein[11][12].

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound probes.

High Background / Non-Specific Binding

High background signal can obscure specific interactions. Use the following table to diagnose and resolve the issue.

Potential Cause Recommended Solution Supporting Rationale
Probe Concentration Too High Perform a dose-response experiment to determine the optimal probe concentration. Start with a lower concentration and titrate upwards.Excess probe can bind non-specifically to abundant proteins or the experimental apparatus.[14][15]
UV Irradiation Time Too Long Reduce the UV exposure time. Titrate the irradiation time to find the minimum duration required for specific cross-linking.Benzophenones often require longer irradiation, which can increase the chances of non-specific labeling.[1][2][3]
Inadequate Blocking Increase the concentration or incubation time of your blocking agent (e.g., BSA, casein). Consider trying a different blocking agent.Blocking agents saturate non-specific binding sites on proteins and surfaces, reducing background signal.[4][13]
Suboptimal Buffer Conditions Adjust the pH of the running buffer to match the isoelectric point of your target protein. Increase the salt concentration (e.g., 150-500 mM NaCl).Adjusting pH and ionic strength can minimize non-specific charge-based and hydrophobic interactions.[4][5][10]
Hydrophobic Interactions Add a low concentration of a non-ionic surfactant, such as Tween 20 (typically 0.01-0.05%), to the wash buffers.Surfactants disrupt non-specific hydrophobic interactions between the probe and other proteins or surfaces.[4][10]
Probe Reacting with Abundant Proteins Perform a competition experiment using an excess of the unlabeled parent compound to confirm the specificity of the interaction.This is the definitive control to distinguish specific targets from "sticky" or highly abundant proteins that are non-specifically labeled.[1][6]
Low Cross-Linking Yield

If you are observing weak or no signal from your target protein, consider the following.

Potential Cause Recommended Solution Supporting Rationale
Probe Integrity Compromised Verify the chemical integrity and purity of your probe. Ensure it has been stored correctly, protected from light.Benzophenone probes should be stable in daylight but can degrade under improper storage conditions.[9][16]
Insufficient UV Power or Incorrect Wavelength Check the specifications of your UV lamp. Ensure it provides sufficient power at the correct wavelength (350-365 nm).Inefficient photoactivation will lead to a low yield of the reactive triplet diradical species required for cross-linking.[1][8]
Presence of Quenchers Use simple buffers (e.g., PBS, HEPES). Avoid high concentrations of Tris, glycine, amines, or free radical scavengers in the photocross-linking step.Several substances can quench the excited triplet state of benzophenone, reducing cross-linking efficiency.[9]
Probe Concentration Too Low Increase the concentration of the probe. Perform a titration to find the optimal concentration for target labeling.Insufficient probe concentration will lead to a low level of target occupancy and thus a weak signal.[15]
Target Protein Not Present or Inactive Confirm the presence and folding state of your target protein in the sample using a validated method like Western Blot.The probe cannot bind if the target protein is not expressed, is degraded, or is in a conformation that hides the binding site.[15]

Key Experimental Protocols

Protocol 1: General Photoaffinity Labeling (PAL) in Cell Lysate

This protocol provides a general workflow for identifying protein targets of a this compound probe in a cellular lysate.

  • Preparation of Cell Lysate:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without high concentrations of quenching agents) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Probe Incubation:

    • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).

    • Add the this compound probe to the lysate at the desired final concentration.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) at 4°C to allow the probe to bind to its target(s).

  • UV Irradiation:

    • Transfer the lysate-probe mixture to a suitable container (e.g., a petri dish or multi-well plate) on ice.

    • Irradiate the sample with a 350-365 nm UV lamp for an optimized duration (e.g., 15-60 minutes). Ensure consistent distance from the lamp.[2][7]

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • If your probe contains a biotin (B1667282) tag, add streptavidin-coated magnetic beads to the irradiated lysate.[17]

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

    • Wash the beads extensively with wash buffer (e.g., lysis buffer with 0.1% Tween 20) to remove non-specifically bound proteins.[2]

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by in-gel fluorescence (if the probe is fluorescent), Western Blot for a known target, or excise unique bands for identification by mass spectrometry.[2][18][19]

Protocol 2: Competition Experiment for Binding Specificity

This protocol is essential for validating specific interactions. It should be run in parallel with the general PAL protocol.

  • Pre-incubation with Competitor:

    • To a sample of cell lysate, add an excess of the unlabeled, non-photoreactive parent compound (e.g., 50-100 fold molar excess relative to the probe).

    • Incubate for 30-60 minutes at 4°C to allow the competitor to occupy the specific binding sites.

  • Probe Addition and Labeling:

    • Add the this compound probe at the same concentration used in the general PAL experiment.

    • Incubate for an additional 30-60 minutes at 4°C.

  • UV Irradiation and Downstream Processing:

    • Proceed with UV irradiation, enrichment, and analysis steps as described in Protocol 1.

  • Analysis:

    • Compare the protein labeling pattern from the competition experiment to the one from the general PAL experiment. A significant decrease or disappearance of a band in the competition sample indicates specific binding to that protein.[1][7]

Visual Guides

Benzophenone Photoactivation Pathway```dot

G cluster_isc Intersystem Crossing BP_ground Benzophenone (Ground State, S0) BP_excited Excited Singlet State (S1) BP_ground->BP_excited Absorption UV UV Light (350-365 nm) ISC Intersystem Crossing (ISC) BP_triplet Reactive Triplet Diradical (T1) BP_excited->BP_triplet Fast Covalent_Bond Covalent Bond Formation BP_triplet->Covalent_Bond H-abstraction & Recombination Target Target Protein (C-H bond) Target->Covalent_Bond

Caption: A decision tree for troubleshooting high background signals.

References

minimizing sample damage during UV irradiation of triazolo-benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample damage during UV irradiation of triazolo-benzophenone probes for photocrosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound photo-crosslinkers and minimizing sample damage?

A1: The optimal UV wavelength for activating benzophenone-based crosslinkers, including triazolo-benzophenones, is in the range of 350-365 nm.[1][2][3][4] This wavelength range is advantageous because it is less energetic than shorter UV wavelengths (e.g., <300 nm) and thus causes less damage to proteins and other biological molecules.[4][5] Shorter wavelengths can lead to non-specific photooxidative damage to proteins, particularly affecting tryptophan residues.

Q2: How can I determine the optimal UV irradiation time to maximize crosslinking efficiency while minimizing sample damage?

A2: The optimal irradiation time is a critical parameter that needs to be empirically determined for each specific experimental setup. It depends on factors such as the intensity of the UV lamp, the distance of the sample from the lamp, and the concentration of the photoprobe. A time-course experiment is recommended. Start with a short irradiation time and gradually increase it, then analyze the results to find the point where the crosslinking yield is maximized without significant sample degradation.[1] Keep in mind that prolonged irradiation can lead to increased non-specific crosslinking and sample damage.[2][4]

Q3: I am observing a lot of non-specific crosslinking or sample aggregation. What could be the cause and how can I reduce it?

A3: Non-specific crosslinking or aggregation can arise from several factors:

  • Excessive Irradiation: As mentioned above, overly long exposure to UV light can lead to non-specific reactions.[2] Try reducing the irradiation time.

  • High Probe Concentration: A high concentration of the this compound probe can result in random, proximity-based crosslinking rather than specific interactions. It is important to use the lowest effective concentration of the probe.

  • Reactive Oxygen Species (ROS): UV irradiation of benzophenone (B1666685) can generate reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818), which can cause non-selective damage to your sample.[6][7][8][9]

To mitigate these issues, consider the following:

  • Optimize the irradiation time and probe concentration.

  • Include ROS quenchers in your reaction buffer. Common quenchers include sodium azide (B81097) for singlet oxygen and superoxide dismutase (SOD) for superoxide.

  • Ensure your sample is kept cool during irradiation by performing the experiment on ice to minimize heat-related damage.[1]

Q4: My protein of interest is sensitive and prone to degradation. Are there any alternatives to benzophenone-based crosslinkers that might cause less damage?

A4: Yes, diazirine-based photo-crosslinkers are a common alternative to benzophenones.[1][10] They offer several potential advantages, including:

  • Shorter Irradiation Times: Diazirines are generally more reactive than benzophenones and often require shorter UV exposure times, which can reduce overall sample damage.[1][4]

  • Smaller Size: The diazirine group is smaller and may be less likely to perturb the structure or function of the molecule it is incorporated into.[1]

However, diazirines can also have drawbacks, such as a higher propensity to react with water, which can reduce crosslinking efficiency.[1][2]

Data Summary

Table 1: Comparison of Common Photo-Crosslinkers

FeatureBenzophenoneDiazirinePhenyl Azide
Activation Wavelength 350-365 nm[1][3][4]330-370 nm[1]~260 nm[5]
Reactive Intermediate Triplet Diradical[1][2]Carbene[4][11]Nitrene[11]
Reactivity with Water Not reactive[1][11]Can be quenched by water[1]Less reactive than carbene
Irradiation Time Typically longer[1][4][5]Requires shorter periods[1][4]Can be long, risking protein damage[5]
Potential for Sample Damage Can cause oxidative damage with long exposure[4][9]Less protein damage due to shorter irradiation[4]High potential for protein damage at short wavelengths[5]
Side Products Fewer side reactions[1]Can form unreactive diazo isomers[1]Rearrangement products

Experimental Protocols

General Protocol for UV Crosslinking with a this compound Probe

This protocol provides a general framework. Optimization of probe concentration, incubation time, and UV irradiation time is crucial for each specific system.

  • Probe Incubation:

    • Prepare your sample (e.g., cell lysate, purified protein) in a suitable, non-reactive buffer. Avoid buffers containing primary amines like Tris at high concentrations, as they can potentially react with the activated probe.

    • Add the this compound probe to the sample at the desired final concentration.

    • Incubate the mixture in the dark to allow for binding to the target. Incubation time and temperature should be optimized (e.g., on ice or at 4°C).

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., petri dish, microfuge tube lid) on a cold surface, such as an ice block, to minimize heat-induced damage.[1]

    • Position a long-wave UV lamp (350-360 nm) at a fixed and reproducible distance from the sample.[1]

    • Irradiate the sample for the optimized duration. This can range from minutes to over an hour depending on the lamp intensity and probe reactivity.[4]

  • Analysis:

    • Following irradiation, the crosslinked products can be analyzed.

    • If the probe contains a reporter tag (e.g., biotin, alkyne), proceed with enrichment using appropriate methods like streptavidin beads or click chemistry.[2]

    • Analyze the enriched proteins via SDS-PAGE, Western blotting, or mass spectrometry for target identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Crosslinking cluster_analysis Downstream Analysis prep_sample Prepare Sample (e.g., cell lysate, purified protein) add_probe Add this compound Probe prep_sample->add_probe incubate Incubate in Dark (allow for binding) add_probe->incubate uv_irradiate UV Irradiation (350-365 nm) on ice incubate->uv_irradiate enrich Enrichment of Crosslinked Products (e.g., Biotin-Streptavidin) uv_irradiate->enrich analyze Analysis (SDS-PAGE, Western Blot, Mass Spec) enrich->analyze

Caption: A generalized workflow for a UV photocrosslinking experiment.

photochemical_activation BP_ground Benzophenone (Ground State, S0) BP_singlet Excited Singlet State (S1) BP_ground->BP_singlet Absorption UV_photon UV Photon (350-365 nm) BP_triplet Excited Triplet State (T1 Diradical) BP_singlet->BP_triplet Intersystem Crossing Radical_pair Radical Pair BP_triplet->Radical_pair Hydrogen Abstraction Target_CH Target C-H Bond Target_CH->Radical_pair Crosslink Stable C-C Bond (Crosslink) Radical_pair->Crosslink Radical Recombination

Caption: Photochemical activation pathway of benzophenone for crosslinking.

References

Technical Support Center: Purification of Triazolo-Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of triazolo-benzophenone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: I have a low yield after the synthesis of my this compound derivative. How can I improve the purification process to maximize recovery?

A1: Low yields can stem from several factors during synthesis and purification. Significant degradation of the product can occur, especially during cyclization steps that require harsh conditions like prolonged heating.[1] Additionally, losses during purification are common. To maximize recovery, consider the following:

  • Optimize Reaction Conditions: If possible, revisit the synthetic step. For instance, steric hindrance can significantly lower the yield of triazole formation.[1] Exploring milder reaction conditions or alternative synthetic routes might be beneficial.

  • Minimize Purification Steps: Each purification step incurs some product loss. If the purity is already high, a simple recrystallization might be sufficient instead of a multi-step process involving chromatography.

  • Proper Solvent Selection: Ensure the chosen solvents for extraction and chromatography are optimal for your specific derivative to prevent product loss in the aqueous phase or irreversible adsorption to the column matrix.

Q2: My purified this compound derivative shows the presence of unreacted starting materials. What is the best way to remove them?

A2: Removal of unreacted starting materials depends on their chemical properties relative to your product.

  • Extraction: If the starting materials have different solubility profiles, a liquid-liquid extraction can be effective. For example, if you used an excess of a water-soluble reagent, washing the organic layer containing your product with water or brine should remove it.[2]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3] A carefully selected solvent system should allow for the elution of your product while retaining the unreacted starting materials on the column, or vice-versa.

  • Recrystallization: If the starting materials are present in small amounts and have different solubilities in a particular solvent compared to your product, recrystallization can be a simple and effective purification method.

Q3: I am observing co-elution of my desired product with an impurity during column chromatography. How can I improve the separation?

A3: Co-elution during column chromatography indicates that the chosen solvent system is not providing adequate separation. To resolve this:

  • Adjust Solvent Polarity: A common first step is to decrease the polarity of the mobile phase. This will generally increase the retention time of all compounds and may improve separation.

  • Change Solvent System: If adjusting polarity is insufficient, changing the solvent system entirely can alter the selectivity of the separation. For instance, switching from an ethyl acetate (B1210297)/hexane (B92381) system to a dichloromethane/methanol system can change the elution order.

  • Use a Different Stationary Phase: If you are using silica (B1680970) gel, consider switching to alumina (B75360) or a reverse-phase column (like C18) which separates compounds based on different principles.

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Q4: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when impurities are present that inhibit crystal formation. To address this:

  • Use a Mixed-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Lower the Crystallization Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath or refrigerator.

Q5: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What are some common solvent systems to try?

A5: Finding the right recrystallization solvent often requires some experimentation. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents and solvent pairs to consider for this compound derivatives include:

  • Single Solvents: Ethanol, methanol, ethyl acetate, acetone.

  • Mixed-Solvent Systems: Ethyl acetate/hexane, methanol/water, ethanol/water, chloroform/methanol.[3]

You can perform small-scale solubility tests in test tubes with a small amount of your compound and various solvents to quickly identify promising candidates.

Data Presentation

Table 1: Common Purification Techniques for this compound Derivatives

Purification TechniquePrinciple of SeparationCommon Solvents/Mobile PhasesTypical Applications
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol, Ethyl Acetate, Hexane, Water (often as a mixed-solvent system).Removal of small amounts of impurities from a relatively pure product.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.Ethyl Acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol.[3]Separation of complex mixtures, removal of starting materials and byproducts.
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases (e.g., organic and aqueous).Dichloromethane, Chloroform, Ethyl Acetate, Water, Brine.Initial work-up to remove water-soluble impurities or starting materials.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (a low-polarity solvent system like 10% ethyl acetate in hexane is a good starting point).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Gradient Elution (Optional): If the compounds are not separating well, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization from a Mixed-Solvent System

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. The product should crystallize out of the solution.

  • Further Cooling (Optional): If crystallization is slow or incomplete, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow crude_product Crude this compound Derivative extraction Liquid-Liquid Extraction (e.g., with water/brine) crude_product->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography Remove water-soluble impurities recrystallization Recrystallization chromatography->recrystallization Separate compounds by polarity pure_product Pure Product recrystallization->pure_product Final polishing

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Purification Issue Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? start->impurity oiling_out Oiling Out? start->oiling_out optimize_synthesis Optimize Synthesis Minimize Steps low_yield->optimize_synthesis Yes adjust_chromatography Adjust Chromatography (Solvent/Stationary Phase) impurity->adjust_chromatography Yes, after chromatography try_recrystallization Try Recrystallization impurity->try_recrystallization Yes, minor impurities mixed_solvent Use Mixed-Solvent System/Seed Crystals oiling_out->mixed_solvent Yes

Caption: A troubleshooting decision tree for common purification issues.

References

overcoming solubility issues with triazolo-benzophenone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of triazolo-benzophenone compounds in aqueous buffers during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound compounds poorly soluble in aqueous buffers?

A: The solubility of this compound derivatives is a tale of two parts. The parent triazole ring is highly water-soluble[1]. However, the addition of the benzophenone (B1666685) moiety, which is hydrophobic, along with other aromatic substituents, significantly decreases aqueous solubility while increasing solubility in organic solvents[1]. These compounds typically have LogP (lipophilicity) values between 2.0 and 6.0, indicating a preference for fatty or non-polar environments over aqueous ones[1].

Diagram illustrating the structural influence on solubility.

G cluster_0 This compound Structure cluster_1 Resulting Properties A Triazole Moiety C Overall Solubility Profile A->C Increases Polarity (Favors Aqueous Solubility) B Benzophenone Moiety B->C Increases Lipophilicity (Favors Organic Solubility) D Poor Aqueous Solubility C->D E Good Organic Solvent Solubility (e.g., DMSO, DMF) C->E

Caption: Factors influencing this compound solubility.

Q2: What is the recommended first step for solubilizing my compound for a biological assay?

A: The standard and most recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO)[2][3][4]. This stock can then be serially diluted into your aqueous assay buffer to achieve the final desired concentration while minimizing the final percentage of the organic solvent[2].

Q3: What are common organic co-solvents, and what are their limitations?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds[5]. The most common choices are DMSO, Dimethylformamide (DMF), and ethanol. While effective, they have limitations:

  • Toxicity: Organic solvents can be toxic to cells, especially in cell-based assays. It is crucial to determine the maximum tolerable concentration for your specific experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%[2].

  • Precipitation: When the concentrated organic stock solution is diluted into an aqueous buffer, the compound can still precipitate out if its solubility limit in the final mixed-solvent system is exceeded[6]. This is a very common issue[2].

  • Compound Stability: Ensure your compound is stable in the chosen solvent. Some compounds may degrade during storage in DMSO[3].

Q4: What other methods can I try if co-solvents alone are not sufficient?

A: If co-solvents do not provide adequate solubility, several other techniques can be employed:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility[2][5]. For acidic compounds, a higher pH might be beneficial, while basic compounds may dissolve better at a lower pH[2][5]. Always verify that the final pH is compatible with your assay[2].

  • Use of Excipients:

    • Cyclodextrins: These are bucket-shaped molecules that can encapsulate a hydrophobic drug, with a hydrophilic exterior that improves aqueous solubility[7].

    • Surfactants: Agents like Sodium Lauryl Sulfate (SLS) or Tween® can form micelles that entrap hydrophobic compounds, effectively solubilizing them in the aqueous phase[8][9].

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate[6][7][10]. This is more common in formulation development than in initial screening assays.

Troubleshooting Guides

Issue 1: My compound precipitates when I add it to my aqueous assay buffer.

This is a frequent challenge when diluting a hydrophobic compound from an organic stock into an aqueous medium[2]. Precipitation leads to inaccurate and unreliable assay results[2].

Troubleshooting Workflow

A step-by-step workflow for addressing compound precipitation.

G Start Issue: Compound Precipitates in Aqueous Buffer Step1 Step 1: Visual Confirmation - Perform small-scale test. - Look for cloudiness/particles. - Centrifuge to check for pellet. Start->Step1 Step2 Step 2: Optimize Dilution Protocol - Use serial dilutions, not single-step. - Add stock dropwise while vortexing. Step1->Step2 If precipitation confirmed End Resolution: Compound Remains Soluble in Assay Buffer Step1->End If no precipitation (issue resolved) Step3 Step 3: Adjust Final Solvent % - Keep organic solvent (e.g., DMSO) as low as possible (<0.5% for cells). - Is the final concentration too high? Step2->Step3 If precipitation persists Step2->End If no precipitation (issue resolved) Step4 Step 4: Explore Alternative Methods Step3->Step4 If precipitation persists Step3->End If no precipitation (issue resolved) Sub4a pH Adjustment (for ionizable compounds) Step4->Sub4a Sub4b Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Step4->Sub4b Sub4c Reduce Final Compound Concentration Step4->Sub4c Sub4a->End Sub4b->End Sub4c->End

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocol: Preparing a Stock Solution and Serial Dilution

This protocol details the best practice for dissolving and diluting a poorly soluble compound to minimize precipitation.

  • Prepare High-Concentration Stock:

    • Allow the vial of the lyophilized this compound compound to reach room temperature before opening to prevent moisture condensation[2].

    • Briefly centrifuge the vial to ensure all powder is at the bottom[2].

    • Add the calculated volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-30 mM).

    • Vortex and/or sonicate the solution until the compound is completely dissolved. A visually clear, particle-free solution is required[2].

    • Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2][3].

  • Perform Serial Dilution:

    • Do not perform a single, large dilution directly into the final assay buffer. Instead, perform a series of intermediate dilutions[2].

    • Example: To get a 10 µM final concentration from a 10 mM stock with 0.1% DMSO:

      • Step A (Intermediate Dilution): Dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM solution.

      • Step B (Final Dilution): Add 1 µL of the 1 mM intermediate stock to 99 µL of your final aqueous assay buffer.

    • Crucial Mixing Step: When adding the compound stock (or intermediate dilution) to the aqueous buffer, add it dropwise while vigorously vortexing or stirring the buffer[2]. This rapid mixing helps prevent localized high concentrations that can trigger precipitation.

Issue 2: I am observing high variability in my assay results.

High variability or poor reproducibility can often be traced back to inconsistent compound solubility between experiments or even within the same plate.

Troubleshooting Steps
  • Confirm Solubility in Final Assay Buffer: Before running a full experiment, perform a solubility assessment. Prepare your highest intended concentration in the final assay buffer (including all components and the same final % of co-solvent) and visually inspect for any signs of precipitation over the time course of your experiment[2].

  • Review Stock Solution Practices: Inconsistent stock solution handling can introduce variability[2]. Ensure you are using fresh aliquots, avoiding multiple freeze-thaw cycles, and confirming the compound is fully dissolved before making dilutions[3].

  • Perform a Kinetic Solubility Assessment: This quick test helps determine the concentration at which your compound begins to precipitate under your specific assay conditions.

Experimental Protocol: Basic Kinetic Solubility Test
  • Prepare a dilution series of your compound in your final assay buffer, starting from a concentration above your expected working range.

  • Incubate the samples under the same conditions as your assay (e.g., 37°C for 1 hour).

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound.

  • Carefully collect the supernatant from each sample.

  • Analyze the concentration of the soluble compound in the supernatant using an appropriate method (e.g., HPLC-UV, LC-MS).

  • The highest concentration at which the measured value matches the nominal (prepared) concentration represents the kinetic solubility limit under those conditions[2]. Ensure your assay concentrations are well below this limit.

Data & Reference Tables

Table 1: Solubility Profile of a Representative Triazolo-benzodiazepine (Triazolam)

This data for a related compound illustrates the typical solubility behavior of the this compound family, highlighting the strong preference for organic solvents over water.

SolventSolubility
Water30 mg/L
Dimethylformamide (DMF)30 mg/mL
Dimethyl Sulfoxide (DMSO)20 mg/mL
Ethanol10 mg/mL

(Data sourced from Smolecule, referencing solubility patterns of the this compound family)[1]

Table 2: Common Solubilization Strategies & Considerations

StrategyAgent / MethodTypical Working RangeKey Considerations
Co-solvency DMSO, DMF, Ethanol< 1% final concentration (cell-based assays)Potential for cytotoxicity; compound may precipitate upon dilution.[2][3][6]
pH Adjustment Acidic or Basic BufferspH range compatible with assayOnly effective for ionizable compounds; can alter protein activity.[2][5]
Complexation β-Cyclodextrins, HP-β-CD1-10 mMCan form 1:1 inclusion complexes to shield the hydrophobic drug.[7]
Micellar Solubilization Surfactants (e.g., SLS, Tween®)Above Critical Micelle Concentration (CMC)Can interfere with some assays or denature proteins.[8][9]
Hydrotropy PEG 400, NicotinamideHigher concentrations (e.g., >5%)Less common in screening; involves non-micellar solubilization.[7]

References

Technical Support Center: Optimizing UV Wavelength and Exposure Time for Photo-Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing UV photo-cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using short-wavelength (254 nm) and long-wavelength (365 nm) UV light for cross-linking?

A1: Short-wavelength UV light (254 nm) has sufficient energy to directly excite nucleic acid bases (particularly pyrimidines) and certain amino acid residues, inducing the formation of covalent bonds between proteins and nucleic acids that are in direct contact ("zero-length" cross-linking).[1] This method is often used in techniques like CLIP-seq to map protein-RNA binding sites.[2][3] However, 254 nm UV can also cause damage to proteins and nucleic acids.[4]

Long-wavelength UV light (typically 365 nm) is less damaging to biological molecules.[5] It is used to activate specific photo-reactive groups that have been incorporated into the system, such as benzophenones or aryl azides.[6] These groups, when activated, form reactive intermediates that can then form covalent bonds with nearby molecules.[6]

Q2: How do I choose the correct UV wavelength for my experiment?

A2: The choice of UV wavelength is critical for successful cross-linking.[7]

  • For direct protein-nucleic acid cross-linking without photo-reactive probes: Use 254 nm UV light. This is common for identifying direct interactions.[1]

  • For experiments with photo-reactive amino acids (e.g., Bpa) or cross-linkers: Use longer wavelengths, typically around 365 nm, to specifically activate the probe while minimizing damage to the cells or biomolecules.[6]

  • For cross-linking collagen or gelatin scaffolds: 254 nm has been used effectively.[4]

Q3: What are the key factors influencing UV cross-linking efficiency?

A3: Several factors can impact the efficiency of your cross-linking reaction:

  • UV Intensity and Wavelength: The energy of the UV light must be appropriate for the type of cross-linking (direct or photo-activatable).[7]

  • Exposure Time: The duration of UV exposure directly affects the number of cross-links formed. This needs to be optimized to maximize cross-linking while minimizing damage.[6]

  • Distance from the UV Source: The intensity of UV light decreases with distance, so it's crucial to keep the distance between the lamp and the sample consistent.[8]

  • Buffer Composition: Components in the reaction buffer can interfere with the cross-linking process. For example, amine-containing buffers like Tris can quench reactions involving NHS esters.[9]

  • Concentration of Reactants: The concentration of the protein, nucleic acid, and any photo-reactive cross-linker will influence the probability of a successful cross-linking event.[9]

Q4: Can UV light be used to cross-link proteins to other proteins?

A4: Yes, UV light can induce protein-protein cross-linking, although it is generally less efficient than for protein-nucleic acid interactions.[9] The mechanism is thought to involve the dimerization of tyrosine residues.[9] For more efficient protein-protein cross-linking, chemical cross-linkers are often preferred.

Troubleshooting Guides

Issue 1: Low or No Cross-Linking Yield

Q: I'm not seeing any, or very little, of my cross-linked product. What could be the issue?

A: This is a common problem with several potential causes. Refer to the troubleshooting workflow below for a systematic approach to identifying the issue.

Troubleshooting Workflow: Low Cross-linking Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions_uv Solutions for UV Exposure cluster_solutions_sample Solutions for Sample Prep cluster_solutions_reaction Solutions for Reaction Conditions start Problem: Low/No Cross-linking Yield UV_Source UV Exposure Issues start->UV_Source Sample_Prep Sample Preparation start->Sample_Prep Reaction_Cond Reaction Conditions start->Reaction_Cond sol_uv1 Increase Exposure Time Incrementally UV_Source->sol_uv1 Insufficient Exposure sol_uv2 Decrease Lamp Distance (Ensure Consistency) UV_Source->sol_uv2 Low Intensity sol_uv3 Verify Lamp Output (Warm-up Lamp) UV_Source->sol_uv3 Inconsistent Output sol_uv4 Check Wavelength (254nm vs 365nm) UV_Source->sol_uv4 Incorrect λ sol_sample1 Confirm Protein-Nucleic Acid Interaction (e.g., EMSA) Sample_Prep->sol_sample1 Weak/No Interaction sol_sample2 Check Purity and Concentration of Components Sample_Prep->sol_sample2 Incorrect Quantification sol_sample3 Ensure Freshness of Photo-reactive Probes Sample_Prep->sol_sample3 Degraded Reagents sol_reaction1 Optimize Buffer (Avoid Interfering Components) Reaction_Cond->sol_reaction1 Buffer Interference sol_reaction2 Titrate Component Concentrations Reaction_Cond->sol_reaction2 Suboptimal Stoichiometry sol_reaction3 Optimize Incubation Time and Temperature Reaction_Cond->sol_reaction3 Inefficient Complex Formation

Caption: Troubleshooting workflow for low cross-linking yield.

Issue 2: High Background or Non-Specific Cross-Linking

Q: My results show a lot of non-specific cross-links, making it difficult to interpret the data. How can I reduce the background?

A: High background can obscure the specific interactions you are trying to study. Here are some common causes and solutions:

  • Excessive UV Exposure: Too much UV can lead to random cross-linking. Try reducing the exposure time or the intensity of the UV source.

  • High Protein Concentration: Very high concentrations of your protein of interest or other proteins in a crude lysate can lead to proximity-induced, non-specific cross-linking.[6] Consider optimizing the protein concentration.

  • Contaminating Proteins or Nucleic Acids: If your sample is not pure, contaminating molecules can become cross-linked. Ensure high purity of your components.[6]

  • Inappropriate Buffer Conditions: Suboptimal buffer conditions (e.g., pH, salt concentration) might promote non-specific interactions. Optimize your buffer to favor the specific interaction you are studying.

Issue 3: Protein or Nucleic Acid Degradation

Q: I'm observing degradation of my protein or nucleic acid after UV exposure. What can I do to minimize this?

A: UV light, especially at 254 nm, can be damaging. Here are some tips to mitigate degradation:

  • Minimize Exposure Time: Use the shortest possible UV exposure time that still gives you a detectable amount of cross-linked product.

  • Use a Longer Wavelength: If your experimental design allows, use a longer wavelength (e.g., 365 nm) with a photo-activatable cross-linker, as this is generally less damaging.[5]

  • Keep Samples Cold: Perform the UV irradiation on ice to help dissipate heat and minimize heat-related degradation.[10]

  • Check for Nuclease/Protease Contamination: Ensure your samples are free from contaminating nucleases or proteases that could be activated or become more active during the experiment.

Data Presentation: Recommended UV Exposure Parameters

The optimal UV dose is highly dependent on the specific application, cell type, and equipment used. The following table summarizes some reported UV exposure parameters from the literature to serve as a starting point for optimization.

ApplicationUV Wavelength (nm)UV Intensity (mW/cm²)Exposure TimeTotal Energy (J/cm²)Reference(s)
CLIP-seq (HEK293 cells) 254--0.15 - 0.4[2][11][12]
Cross-linking Collagen Scaffolds 254-30 min0.06 - 0.96[4]
Corneal Cross-linking (with Riboflavin) 3703 - 109 - 30 min~5.4[13]
Cross-linking of Okagel Hydrogel 36510 - 1315 - 45 s-[8]
In vivo Cross-linking with AMT-NHS 365-30 min-[1]

Experimental Protocols

Key Experiment: Optimization of UV Cross-Linking for a Protein-DNA Interaction

This protocol provides a general framework for optimizing the UV cross-linking of a purified protein to a specific DNA probe.

General Workflow for UV Cross-linking Optimization

Experimental_Workflow start Start prep_dna 1. Prepare DNA Probe (e.g., Radiolabeled or Biotinylated) start->prep_dna prep_protein 2. Prepare Purified Protein prep_dna->prep_protein binding_reaction 3. Set up Binding Reaction (Incubate Protein and DNA) prep_protein->binding_reaction uv_exposure 4. UV Irradiation (Vary Exposure Time/Intensity) binding_reaction->uv_exposure nuclease_digest 5. Nuclease Digestion (Remove Unbound DNA) uv_exposure->nuclease_digest analysis 6. Analyze Cross-linked Product (e.g., SDS-PAGE, Western Blot, Autoradiography) nuclease_digest->analysis optimize 7. Optimize Conditions (Based on Analysis) analysis->optimize end End optimize->end

References

Technical Support Center: Preventing Degradation of Triazolo-Benzophenone During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of triazolo-benzophenone compounds during storage is critical for the validity and reproducibility of experimental results. These compounds, characterized by a triazole ring fused with a benzophenone (B1666685) core, can be susceptible to various degradation pathways. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate degradation and ensure the long-term stability of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, high humidity (hydrolysis), and contact with oxidative agents. The benzophenone moiety is particularly susceptible to photodegradation upon exposure to UV and visible light, while the overall molecule can be sensitive to hydrolysis and oxidation.

Q2: I noticed a slight discoloration in my solid this compound sample. Does this indicate degradation?

A2: Discoloration, such as a shift from white to a yellowish or brownish hue, can be a visual indicator of degradation, particularly photodecomposition. However, significant degradation can occur without any visible changes. Therefore, it is crucial to confirm the purity of the compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) before use.

Q3: What are the ideal storage conditions for solid this compound?

A3: To minimize degradation, solid this compound should be stored in a tightly sealed, amber-colored or opaque container to protect it from light. The container should be placed in a controlled environment with low humidity. For long-term storage, it is recommended to keep the compound at a reduced temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C). For highly sensitive analogs, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q4: Can I store solutions of this compound? If so, what is the best practice?

A4: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage of a solution is necessary, it should be prepared in a high-purity, anhydrous solvent and stored in a tightly sealed, light-protected vial (amber or wrapped in aluminum foil) at low temperatures (-20 °C or -80 °C). The stability of the compound in the chosen solvent should be verified.

Q5: How can I check if my this compound sample has degraded?

A5: The most reliable way to assess the purity and detect degradation is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the this compound starting material.1. Verify the purity of the stored compound using a validated HPLC method. 2. If degradation is confirmed, discard the compromised batch and obtain a fresh, pure sample. 3. Review and optimize your storage conditions based on the recommendations in this guide.
Appearance of new, unexpected peaks in the HPLC chromatogram of the stored sample. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[1][2][3] 2. Use LC-MS to determine the mass of the new peaks and elucidate the structures of the degradation products. 3. Based on the identified degradation pathway (e.g., photodegradation, hydrolysis), implement stricter protective measures (e.g., complete light exclusion, use of desiccants).
A significant decrease in the peak area of the this compound in the HPLC analysis over time. Progressive degradation of the compound.1. Quantify the extent of degradation and determine if it falls within acceptable limits for your application. 2. Re-evaluate and improve your storage conditions immediately to prevent further degradation. Consider colder temperatures and storage under an inert atmosphere.[4][5]
Change in the physical appearance of the solid compound (e.g., color change, clumping). Photodegradation or moisture absorption.1. Confirm degradation and purity using HPLC. 2. Store the compound in an amber vial or a container wrapped in aluminum foil inside a desiccator.[2][4]

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a generic this compound under various stress conditions. This data is for illustrative purposes to highlight the importance of proper storage. Actual degradation rates will vary depending on the specific molecular structure.

Stress Condition Duration Temperature % Degradation (Hypothetical) Primary Degradation Products Observed
Photolytic (UV/Vis Light) 24 hours25 °C15-25%Photodegradation products (e.g., triazolaminoquinoleine-like structures)[6][7]
Acidic Hydrolysis (0.1 M HCl) 48 hours60 °C5-10%Ring-opened benzophenone derivatives
Alkaline Hydrolysis (0.1 M NaOH) 48 hours60 °C10-15%Ring-opened benzophenone derivatives
Oxidative (3% H₂O₂) 24 hours25 °C8-12%Oxidized derivatives, potential N-oxides
Thermal 7 days80 °C5-8%Thermally induced degradation products
Humidity (90% RH) 7 days40 °C3-7%Hydrolytic degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 48 hours. At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 48 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
  • Thermal Degradation (Solid State): Place a known amount of the solid this compound in a vial and keep it in an oven at 80 °C for 7 days. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.
  • Photolytic Degradation (Solid State): Expose a thin layer of the solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dissolve the samples and analyze by HPLC.

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC-UV method. A typical method might use a C18 column with a gradient elution of a buffered aqueous solution and an organic solvent (e.g., acetonitrile).
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
  • Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradation products.

Protocol 2: Routine Stability Monitoring of Stored this compound

1. Sample Preparation:

  • At regular intervals (e.g., every 3-6 months), carefully remove a small, representative sample from the stored container. Minimize the exposure of the bulk material to ambient conditions.

2. HPLC Analysis:

  • Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.
  • Analyze the sample using a validated HPLC-UV method.
  • Compare the chromatogram to that of a reference standard that has been stored under ideal conditions (e.g., -80 °C, protected from light).

3. Data Evaluation:

  • Assess the purity of the sample by calculating the peak area percentage of the main peak.
  • Look for any new peaks that may indicate the onset of degradation.
  • If a significant change in purity is observed (e.g., >2% decrease), the storage conditions should be re-evaluated, and the batch may need to be discarded.

Visualizations

degradation_pathway triazolo_benzophenone This compound photodegradation Photodegradation Products (e.g., Triazolaminoquinoleine-like structures) triazolo_benzophenone->photodegradation Light (UV/Vis) hydrolysis Hydrolytic Degradation Products (Ring-opened benzophenone derivatives) triazolo_benzophenone->hydrolysis Moisture (Acid/Base) oxidation Oxidative Degradation Products (e.g., N-oxides) triazolo_benzophenone->oxidation Oxygen / Oxidizing Agents

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_monitoring Stability Monitoring cluster_troubleshooting Troubleshooting storage Store this compound (Dark, Dry, Cold, Inert Gas) sampling Periodic Sampling storage->sampling hplc HPLC Analysis sampling->hplc data_eval Data Evaluation hplc->data_eval issue Degradation Detected? data_eval->issue issue->storage No optimize Optimize Storage Conditions issue->optimize Yes forced_degradation Forced Degradation Study optimize->forced_degradation discard Discard Batch optimize->discard

Caption: Workflow for storage and stability monitoring.

troubleshooting_logic start Inconsistent Experimental Results check_purity Check Purity via HPLC start->check_purity degraded Degradation Confirmed? check_purity->degraded new_peaks New Peaks in Chromatogram? check_purity->new_peaks discard Discard and Re-evaluate Storage degraded->discard Yes other_cause Investigate Other Experimental Parameters degraded->other_cause No new_peaks->check_purity No identify_degradants Identify Degradants (LC-MS) new_peaks->identify_degradants Yes implement_protection Implement Stricter Protective Measures identify_degradants->implement_protection

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Head-to-Head Comparison of Triazolo-Benzophenone and Diazirine Photo-Cross-Linkers for Elucidating Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. Photo-cross-linkers are powerful tools in this endeavor, enabling the covalent capture of transient and stable interactions alike. Among the most prominent classes of photo-cross-linkers are benzophenones and diazirines. This guide provides an objective comparison of their performance, with a focus on triazolo-benzophenone derivatives, supported by experimental data to aid in the selection of the optimal tool for your research needs.

Executive Summary

This compound and diazirine photo-cross-linkers are both activated by UV light to form highly reactive species that covalently bind to interacting molecules. However, they differ significantly in their chemical structure, mechanism of action, and, consequently, their experimental performance. Diazirines are generally smaller and more reactive, leading to rapid, non-selective insertions into a variety of chemical bonds. Benzophenones, including the this compound subclass, are bulkier and react via a more selective hydrogen abstraction mechanism. The choice between these two powerful tools depends on the specific application, the nature of the interaction being studied, and the experimental system.

Mechanism of Action: A Tale of Two Reactive Intermediates

The fundamental difference between this compound and diazirine photo-cross-linkers lies in the nature of the reactive species generated upon UV activation.

This compound: As a derivative of benzophenone (B1666685), this cross-linker is activated by UV light, typically in the range of 350-365 nm.[1] This excites the benzophenone moiety to a triplet diradical state.[1] This reactive species then abstracts a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond.[1][2] An advantage of this mechanism is its relative stability and lack of reactivity with water.[1][2] The triazole moiety in triazolo-benzophenones can enhance the photophysical properties and provide a point for further chemical modification.

Diazirine: These are small, three-membered ring structures activated by UV light in a similar range (330-370 nm).[1] Upon photoactivation, they extrude nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[3] This carbene can rapidly and non-selectively insert into various chemical bonds in close proximity, including C-H, N-H, and O-H bonds, to form covalent links.[1]

Performance Comparison: A Quantitative Look

The distinct mechanisms of triazolo-benzophenones and diazirines translate into significant differences in their experimental performance. The following tables summarize key characteristics and quantitative data on their reactivity.

Table 1: General Characteristics of this compound and Diazirine Photo-Cross-Linkers

FeatureThis compoundDiazirine
Activation Wavelength ~350–365 nm[1]~330–370 nm[1]
Reactive Intermediate Triplet Diradical[1]Carbene[3]
Reaction Type C-H abstraction[1]Insertion into C-H, N-H, O-H bonds[1]
Reactivity More selective, longer-lived intermediateHighly reactive, very short-lived intermediate[2]
Size BulkierSmaller, less sterically hindering[4]
Chemical Stability Generally highCan be less stable than benzophenones[5]
Water Reactivity Not reactive with water[1][2]Can be quenched by water[4]

Table 2: Amino Acid Insertion Preferences of Benzophenone and Diazirine Photo-Cross-Linkers

Data derived from a comparative study using sulfo-SBP (a benzophenone derivative) and sulfo-SDA (a diazirine derivative) on human serum albumin.[6][7]

Amino Acid TypeBenzophenone (sulfo-SBP) PreferenceDiazirine (sulfo-SDA) Preference
Hydrophobic (e.g., Gly, Phe) Stronger preference[7]Less preference
Polar Disfavored[6]Disfavored, but less so than sulfo-SBP[6]
Acidic (Asp, Glu) Strongly disfavored[7]Preferred[7]
Methionine Strong bias towards[7]No significant bias

Experimental Protocols

Successful photo-cross-linking experiments hinge on carefully optimized protocols. Below are generalized methodologies for using this compound and diazirine-based probes.

General Protocol for Photo-Affinity Labeling using a Diazirine Probe

This protocol is adapted from MacKinnon et al. and describes the use of a diazirine- and alkyne-containing probe to identify protein targets in a complex mixture.[8]

  • Probe Incubation: Incubate the diazirine- and alkyne-containing photo-affinity probe with the protein mixture (e.g., cell lysate) in the dark to allow for binding to the target protein(s).

  • UV Irradiation: Expose the sample to UV light at ~350 nm for a predetermined optimal time (e.g., 1 minute using a 1000W Hg(Xe) lamp).[8] This step activates the diazirine, leading to covalent cross-linking to the target protein.

  • Click Chemistry: Following irradiation, add the components for Cu(I)-catalyzed click chemistry, including an azide-functionalized reporter tag (e.g., a fluorophore or biotin). This will attach the reporter to the alkyne handle of the cross-linker.

  • Analysis: The cross-linked and tagged proteins can now be visualized by in-gel fluorescence scanning (for fluorescent tags) or enriched using streptavidin beads (for biotin (B1667282) tags) for subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify the target protein.

General Protocol for in vivo Photo-Cross-Linking using a Genetically Encoded Benzophenone Probe

This protocol is based on the work of Farrell et al. for incorporating p-benzoyl-L-phenylalanine (pBpa), a benzophenone-containing unnatural amino acid, into a protein of interest in E. coli.[7]

  • Protein Expression: Co-transform E. coli with two plasmids: one expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBpa and another containing the gene of interest with an amber stop codon (UAG) at the desired cross-linking site. Grow the cells in minimal media supplemented with pBpa to allow for its incorporation into the expressed protein.

  • Cell Lysis or in vivo Cross-Linking: For in vitro cross-linking, lyse the cells and purify the pBpa-containing protein. For in vivo cross-linking, proceed with the intact cells.

  • UV Irradiation: Expose the purified protein or the intact cells to UV light (~365 nm) to activate the benzophenone moiety and induce cross-linking to interacting partners.

  • Analysis of Cross-Linked Products: The resulting cross-linked complexes can be analyzed by SDS-PAGE and Western blotting to detect shifts in molecular weight indicative of a cross-linking event. For identification of the interacting partner, the cross-linked complex can be excised from the gel, digested, and analyzed by mass spectrometry.

Visualizing Experimental Workflows and Biological Pathways

Diagrams can help clarify complex experimental workflows and the biological questions they address.

experimental_workflow cluster_diazirine Diazirine Photo-Affinity Labeling cluster_benzophenone Benzophenone in vivo Cross-Linking d_start Incubate Probe with Lysate d_uv UV Irradiation (~350 nm) d_start->d_uv d_click Click Chemistry (add reporter tag) d_uv->d_click d_analysis Analysis (SDS-PAGE, MS) d_click->d_analysis b_expression Express Protein with pBpa b_uv UV Irradiation (~365 nm) b_expression->b_uv b_lysis Cell Lysis & Purification b_uv->b_lysis b_analysis Analysis (SDS-PAGE, MS) b_lysis->b_analysis

A generalized experimental workflow for diazirine and benzophenone photo-cross-linking.
Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

Both benzophenone and diazirine photo-cross-linkers have been instrumental in mapping ligand-binding sites on G-Protein Coupled Receptors (GPCRs), a large family of transmembrane proteins crucial in signal transduction and as drug targets.

GPCR_signaling gpcr GPCR g_protein G-Protein gpcr->g_protein Activation ligand Ligand with Photo-Cross-Linker ligand->gpcr Binding effector Effector Protein g_protein->effector Signal Transduction response Cellular Response effector->response

Simplified GPCR signaling pathway, a common target for photo-cross-linking studies.

In a typical experiment, a ligand for a specific GPCR is modified to include a photo-cross-linker. Upon binding to the GPCR in its native cellular environment and subsequent UV irradiation, a covalent bond is formed, permanently linking the ligand to its binding pocket. This allows for the precise identification of the amino acid residues involved in the interaction, providing invaluable structural information for drug design and understanding receptor activation.[8][9][10]

Conclusion: Choosing the Right Tool for the Job

Both this compound and diazirine photo-cross-linkers are powerful tools for capturing and identifying molecular interactions.

Choose a this compound-based cross-linker when:

  • You are studying interactions in an aqueous environment where quenching of the reactive species is a concern.

  • A higher degree of selectivity for C-H bonds is desired.

  • The bulkiness of the benzophenone group is not expected to significantly perturb the interaction under investigation.

Choose a diazirine-based cross-linker when:

  • Minimizing the size of the photo-reactive group is critical to preserve the natural interaction.

  • You need to capture interactions with a wide range of amino acid residues, including those with N-H and O-H bonds.

  • Rapid, high-yield cross-linking of a transient interaction is the primary goal.

By carefully considering the specific requirements of your experiment and the inherent properties of each class of photo-cross-linker, you can select the most appropriate tool to successfully illuminate the intricate web of molecular interactions that govern biological processes.

References

A Comparative Guide to the Validation of Protein Targets Identified by Triazolo-Benzophenone Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein targets are critical steps in understanding drug mechanisms and developing new therapeutics. Triazolo-benzophenone probes, a class of photo-affinity labeling (PAL) agents, have emerged as valuable tools for capturing protein-small molecule interactions. This guide provides an objective comparison of this compound probes with other photo-affinity labeling alternatives, supported by experimental data and detailed protocols for target validation.

Photo-affinity labeling is a powerful technique used to covalently link a small molecule probe to its interacting protein targets upon photoactivation. This allows for the identification of both high-affinity and transient interactions that might be missed by other methods. The choice of the photoreactive moiety is crucial for the success of these experiments. This guide focuses on the validation of targets identified using probes containing a benzophenone (B1666685) photophore, often integrated into a triazole linkage, and compares their performance with other common photo-affinity probes.

Comparison of Common Photo-Affinity Probes

The selection of a photo-affinity probe depends on a balance of factors including crosslinking efficiency, specificity, and the potential for non-specific labeling. Benzophenones, aryl azides, and diazirines are the most commonly used photoreactive groups.[1][2]

FeatureBenzophenone ProbesAryl Azide ProbesDiazirine Probes
Activation Wavelength ~350-365 nm[3]~254-300 nm~350-380 nm[1]
Reactive Intermediate Triplet diradical[4]Singlet/Triplet nitrene[4]Carbene[4]
Crosslinking Efficiency ModerateVariable, can be lowerHigh[1]
Specificity Prefers C-H bonds, but relatively non-specific[4]Can undergo rearrangements, leading to lower efficiencyHighly reactive and non-specific C-H, N-H, O-H insertion[3]
Stability Chemically stable, inert to water[3]Prone to reduction by thiolsGenerally stable, some can be sensitive
Potential for Non-Specific Binding Can be an issue due to longer irradiation times required[2]Can exhibit non-specific labelingCan be high due to the high reactivity of the carbene intermediate
Advantages Stable, activated by less damaging long-wave UV light[4]Small sizeHigh crosslinking efficiency, rapid reaction kinetics[5]
Disadvantages Larger size, may require longer UV exposure[5]Activated by potentially protein-damaging short-wave UV light, potential for rearrangementsCan be less stable, highly reactive carbene can lead to non-specific labeling

Experimental Protocols for Target Validation

Once a photo-affinity labeling experiment is performed, rigorous validation is necessary to confirm that the identified proteins are true biological targets. Below are detailed protocols for key validation experiments.

In-Gel Fluorescence Competition Assay

This method provides a rapid visual assessment of specific versus non-specific binding.

Protocol:

  • Sample Preparation: Treat cells or cell lysates with the this compound probe, which also contains a fluorescent reporter tag (e.g., a fluorophore). In parallel, pre-incubate a separate sample with an excess of a non-tagged, "competitor" version of the small molecule before adding the fluorescent probe. A no-UV control should also be included.[4]

  • UV Irradiation: Irradiate the samples with UV light (typically 350-365 nm) for a predetermined optimal time to induce crosslinking.[6]

  • Protein Separation: Lyse the cells (if applicable) and separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Analysis: A decrease in the fluorescence intensity of a protein band in the competitor-treated sample compared to the probe-only sample indicates specific binding.[4]

Quantitative Chemoproteomics using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the quantitative comparison of protein abundance between different experimental conditions, enabling the confident identification of specific targets.[7][8]

Protocol:

  • SILAC Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine) for at least five cell divisions to ensure complete incorporation.[9][10]

  • Probe Treatment and Competition: Treat the "heavy" labeled cells with the this compound probe. Treat the "light" labeled cells with the probe plus an excess of the non-tagged competitor molecule.

  • UV Irradiation and Lysis: Irradiate both cell populations with UV light to induce crosslinking, then lyse the cells.

  • Sample Pooling and Enrichment: Combine equal amounts of protein from the "heavy" and "light" cell lysates. If the probe contains a biotin (B1667282) tag, enrich for labeled proteins using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis: Digest the enriched proteins into peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the "heavy" to "light" ratios for each protein. A high heavy/light ratio indicates that the protein's binding to the probe was competed away by the untagged molecule, signifying a specific interaction.[11]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_treatment Cell Treatment cluster_crosslinking Crosslinking & Enrichment cluster_analysis Analysis probe This compound Probe uv UV Irradiation (365nm) probe->uv competitor Untagged Competitor cells Cells/Lysate cells->probe cells->competitor enrichment Affinity Enrichment (e.g., Biotin-Streptavidin) uv->enrichment sds_page SDS-PAGE enrichment->sds_page ms LC-MS/MS enrichment->ms in_gel In-Gel Fluorescence sds_page->in_gel quant Quantitative Analysis ms->quant

Caption: General workflow for photo-affinity labeling and target validation.

signaling_pathway drug Bioactive Small Molecule (this compound Probe) target Identified Protein Target drug->target Binding & Crosslinking downstream1 Downstream Effector 1 target->downstream1 Modulation downstream2 Downstream Effector 2 downstream1->downstream2 phenotype Cellular Phenotype downstream2->phenotype

Caption: Hypothetical signaling pathway validation.

Conclusion

The validation of protein targets identified by this compound probes is a multi-faceted process that requires careful experimental design and the use of orthogonal validation methods. While benzophenone probes offer advantages in terms of stability and activation wavelength, researchers must be mindful of potential non-specific binding. By employing rigorous validation techniques such as competition assays and quantitative proteomics, and by comparing results with alternative photo-affinity probes where necessary, scientists can confidently identify and validate the true biological targets of their small molecule of interest, paving the way for further drug development and a deeper understanding of biological processes.

References

A Comparative Analysis of Triazolo-benzophenone and Benzophenone-3 as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and safe UV filters is a cornerstone of dermatological and cosmetic research. While established compounds like benzophenone-3 (BP-3) have been mainstays in sun protection formulations, concerns over their endocrine-disrupting potential have spurred the development of novel alternatives. Among these, triazolo-benzophenone derivatives have emerged as a promising class of UV absorbers. This guide provides an objective comparison of the performance of triazolo-benzophenones against the widely used benzophenone-3, supported by available experimental data.

Physicochemical Properties

A fundamental comparison of the two UV filters begins with their chemical structures and resulting physical properties.

PropertyThis compound (Representative)Benzophenone-3 (Oxybenzone)
Chemical Structure Benzophenone (B1666685) core with a covalently linked triazole ring2-hydroxy-4-methoxybenzophenone
Molecular Weight Generally > 300 g/mol (Varies with substitution)228.24 g/mol
Solubility Soluble in organic solvents; water solubility can be modulated by substituents.[1]Soluble in oils and organic solvents; practically insoluble in water.
Appearance Varies with specific derivative (e.g., yellowish oil)Pale yellow powder

Performance as a UV Filter

The primary function of a UV filter is to absorb harmful ultraviolet radiation. This performance is assessed through its UV absorption spectrum, Sun Protection Factor (SPF), and photostability.

UV Absorption

Benzophenone-3 is a broad-spectrum UV filter, absorbing both UVB and short-wave UVA radiation, with absorption maxima around 288 nm and 325 nm.[2] this compound derivatives also exhibit characteristic UV absorption owing to the benzophenone chromophore, with the triazole moiety potentially influencing the spectral properties.[1] One study on 1,2,3-triazole-benzophenone derivatives reported UV absorption near 290 nm.

In Vitro Sun Protection Factor (SPF)

A study by de Oliveira et al. (2020) synthesized a series of 1,2,3-triazole-benzophenone derivatives and evaluated their in vitro SPF. The results indicated that at a concentration of 0.2 μg/mL, these derivatives exhibited an SPF comparable to that of benzophenone-3.[3] Specifically, most of the tested this compound derivatives showed an SPF of approximately 5.00, with one derivative showing a statistically similar SPF to the positive control, benzophenone-3.[3][4]

CompoundConcentrationIn Vitro SPF
1,2,3-Triazole-benzophenone Derivatives 0.2 µg/mL~ 5.00
Benzophenone-3 0.2 µg/mL~ 5.00
Photostability

Photostability, the ability of a molecule to resist degradation upon exposure to UV radiation, is a critical parameter for a UV filter's sustained efficacy. Benzophenone-3 is considered to have moderate photostability.[2] Some studies have indicated that it can degrade upon prolonged sun exposure, although it is more stable than some other UV filters like avobenzone.

Data on the photostability of this compound derivatives is limited. However, a study on novel benzophenone-3 derivatives (not containing a triazole ring) suggested that structural modifications can enhance photostability.[5][6] The inherent stability of the triazole ring suggests that its incorporation could potentially lead to improved photostability, though direct comparative experimental data is needed to confirm this.

Toxicological Profile: A Focus on Endocrine Disruption

A significant point of differentiation between these two classes of UV filters is their toxicological profile, particularly concerning endocrine disruption.

Benzophenone-3 has been extensively studied and is a known endocrine disruptor.[7] It has been shown to possess estrogenic activity and can interact with androgen and thyroid hormone receptors.[7][8] These properties have raised concerns about its potential effects on reproductive and developmental health.

Triazolo-benzophenones have not been as extensively studied for their endocrine-disrupting potential. However, research on other triazole-containing compounds, such as triazole fungicides, has indicated that some of these molecules can exhibit endocrine-disrupting properties, including effects on the estrogen and androgen receptors.[8][9][10] It is important to note that these findings are on different triazole-containing molecules and cannot be directly extrapolated to triazolo-benzophenones without specific studies. The larger molecular size of some this compound derivatives compared to benzophenone-3 could potentially reduce skin penetration, a factor that might mitigate systemic toxicological effects.

Experimental Protocols

Synthesis of 1,2,3-Triazole-Benzophenone Derivatives

A general synthetic route involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction".[4]

  • Step 1: Propargylation of a dihydroxybenzophenone (B1166750). A dihydroxybenzophenone is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux to yield an alkynylated benzophenone.

  • Step 2: Synthesis of benzyl (B1604629) azides. Benzyl azides are typically prepared from the corresponding benzyl bromides by reaction with sodium azide (B81097).

  • Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition. The alkynylated benzophenone is reacted with a benzyl azide in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate (B86663) and sodium ascorbate) in a solvent mixture (e.g., dichloromethane/water) at room temperature. The desired 1,2,3-triazole-benzophenone derivative is then isolated and purified.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A Dihydroxybenzophenone E Alkynylated Benzophenone A->E Propargylation B Propargyl Bromide B->E C Benzyl Bromide F Benzyl Azide C->F Azidation D Sodium Azide D->F G 1,2,3-Triazole-Benzophenone E->G CuAAC 'Click' Reaction F->G

Caption: Synthetic workflow for 1,2,3-triazole-benzophenone derivatives.

In Vitro Sun Protection Factor (SPF) Determination

This method involves measuring the UV absorbance of a solution of the test compound and calculating the SPF using a standardized equation.

  • Sample Preparation: A solution of the UV filter in a suitable solvent (e.g., ethanol) is prepared at a known concentration.

  • UV-Vis Spectrophotometry: The absorbance of the solution is measured at 5 nm intervals from 290 to 320 nm using a UV-Vis spectrophotometer.

  • SPF Calculation: The SPF is calculated using the Mansur equation: SPF = CF x Σ (EE(λ) x I(λ) x Abs(λ)) from 290 to 320 nm Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sample

Photostability Assessment by HPLC

This method quantifies the degradation of the UV filter after exposure to a controlled dose of UV radiation.[11]

  • Sample Preparation: A thin film of the sunscreen formulation containing the UV filter is applied to a suitable substrate (e.g., PMMA plate).

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Extraction: The irradiated and non-irradiated (control) samples are extracted with a suitable solvent.

  • HPLC Analysis: The concentration of the UV filter in the extracts is determined by High-Performance Liquid Chromatography (HPLC) with a UV detector. The percentage of degradation is calculated by comparing the concentration of the UV filter in the irradiated sample to the control.

HPLC_Photostability A Prepare Sunscreen Film on PMMA Plate B UV Irradiation (Solar Simulator) A->B C Solvent Extraction B->C D HPLC Analysis C->D E Quantify Degradation D->E

Caption: Workflow for HPLC-based photostability testing.

Conclusion

This compound derivatives represent a viable alternative to benzophenone-3 as UV filters, with preliminary data showing comparable in vitro SPF efficacy. The potential for improved photostability and a more favorable toxicological profile, particularly regarding endocrine disruption, makes them an attractive area for further research and development. However, a comprehensive and direct comparative analysis of their UV absorption spectra, photostability, and toxicological properties against benzophenone-3 under standardized conditions is necessary to fully elucidate their advantages and potential for use in next-generation sun protection products. Further investigation into the structure-activity relationships of these derivatives will be crucial in optimizing their performance and safety profiles.

References

A Comparative Analysis of the Anticancer Potential of Triazolo-Benzophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of triazole and benzophenone (B1666685) moieties has given rise to a promising class of compounds with significant anticancer activity. This guide provides a comparative overview of the cytotoxic effects of various triazolo-benzophenone analogs against several human cancer cell lines. The data presented herein, collated from multiple studies, highlights the structure-activity relationships that govern their efficacy and provides detailed experimental protocols for key assays used in their evaluation.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative this compound derivatives and related triazole-containing compounds against a panel of human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Derivatives
Derivative 19HT-144 (Melanoma)Induces cell death--
Derivative 20HT-144 (Melanoma)Induces cell death--
Derivative 24HT-144 (Melanoma)Induces cell death--
Series from 2,4-dihydroxybenzophenoneA549 (Lung), MCF-7 (Breast), HT-144 (Melanoma)Showed cytotoxicity--
Related Triazole Derivatives
Compound 6cA549 (Lung)15.695-FU-
MCF-7 (Breast)19.135-FU-
HepG2 (Liver)13.685-FU-
Compound 10aHela (Cervical)<12--
Compound 10dHela (Cervical)<12--
Compound 7dHela (Cervical)<12--
Compound 7eHela (Cervical)<12--
Compound HB5HepG2 (Liver)Lowest in series--
Bis-triazole 19c, 19f, 19h, 19lA549 (Lung)3 - 4.55-FU6
MCF-7 (Breast)9 - 16Tamoxifen27.9

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5]

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the this compound analog for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the this compound analogs for the desired time.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the potential mechanisms of action of this compound analogs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Evaluation cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound Analogs cell_seeding->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle apoptosis Caspase-3/7 Assay (Apoptosis) treatment->apoptosis ic50 IC50 Determination mtt_assay->ic50 cell_phase Cell Phase Distribution cell_cycle->cell_phase caspase_activity Caspase Activity Quantification apoptosis->caspase_activity

Caption: Experimental workflow for evaluating anticancer activity.

raf_mek_erk_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival differentiation Differentiation erk->differentiation triazolo_benzophenone This compound Analogs triazolo_benzophenone->raf Inhibition

Caption: RAF/MEK/ERK signaling pathway and potential drug target.

References

Assessing the Specificity of Photo-Cross-Linking Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology and drug discovery, the identification of direct binding partners for a molecule of interest is a critical step. Photo-cross-linking has emerged as a powerful technique to covalently capture these transient interactions within a native biological context. The specificity of the photo-cross-linking probe is paramount to the success of these experiments, ensuring that the identified interactions are genuine and not a result of non-specific or random labeling. This guide provides a comparative analysis of triazolo-benzophenone photo-cross-linkers and their common alternatives, benzophenone (B1666685) and diazirine, with a focus on assessing their cross-linking specificity.

Introduction to Photo-Cross-Linking Probes

Photo-cross-linking probes are bifunctional molecules that contain a recognition element for the target of interest and a photo-activatable moiety. Upon irradiation with UV light, the photo-activatable group forms a highly reactive intermediate that can covalently bind to nearby molecules, thus "trapping" the interaction. The choice of the photo-activatable group significantly influences the specificity and efficiency of the cross-linking experiment.

This compound: This class of photo-cross-linkers incorporates a benzophenone photophore, a widely used photo-activatable group, linked to a triazole ring. The triazole moiety can serve as a stable linker or as a pharmacophore itself, potentially influencing the binding affinity and specificity of the probe. While the benzophenone photochemistry is well-understood, the specific impact of the triazole group on cross-linking specificity is an area of ongoing research.

Benzophenone: Benzophenone is a popular photo-cross-linker due to its relatively specific reactivity. Upon excitation with UV light (typically 350-365 nm), it forms a triplet diradical that preferentially abstracts a hydrogen atom from C-H bonds, leading to the formation of a covalent C-C bond.[1] A key advantage of benzophenone is that its excited state is not quenched by water, and if a suitable reaction partner is not found, it can return to its ground state, allowing for repeated excitation.[1][2]

Diazirine: Diazirines are small, three-membered ring structures that are activated by UV light (typically 330-370 nm) to extrude nitrogen gas and generate a highly reactive carbene intermediate.[1] Carbenes can insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, making them less specific than the benzophenone diradical.[1] However, their small size is advantageous as it minimizes perturbation of the probe's binding to its target.

Quantitative Comparison of Photo-Cross-Linker Performance

The specificity of a photo-cross-linker is not an absolute property but is influenced by several factors including the intrinsic reactivity of the photophore, the binding affinity of the probe for its target, and the experimental conditions. The following table summarizes key performance characteristics of benzophenone and diazirine photo-cross-linkers based on available literature. Data for a hypothetical this compound is included to highlight the expected properties and areas requiring experimental validation.

FeatureThis compound (Hypothetical)BenzophenoneDiazirine
Activation Wavelength ~350-365 nm~350-365 nm[1]~330-370 nm[1]
Reactive Intermediate Triplet DiradicalTriplet Diradical[1]Carbene[1]
Reactivity Moderately reactive, prefers C-H bondsModerately reactive, prefers C-H bonds[1]Highly reactive, inserts into C-H, N-H, O-H bonds[1]
Specificity Potentially high, influenced by triazoleGenerally higher than diazirine[3]Lower, more promiscuous labeling[3]
Cross-linking Efficiency ModerateModerate[3]High[3]
Quenching by Water No[1]No[1]Yes, can be quenched by water[1]
Potential for Off-Targets Moderate, requires experimental validationModerate[4]Higher, due to high reactivity[4]
Probe Size Larger, potential for steric hindranceLargeSmall, less likely to perturb binding

Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of a photo-cross-linking probe, a series of well-controlled experiments are necessary. The following protocols provide a framework for comparing the specificity of this compound, benzophenone, and diazirine-based probes.

Protocol 1: In Vitro Specificity Assessment using a Purified Protein Target

Objective: To determine the on-target labeling efficiency and identify any non-specific cross-linking to a non-target protein.

Materials:

  • Purified target protein (e.g., a specific kinase or receptor)

  • Purified non-target protein (e.g., Bovine Serum Albumin - BSA)

  • This compound, benzophenone, and diazirine photo-probes

  • UV lamp (365 nm)

  • SDS-PAGE materials

  • In-gel fluorescence scanner or Western blot apparatus

  • Mass spectrometer for protein identification

Methodology:

  • Incubation: Incubate the target protein (e.g., 1 µM) and a molar excess of the non-target protein (e.g., 10 µM BSA) with each photo-probe (e.g., 10 µM) in a suitable buffer (e.g., PBS) in the dark for 30 minutes at 4°C.

  • Control Samples: Prepare control samples including:

    • No UV irradiation.

    • No photo-probe.

    • Target protein only with probe.

    • Non-target protein only with probe.

  • UV Irradiation: Irradiate the samples with UV light (365 nm) on ice for a predetermined time (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.

  • SDS-PAGE Analysis: Quench the reaction and analyze the samples by SDS-PAGE. Visualize the cross-linked products by in-gel fluorescence (if the probe is fluorescently tagged) or by Western blotting using an antibody against the target protein or a tag on the probe (e.g., biotin).

  • Mass Spectrometry: Excise the bands corresponding to cross-linked products and identify the proteins by mass spectrometry.

  • Quantification: Quantify the band intensities to determine the relative on-target versus off-target labeling for each probe.

Protocol 2: In-Cell Specificity Assessment using Competitive Binding

Objective: To evaluate the specificity of the photo-probes in a complex cellular environment by competing with a known, non-photo-activatable ligand.

Materials:

  • Mammalian cell line expressing the target protein

  • This compound, benzophenone, and diazirine photo-probes with an enrichment tag (e.g., alkyne for click chemistry)

  • A known, high-affinity, non-photo-activatable inhibitor/ligand for the target protein

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-azide)

  • Streptavidin beads

  • Quantitative mass spectrometer (e.g., SILAC or label-free quantification capabilities)

Methodology:

  • Cell Treatment: Treat the cells with the photo-probe (e.g., 1-10 µM) for a specific duration. For the competition experiment, pre-incubate a separate set of cells with a molar excess (e.g., 100-fold) of the competitor ligand before adding the photo-probe.

  • UV Irradiation: Irradiate the cells with UV light (365 nm) on ice.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin (B1667282) tag to the cross-linked proteins.

  • Enrichment: Enrich the biotinylated proteins using streptavidin beads.

  • Quantitative Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and analyze by quantitative mass spectrometry to identify and quantify the labeled proteins.

  • Data Analysis: Compare the protein enrichment in the presence and absence of the competitor ligand. A specific interaction should be significantly reduced in the presence of the competitor. Analyze the data to identify on-target and potential off-target proteins for each probe.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and the biological context, diagrams generated using Graphviz are provided below.

experimental_workflow Experimental Workflow for Specificity Assessment cluster_invitro In Vitro Specificity cluster_incell In-Cell Specificity Incubation Incubation: Target + Non-Target Protein + Photo-Probe UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE Analysis UV_Irradiation->SDS_PAGE MS_Analysis Mass Spectrometry SDS_PAGE->MS_Analysis Quantification Quantification: On-target vs. Off-target MS_Analysis->Quantification Cell_Treatment Cell Treatment: Photo-Probe +/- Competitor UV_Irradiation_Cell UV Irradiation (365 nm) Cell_Treatment->UV_Irradiation_Cell Lysis_Click Cell Lysis & Click Chemistry UV_Irradiation_Cell->Lysis_Click Enrichment Streptavidin Enrichment Lysis_Click->Enrichment Quant_MS Quantitative MS Enrichment->Quant_MS Data_Analysis Data Analysis: Identify Specific Interactions Quant_MS->Data_Analysis

Caption: Workflow for in vitro and in-cell specificity assessment.

signaling_pathway Hypothetical Kinase Signaling Pathway cluster_pathway Kinase Cascade cluster_probe Photo-Probe Interaction Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Substrate Substrate Protein ERK->Substrate Response Cellular Response Substrate->Response Probe This compound Probe (Targeting MEK) Probe->MEK Specific Binding & Cross-linking Probe->ERK Potential Off-Target Cross-linking

Caption: Photo-probe interaction in a hypothetical signaling pathway.

Conclusion

The selection of a photo-cross-linking probe is a critical decision that directly impacts the reliability of the experimental results. While benzophenone and diazirine are well-established photo-cross-linkers with distinct reactivity profiles, the this compound class of probes offers an intriguing alternative that warrants further investigation. The triazole moiety has the potential to enhance binding affinity and specificity, but this must be rigorously validated experimentally. By employing the comparative protocols outlined in this guide, researchers can systematically assess the specificity of their chosen photo-probe, ensuring the confident identification of genuine biomolecular interactions. The integration of quantitative mass spectrometry is essential for obtaining robust data that allows for an objective comparison between different photo-cross-linking strategies.

References

A Comparative Guide to Triazolo-Benzophenone and Traditional Photo-Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, photo-cross-linking agents are indispensable tools for elucidating the intricate dance of biomolecular interactions. These light-activated molecules provide a means to covalently capture transient and stable interactions alike, offering a snapshot of cellular processes in their native context. Among the arsenal (B13267) of available photo-cross-linkers, benzophenones and diazirines have long been the workhorses of the field. This guide provides a detailed comparison of a novel agent, triazolo-benzophenone, with these traditional counterparts, supported by available data and experimental considerations.

Introduction to Photo-Cross-Linking

Photo-cross-linking is a powerful technique that utilizes a photoreactive functional group on a probe molecule. Upon activation with light of a specific wavelength, this group forms a highly reactive intermediate that can covalently bond with nearby molecules, effectively "trapping" the interaction. This allows for the identification of binding partners, the mapping of interaction interfaces, and the stabilization of transient complexes for further study.

Advantages of this compound: An Emerging Alternative

While traditional cross-linking agents have proven invaluable, the search for reagents with improved properties is ongoing. This compound emerges as a promising candidate, leveraging the well-established photochemistry of benzophenone (B1666685) and augmenting it with the unique characteristics of a triazole moiety.

The primary advantages of the this compound scaffold are inferred from the distinct properties of its constituent parts:

  • Enhanced Stability and Biocompatibility: The 1,2,3-triazole ring, often synthesized via "click chemistry," is known for its exceptional chemical stability and metabolic resistance.[1] This inertness ensures that the linker itself does not interfere with biological systems, a crucial aspect for in-vivo and in-cellulo experiments.

  • Improved Electronic Properties: The triazole ring can influence the electronic environment of the benzophenone chromophore. This can potentially modulate the photochemical properties of the benzophenone, such as its absorption wavelength and the quantum yield of the cross-linking reaction.[2]

  • Versatility as a Linker: The triazole moiety serves as a rigid and stable linker, providing a defined spatial relationship between the benzophenone photoreactive group and the rest of the probe molecule.[1] This is particularly advantageous in structure-activity relationship studies.

  • Polar Nature: The electron distribution in 1,2,3-triazoles creates a highly polar molecular environment.[2] This can enhance the solubility and bioavailability of the cross-linking probe in aqueous biological systems.

Performance Comparison: this compound vs. Traditional Agents

A direct quantitative comparison of the cross-linking efficiency of this compound with traditional agents is not yet extensively documented in peer-reviewed literature. However, we can extrapolate its potential performance based on the well-characterized properties of benzophenone and the known benefits of the triazole group. The following table summarizes the key characteristics of benzophenone and diazirine, the two most common traditional photo-cross-linkers, to provide a benchmark for evaluating this compound.

FeatureBenzophenoneDiazirineThis compound (Inferred)
Activation Wavelength ~350-365 nm[3]~330-370 nm[3]~350-365 nm (similar to benzophenone)
Reactive Intermediate Triplet Diradical[3]Carbene[3]Triplet Diradical
Reaction Type C-H abstraction[3]Insertion into C-H, N-H, O-H bonds[3]C-H abstraction
Cross-linking Efficiency Generally lower quantum yield, but can be efficient due to reversible excitation.[3]Higher quantum yield but can be low overall due to quenching by water.[3]Potentially enhanced efficiency due to favorable electronic properties conferred by the triazole ring.
Specificity Preferential for C-H bonds.[3]Highly reactive and non-selective.[3]Preferential for C-H bonds.
Chemical Stability High metabolic and chemical stability.[3]Generally stable but can be less stable than benzophenones.[3]Very high due to the stable triazole ring.[1]
Size / Steric Hindrance Larger, bulkier structure.[3]Small, minimally perturbing.[3]Larger than diazirine, comparable to or slightly larger than benzophenone.
Irradiation Time Typically requires longer irradiation periods.[3]Requires shorter irradiation periods.[3]Likely requires longer irradiation periods, similar to benzophenone.
Quenching by Water Not reactive with water.[3]Can be quenched by water, reducing yield.[3]Not reactive with water.
Side Products Fewer side reactions.[3]Can form unreactive diazo isomers.[3]Fewer side reactions.

Experimental Protocols

Detailed experimental protocols for using this compound as a photo-cross-linker are not yet standardized. However, a general protocol for photoaffinity labeling using a benzophenone-based probe can be adapted.

General Protocol for Photoaffinity Labeling using a Benzophenone-based Probe

This protocol provides a general framework and should be optimized for the specific probe and biological system.

1. Probe Incubation:

  • Prepare the biological sample (e.g., purified protein, cell lysate, or intact cells) in a suitable buffer. Avoid buffers containing components that can be readily cross-linked, such as high concentrations of primary amines (e.g., Tris).

  • Add the this compound-containing probe to the sample to the desired final concentration.

  • Incubate the mixture in the dark to allow for binding of the probe to its target. Incubation time and temperature should be optimized for the specific interaction being studied (e.g., on ice or at 4°C for durations ranging from minutes to hours).

2. UV Irradiation:

  • Place the sample in a suitable container (e.g., a petri dish, quartz cuvette, or the lid of a microfuge tube) on ice to minimize heat-induced damage.

  • Use a long-wave UV lamp with an emission maximum around 365 nm.[4]

  • Position the lamp at a fixed distance from the sample.

  • Irradiate the sample for an optimized period. This can range from minutes to hours depending on the probe concentration, lamp intensity, and the efficiency of the cross-linking reaction.[4] It is crucial to perform a time-course experiment to determine the optimal irradiation time that maximizes cross-linking while minimizing sample damage.

3. Analysis of Cross-linked Products:

  • Following irradiation, the cross-linked products can be analyzed by various methods.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and visualize the cross-linked complexes by Coomassie staining, silver staining, or Western blotting using an antibody against the target protein or a tag on the probe.

  • Mass Spectrometry: For identification of unknown binding partners, the cross-linked complexes can be enriched (e.g., using an affinity tag on the probe like biotin) and then subjected to proteomic analysis by mass spectrometry.

Visualizations

Mechanism of Action

The following diagram illustrates the photochemical activation and cross-linking mechanism of benzophenone-based cross-linkers.

G cluster_0 Photochemical Activation cluster_1 Cross-Linking Reaction BP_Ground Benzophenone (S₀) BP_Singlet Excited Singlet State (S₁) BP_Ground->BP_Singlet UV Light (365 nm) BP_Triplet Excited Triplet State (T₁) (Diradical) BP_Singlet->BP_Triplet Intersystem Crossing H_Abstraction Hydrogen Abstraction BP_Triplet->H_Abstraction Radical_Pair Radical Pair (Ketyl & Alkyl Radicals) H_Abstraction->Radical_Pair Covalent_Bond Stable C-C Covalent Bond Radical_Pair->Covalent_Bond Recombination Target_CH Target Molecule (R-H) Target_CH->H_Abstraction

Caption: Photochemical activation and cross-linking mechanism of benzophenone.

Experimental Workflow

The logical flow of a typical photoaffinity labeling experiment is depicted below.

G Start Start: Prepare Biological Sample Incubation Incubate with This compound Probe (in dark) Start->Incubation Irradiation UV Irradiation (~365 nm) Incubation->Irradiation Crosslinking Covalent Cross-linking Occurs Irradiation->Crosslinking Analysis Analysis of Cross-linked Products Crosslinking->Analysis SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Mass_Spec Enrichment & Mass Spectrometry Analysis->Mass_Spec End End: Identify Binding Partners & Interaction Sites SDS_PAGE->End Mass_Spec->End

Caption: General workflow for a photoaffinity labeling experiment.

Signaling Pathway Investigation

This compound cross-linkers can be designed to investigate specific signaling pathways. For example, a probe targeting a kinase in a phosphorylation cascade.

G Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Probe) Kinase_A->Kinase_B Crosslink UV-induced Cross-link Kinase_B->Crosslink Downstream Downstream Effector Kinase_B->Downstream Probe This compound Probe Probe->Kinase_B Binding Probe->Crosslink Response Cellular Response Downstream->Response

Caption: Probing a kinase signaling pathway with a this compound cross-linker.

References

Navigating Proteome Interactions: A Comparative Guide to Triazolo-Benzophenone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the on- and off-target interactions of chemical probes is paramount for accurate biological interrogation and therapeutic development. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions within the complex cellular environment. This guide provides a comparative analysis of photoaffinity probes, with a focus on the characteristics of benzophenone-based probes, particularly those incorporating a triazole scaffold, versus common alternatives like diazirines.

The triazolo-benzophenone structure combines a benzophenone (B1666685) photophore with a triazole-containing recognition element. While the benzophenone moiety, upon UV activation, creates a covalent linkage with nearby proteins, the triazole-based ligand dictates the probe's inherent binding affinity and specificity. Cross-reactivity, therefore, is a function of both the promiscuity of the photoreactive group and the selectivity of the guiding ligand.

Performance Comparison: Benzophenone vs. Diazirine Photoprobes

The choice of the photoreactive moiety is a critical design parameter that influences labeling efficiency, specificity, and potential for induced cellular damage. Benzophenones and diazirines are two of the most widely used photo-crosslinkers, each with distinct mechanistic features.[1]

Upon UV irradiation, benzophenones form a long-lived triplet diradical that can repeatedly attempt to form a covalent bond by abstracting a hydrogen atom, typically from a C-H bond.[1][2] This process is reversible if a suitable reaction partner is not in the immediate vicinity.[1] In contrast, diazirines, which are smaller, are activated by similar long-wave UV light to irreversibly generate a highly reactive carbene intermediate that rapidly and non-selectively inserts into various chemical bonds (C-H, N-H, O-H).[1][2]

FeatureBenzophenone ProbesDiazirine Probes
Activation Wavelength ~350–365 nm[1][2]~330–370 nm[1]
Reactive Intermediate Triplet Diradical[2][3]Carbene[2][3]
Reaction Mechanism C-H Bond Abstraction[1]Non-specific Insertion (C-H, N-H, O-H)[2]
Reactivity with Water Low / Reversible Quenching[1][2]High (Can be quenched by water)
Irradiation Time Longer (minutes to hours)[2]Shorter (seconds to minutes)
Potential Downsides Larger size may perturb binding; can act as photosensitizers causing oxidative damage.[2][4]Carbene can rearrange; potential for UV-independent reactivity.[2]
Advantages Chemically stable; reversible excitation increases labeling yield; longer wavelength is less damaging to proteins.[2]Small size minimizes perturbation; high reactivity; rapid and irreversible labeling.[2]

Quantitative Analysis of On- and Off-Target Labeling

Comprehensive target identification and cross-reactivity profiling are typically achieved using quantitative mass spectrometry-based proteomics. In this workflow, cells are treated with the photoaffinity probe, irradiated with UV light to induce cross-linking, and then lysed. The probe-labeled proteins are enriched (e.g., via a biotin (B1667282) handle on the probe) and subsequently identified and quantified by LC-MS/MS. A competition experiment, where cells are co-incubated with the probe and an excess of the parent molecule (without the photoreactive group), is crucial to distinguish specific, high-affinity binding events from non-specific interactions.[2]

Case Study 1: Diazirine-Based Triazolodiazepine Probe (JQ1-Probe)

The well-characterized BET bromodomain inhibitor (+)-JQ1, which features a thienotriazolodiazepine scaffold, has been derivatized with a diazirine photoreactive group to identify its cellular targets.[5][6][7] A quantitative proteomic study in HepG2 cells using two different JQ1-diazirine probes (BD-2 and BD-3) identified a set of known and novel binding partners.

Protein CategoryNumber of Proteins IdentifiedKey On-TargetsRepresentative Off-Targets
JQ1-Probe BD-2 108BRD2, BRD3, BRD4APEX1, CDC23, DDB1, GSTK1
JQ1-Probe BD-3 121BRD2, BRD3, BRD4RAD23B, SRRM2, TAF6, UBTF
Overlap 56BRD2, BRD3, BRD4ATAD5, HADHA, KMT5B, NSD3
(Data derived from proteomic studies of JQ1-diazirine probes in HepG2 cells. Off-targets listed are examples from the identified protein lists and may include proteins with previously unknown interactions with JQ1.)[2]
Case Study 2: Benzophenone-Based Kinase Inhibitor Probe (DR-Probe)

To illustrate the profile of a benzophenone probe, we consider a photoaffinity probe derived from a potent DDR1 kinase inhibitor (DR). A quantitative proteomics approach was used to characterize its cellular targets, successfully identifying the intended target and a principal off-target.[3]

ProbeOn-TargetIdentified Primary Off-TargetCellular Compartment
DR-Benzophenone Probe DDR1Cathepsin D (CTSD)Cytoplasm / Membrane
(Data from a competitive affinity-based protein profiling study in human cancer cells.)[3]

Experimental Protocols

A generalized protocol for identifying cellular targets and off-targets of a photoaffinity probe using quantitative proteomics is provided below.

Cell Culture and Probe Incubation
  • Culture cells (e.g., HeLa, HepG2) to ~80% confluency in appropriate media.

  • For competition experiments, pre-incubate one set of cells with a 50-100 fold excess of the non-photoreactive parent compound for 1 hour.

  • Treat cells with the photoaffinity probe (e.g., 1-10 µM final concentration) and incubate for a designated period (e.g., 1-4 hours) under normal culture conditions. Include a vehicle-only (e.g., DMSO) control.

Photo-Cross-linking
  • Wash the cells twice with ice-cold PBS to remove excess probe.

  • Place the culture plates on ice and irradiate with UV light (e.g., 365 nm) for 15-60 minutes using a suitable UV lamp. The optimal time and distance from the light source should be empirically determined.

Cell Lysis and Protein Enrichment
  • Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

  • If the probe contains a bioorthogonal handle like an alkyne, perform a click chemistry reaction to attach a biotin-azide tag.

  • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-tagged, cross-linked proteins.

  • Wash the beads extensively with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry
  • Elute the bound proteins from the beads or perform on-bead digestion.

  • For on-bead digestion, resuspend the beads in a digestion buffer (e.g., containing urea), reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • Collect the supernatant containing the peptides and desalt using a C18 StageTip.

LC-MS/MS Analysis and Data Processing
  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-liquid chromatography system.

  • Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.

  • Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.

  • Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the probe-treated samples versus the competition and control samples.

  • Proteins that are significantly depleted in the competition sample are considered specific binding partners of the probe.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in photoaffinity labeling and the logic of target identification.

G cluster_cell Live Cell Incubation cluster_lysis Biochemical Processing cluster_ms Analysis Probe 1. Add Probe to Cells UV 2. UV Irradiation (365 nm) (Covalent Cross-linking) Probe->UV Lysis 3. Cell Lysis UV->Lysis Click 4. Click Chemistry (Add Biotin Tag) Lysis->Click Enrich 5. Streptavidin Enrichment Click->Enrich Digest 6. On-Bead Digestion Enrich->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS Data 8. Data Analysis (Protein ID & Quant) LCMS->Data Result Result Data->Result Identify On/Off-Targets G cluster_BP Benzophenone Activation cluster_DZ Diazirine Activation BP_ground Benzophenone (Ground State) BP_excited Triplet Diradical (Reactive) BP_ground->BP_excited UV Light (365 nm) BP_excited->BP_ground Reversible Quenching Crosslink_BP Covalent Bond BP_excited->Crosslink_BP H-Abstraction DZ_ground Diazirine (Ground State) Carbene Carbene (Highly Reactive) DZ_ground->Carbene UV Light (365 nm) -N2 Crosslink_DZ Covalent Bond Carbene->Crosslink_DZ Non-specific Insertion Protein Cellular Protein G cluster_on On-Target Effects cluster_off Off-Target Effects (Cross-Reactivity) Probe This compound Probe OnTarget Primary Target (e.g., Kinase A) Probe->OnTarget High Affinity Binding OffTarget Off-Target (e.g., Protease B) Probe->OffTarget Lower Affinity or Non-specific Binding OnPathway Desired Pathway Modulation OnTarget->OnPathway OffPathway Unintended Pathway Alteration OffTarget->OffPathway

References

A Comparative Analysis of the Antioxidant Capacity of Triazolo-Benzophenone Derivatives and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of novel triazolo-benzophenone compounds against well-established antioxidants, namely Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.

Executive Summary

This compound derivatives have emerged as a promising class of compounds with potential therapeutic applications, including antioxidant activity. This guide synthesizes available experimental data to provide a clear comparison of their antioxidant efficacy against commonly used standards. The data is presented in a standardized format to facilitate interpretation and guide future research. The primary methods for assessing antioxidant capacity discussed herein are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation: Comparative Antioxidant Capacity

The antioxidant capacity of triazolo-benzophenones and standard antioxidants is summarized below. Data is presented as IC50 values (the concentration required to scavenge 50% of free radicals) or Trolox Equivalent Antioxidant Capacity (TEAC), where available. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundDPPH AssayABTS AssayFRAP Assay
This compound Derivatives
Derivative 2b¹TEAC: 5.8-fold higher than derivative 2a[1]Data Not AvailableData Not Available
Derivative 19¹Significant antioxidant activity (TEAC)[1][2]Data Not AvailableData Not Available
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolIC50: 7.12 ± 2.32 µg/mL[3]IC50: 4.59 ± 4.19 µg/mL[3]High total antioxidant activity[3]
Benzo[g]triazoloquinazolinesLess active than BHT[4]Data Not Available813 - 1376 µmol Trolox/100 g[4]
Known Antioxidants
TroloxIC50: ~3.8 - 63.7 µg/mL[5]IC50: ~2.3 - 42.1 µg/mLStoichiometric factor of 2.0[6]
Ascorbic Acid (Vitamin C)IC50: ~5.0 - 41.3 µg/mL[7]IC50: ~28.2 - 50 µg/mL[1]Stoichiometric factor of 2.0[6]
Butylated Hydroxytoluene (BHT)IC50: ~11 - 36 µg/mL[2][8]IC50: ~13 µg/mL[9]2.29 ± 0.04 mmol/L[10]

¹From the study "Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells".[1][2] Specific TEAC values were not provided in the abstract. Derivative 2b is (2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are based on established and widely cited methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (typically 0.1 mM).

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution in a cuvette or a 96-well plate.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[11]

Procedure:

  • Reagent Preparation: Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound (at various concentrations) to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power.[6]

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃ (e.g., 20 mM) in a 10:1:1 ratio.

  • Reaction Mixture: Add the freshly prepared FRAP reagent to the test compound.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ solution (e.g., FeSO₄). Results are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.[4][6]

Mandatory Visualization

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Antioxidant Capacity Assay cluster_detection Detection cluster_analysis Data Analysis Test_Compound Test Compound (this compound) DPPH DPPH Assay Test_Compound->DPPH Reacts with ABTS ABTS Assay Test_Compound->ABTS Reacts with FRAP FRAP Assay Test_Compound->FRAP Reacts with Standard_Antioxidant Standard Antioxidant (e.g., Trolox) Standard_Antioxidant->DPPH Reacts with Standard_Antioxidant->ABTS Reacts with Standard_Antioxidant->FRAP Reacts with Spectrophotometer Spectrophotometric Measurement DPPH->Spectrophotometer Absorbance at 517 nm ABTS->Spectrophotometer Absorbance at 734 nm FRAP->Spectrophotometer Absorbance at 593 nm IC50 IC50 Calculation Spectrophotometer->IC50 Provides data for TEAC TEAC Calculation Spectrophotometer->TEAC Provides data for

Caption: General workflow for in vitro antioxidant capacity assessment.

Signaling Pathway of Radical Scavenging

The primary mechanism by which phenolic antioxidants, including potentially triazolo-benzophenones with hydroxyl groups, exert their effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.

Radical_Scavenging_Pathway Antioxidant Antioxidant (ArOH) Stable_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Stable_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.

References

Validating Triazolo-Benzophenone Binding Sites: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a drug's binding site is a critical step in establishing its mechanism of action and ensuring specificity. This guide provides a comprehensive overview of validating the binding sites of triazolo-benzophenones and their analogs through site-directed mutagenesis, supported by experimental data and detailed protocols.

The "bump-and-hole" strategy is a powerful approach to confirm the binding orientation of a ligand within its target protein.[1][2] This technique involves engineering a "hole" in the binding pocket of the target protein by mutating a bulky amino acid residue to a smaller one. A corresponding "bump" is then introduced onto the small molecule inhibitor, which is designed to fit snugly into the engineered "hole". This modified inhibitor is expected to bind with high affinity to the mutant protein but poorly to the wild-type (WT) protein due to steric hindrance.[1][2]

This guide uses the validation of the binding site of a triazolo-benzodiazepine, a close structural analog of triazolo-benzophenones, targeting the BET (Bromodomain and Extra-Terminal) family of proteins as a prime example. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, making them attractive targets for various diseases, including cancer and inflammation.[3][4]

Comparative Binding Affinity Data

Site-directed mutagenesis allows for the precise alteration of amino acids in a protein's binding pocket. By comparing the binding affinity of a compound for the wild-type protein versus a mutated version, researchers can confirm direct interaction with the targeted residue. Isothermal Titration Calorimetry (ITC) is a standard biophysical technique used to directly measure the binding affinity (expressed as the dissociation constant, Kd), stoichiometry (n), and enthalpy of binding (ΔH) between a small molecule and a protein.[5][6]

The following table summarizes the binding affinities of a "bumped" triazolo-benzodiazepine analog, ME, for wild-type and mutant Brd2 bromodomains. The mutations L110A and L383A create a "hole" in the binding pocket, which is then filled by the "bump" on the ME compound.

Bromodomain ProteinKd (nM)ΔH (kcal/mol)
Brd2(1) WT 1470 ± 180-8.6 ± 0.2
Brd2(1) L110I 260 ± 40-8.5 ± 0.1
Brd2(1) L110A 17 ± 4-16.8 ± 0.2
Brd2(2) WT 300 ± 80-5.4 ± 0.1
Brd2(2) L383I 27 ± 12-9.8 ± 0.1
Brd2(2) L383A 22 ± 4-12.6 ± 0.1
Data sourced from J. Med. Chem. 2015, 58, 19, 7787–7803.[1]

The data clearly demonstrates a significant increase in binding affinity (lower Kd values) of the ME compound for the "hole" mutants (L110A and L383A) compared to the wild-type proteins, validating the predicted binding mode.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating a binding site using the "bump-and-hole" approach and the general signaling pathway affected by BET bromodomain inhibitors.

experimental_workflow cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase identify_residue Identify Target Residue in Binding Pocket design_mutant Design 'Hole' Mutant (e.g., L to A) identify_residue->design_mutant design_ligand Design 'Bumped' Ligand (e.g., add methyl group) identify_residue->design_ligand mutagenesis Site-Directed Mutagenesis design_mutant->mutagenesis synthesis Synthesize 'Bumped' Ligand design_ligand->synthesis protein_expression Express & Purify WT and Mutant Proteins mutagenesis->protein_expression binding_assay Binding Affinity Assay (e.g., ITC) protein_expression->binding_assay synthesis->binding_assay compare_affinity Compare Binding Affinities (WT vs. Mutant) binding_assay->compare_affinity validate_binding Validate Binding Site compare_affinity->validate_binding

Figure 1. Experimental workflow for the "bump-and-hole" validation of a binding site.

signaling_pathway triazolo_benzophenone Triazolo-Benzophenone Analog (Inhibitor) bet_protein BET Bromodomain (e.g., BRD4) triazolo_benzophenone->bet_protein Binds to KAc pocket transcriptional_machinery Transcriptional Machinery bet_protein->transcriptional_machinery Recruits acetylated_histone Acetylated Histones on Chromatin acetylated_histone->bet_protein Binds to gene_expression Target Gene Expression (e.g., MYC) transcriptional_machinery->gene_expression Activates

Figure 2. Simplified signaling pathway of BET bromodomain inhibition.

Experimental Protocols

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.[7][8] The QuikChange PCR-based method is a common approach.

Materials:

  • Plasmid DNA containing the gene of interest (e.g., Brd2)

  • Two complementary mutagenic primers containing the desired mutation (e.g., changing a Leucine codon to an Alanine codon)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Protocol:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycles will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: The PCR product will be a mix of the original, methylated template DNA and the newly synthesized, unmethylated mutant DNA. Add DpnI enzyme to the reaction, which specifically digests methylated DNA, thereby removing the template plasmid.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[9][10]

Materials:

  • Purified wild-type or mutant protein (e.g., Brd2 bromodomain) in a suitable buffer.

  • The this compound analog (ligand) dissolved in the same buffer.

  • Isothermal titration calorimeter.

Protocol:

  • Sample Preparation: Prepare the protein solution (typically 10-20 µM) and the ligand solution (typically 100-200 µM, 10-fold higher than the protein concentration) in the same, precisely matched buffer to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean the sample cell and injection syringe of the ITC instrument. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: The raw data of heat per injection versus the molar ratio of ligand to protein is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Control Experiments: A control titration of the ligand into the buffer alone should be performed to measure the heat of dilution, which is then subtracted from the protein-ligand binding data.

References

A Comparative Analysis of Triazolo-Benzophenone and Aryl Azide Photoprobes for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Chemical Biology and Drug Discovery

This guide provides a detailed comparative analysis of two popular classes of photoaffinity probes: triazolo-benzophenones and aryl azides. Designed for researchers, scientists, and drug development professionals, this document offers an objective look at their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.

Introduction to Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, particularly in the complex environment of living cells. The method relies on a photoaffinity probe, a molecule that contains a photoreactive group, a ligand for a specific biological target, and a reporter tag for detection and enrichment. Upon photoactivation with a specific wavelength of light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its interacting partner, allowing for subsequent identification and characterization. The choice of the photoreactive moiety is critical and significantly influences the efficiency and specificity of the labeling experiment.

Core Comparison: Triazolo-Benzophenone vs. Aryl Azide (B81097) Photoprobes

This guide focuses on a comparative analysis of this compound and aryl azide photoprobes, two widely used classes of photoactivatable crosslinkers.

Aryl azides are characterized by their small size and relative ease of synthesis.[1] Upon UV irradiation, they form highly reactive nitrene intermediates that can insert into a variety of chemical bonds. However, they typically require short-wavelength UV light (around 260-300 nm) for activation, which can be damaging to biological samples.[2] Furthermore, the nitrene intermediate can undergo intramolecular rearrangement to form a dehydroazepine, which can react with nucleophiles, potentially leading to non-specific labeling.[2]

Benzophenones , on the other hand, are activated by longer wavelength UV light (around 350-360 nm), which is less damaging to cells and proteins.[2] Upon photoactivation, they form a triplet diradical that preferentially abstracts a hydrogen atom from C-H bonds, leading to the formation of a covalent bond.[3] This mechanism is generally more specific than that of nitrenes. A significant drawback of benzophenones is their larger size, which can sometimes interfere with the binding of the probe to its target.[4]

Triazolo-benzophenones are a newer class of photoprobes that combine the favorable photochemical properties of benzophenones with the versatility of triazole chemistry. The triazole ring is typically introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the modular and efficient synthesis of a wide variety of probes.[5] The triazole moiety can enhance the water solubility and pharmacokinetic properties of the probe and provides a convenient linker to attach the ligand and reporter tag. While direct quantitative comparisons with aryl azides are limited, the photoreactive properties of triazolo-benzophenones are expected to be similar to those of traditional benzophenones.

Data Presentation: Quantitative Comparison of Photoprobe Characteristics

FeatureAryl Azide ProbesThis compound Probes
Activation Wavelength 260-300 nm (short-wave UV)[2]~350-360 nm (long-wave UV)[2]
Reactive Intermediate Nitrene[2]Triplet Diradical[1]
Reaction Mechanism C-H/N-H insertion, addition to double bonds, rearrangement[6]C-H bond abstraction[3]
Crosslinking Efficiency Generally lower, can be improved with fluorination[7]Generally higher and can be enhanced by repeated excitation[1]
Specificity Prone to non-specific labeling due to rearrangement[2]Generally more specific, less prone to rearrangement[1]
Off-Target Labeling Can be significant due to the reactivity of the nitrene and its rearrangement products[2]Lower, but can occur with prolonged irradiation[4]
Chemical Stability Relatively stable in the dark, but can be reduced by thiols[6]Highly stable in various chemical conditions[4]
Synthesis Generally straightforward[2]Modular and efficient via click chemistry[5]
Size Smaller, less likely to interfere with binding[2]Larger, may sterically hinder binding to some targets[4]
Potential for Sample Damage Higher, due to short-wavelength UV activation[2]Lower, due to long-wavelength UV activation[1]

Experimental Protocols

I. Synthesis of a this compound Photoaffinity Probe

This protocol describes a general method for synthesizing a this compound probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

Procedure:

  • Dissolve the propargylated benzophenone (1 equivalent) and the azide-functionalized ligand (1.1 equivalents) in a 1:1 mixture of DCM and water.

  • Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, extract the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound photoaffinity probe.

II. Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol outlines the general steps for photo-crosslinking a target protein in a cell lysate using a photoaffinity probe.

Materials:

  • Cell lysate containing the target protein

  • Photoaffinity probe (aryl azide or this compound)

  • UV lamp (appropriate wavelength for the probe)

  • Ice bath

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry reagents and equipment

Procedure:

  • Incubate the cell lysate with the photoaffinity probe at a predetermined concentration for a specific time (e.g., 1 hour) at 4°C to allow for binding to the target protein.

  • As a negative control, perform a parallel incubation with an excess of a non-photoreactive competitor ligand to demonstrate the specificity of labeling.

  • Transfer the samples to a suitable container (e.g., a petri dish on ice) and place them under a UV lamp.

  • Irradiate the samples with UV light at the appropriate wavelength (e.g., 254 nm for aryl azides, 365 nm for benzophenones) for a specific duration (e.g., 15-30 minutes).[8]

  • After irradiation, quench any remaining reactive species by adding a quenching agent like DTT (for aryl azides).

  • Analyze the labeled proteins by SDS-PAGE followed by Western blotting (if the probe has a reporter tag like biotin) or by in-gel fluorescence.

  • For target identification, excise the labeled protein band from the gel and subject it to in-gel digestion followed by mass spectrometry analysis.

Mandatory Visualizations

Signaling Pathway Diagram: GPCR Signaling Cascade

G-protein coupled receptors (GPCRs) are a common target for photoaffinity labeling studies. The following diagram illustrates a typical GPCR signaling pathway that can be investigated using these probes.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. α-subunit activates AC cAMP cAMP AC->cAMP 4. ATP to cAMP Ligand Ligand (Photoprobe) Ligand->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Target_Protein Target Protein (phosphorylated) PKA->Target_Protein 6. Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response 7. Effect

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow Diagram: Target Identification using Photoaffinity Labeling

The following diagram outlines the general workflow for identifying the protein targets of a small molecule using a photoaffinity probe.

Target_ID_Workflow Probe Photoaffinity Probe (Ligand-Linker-Photophore-Tag) Cells Live Cells or Cell Lysate Probe->Cells 1. Incubation UV UV Irradiation Cells->UV 2. Photo-crosslinking Lysis Cell Lysis (if applicable) UV->Lysis 3. Lysis Enrichment Affinity Enrichment (e.g., Streptavidin beads) Lysis->Enrichment 4. Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash 5. Washing Elution Elution of Labeled Proteins Wash->Elution 6. Elution Analysis Protein Analysis (SDS-PAGE, Western Blot) Elution->Analysis 7. Analysis MS Mass Spectrometry (Target Identification) Analysis->MS 8. Identification

Caption: A general experimental workflow for target identification using photoaffinity labeling.

Conclusion

Both this compound and aryl azide photoprobes are valuable tools for dissecting complex biological interactions. The choice between them depends on the specific requirements of the experiment. Aryl azides offer the advantage of smaller size, while triazolo-benzophenones provide greater chemical stability, activation at less damaging wavelengths, and modular synthesis. As research in chemical biology advances, the development of novel photoprobes with improved efficiency and specificity will continue to be a key area of focus, enabling deeper insights into the mechanisms of life.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Triazolo-benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of Triazolo-benzophenone, a heterocyclic compound with potential biological activity, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its classification as a benzophenone (B1666685) derivative, it is suspected of causing cancer and is recognized as hazardous to aquatic life with long-lasting effects.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

I. Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or dust.[2][3]
Lab Coat Standard laboratory coat, fully buttonedTo protect skin and clothing from contamination.[3]
Respiratory Protection In case of inadequate ventilation or dust generationTo prevent inhalation of harmful vapors or dust.[2][4]

II. Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] This ensures the complete destruction of the compound in an environmentally sound manner.

Step 1: Segregation and Collection of Waste

  • Isolate Waste: Immediately segregate all expired, unused, or contaminated this compound from active chemical inventory.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[3] This includes contaminated items such as weighing papers, gloves, and other disposable materials.[3][6]

  • Liquid Waste: Collect solutions containing this compound in a labeled container for liquid hazardous waste.[3] Do not mix with other waste streams unless compatibility is confirmed.[1]

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[3][5] The label should also indicate the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4][7] Containers must be kept tightly closed.[1][4]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][5]

  • Documentation: Meticulously document the name of the substance, quantity, and date of disposal in a dedicated logbook to comply with regulations.

Important Considerations:

  • Do Not Dispose in Regular Trash or Drains: this compound and its containers must not be disposed of with household garbage or poured down the drain.[2][3] This can lead to environmental contamination.

  • Avoid On-Site Neutralization without a Validated Protocol: While on-site neutralization can be an option for some chemicals, no specific, validated protocol for this compound is readily available. Attempting to neutralize without a proper procedure can be dangerous.

  • Spill Management: In the event of a spill, alert personnel in the immediate area.[3] Wearing appropriate PPE, gently sweep up solid material to avoid creating dust.[3] Collect the material into a labeled container for hazardous waste.[3] Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.[3]

III. Experimental Workflow and Decision-Making

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Risk Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) ppe->assess_waste collect_solid Collect Solid Waste in Designated 'Hazardous Waste' Container assess_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Designated 'Hazardous Waste' Container assess_waste->collect_liquid Liquid collect_contaminated Collect Contaminated Materials in Designated 'Hazardous Waste' Container assess_waste->collect_contaminated Contaminated Material label_container Label Container: 'Hazardous Waste - this compound' and Hazard Symbols collect_solid->label_container collect_liquid->label_container collect_contaminated->label_container store_securely Store in Secure, Ventilated Area Away from Incompatible Materials label_container->store_securely contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_securely->contact_ehs document Document Disposal (Substance, Quantity, Date) contact_ehs->document end End: Waste Transferred for Proper Disposal document->end

References

Essential Safety and Operational Guide for Handling Triazolo-benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Triazolo-benzophenone (CAS No. 64194-73-6) is not publicly available. The following guidance is based on the safety profiles of structurally related compounds, including triazole and benzophenone (B1666685) derivatives, and general best practices for handling potent, powdered pharmaceutical compounds. A thorough risk assessment should be conducted by researchers and their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, this compound should be treated as a potent compound with potential for high pharmacological activity. The primary routes of exposure are inhalation of airborne powder and dermal contact. The following table summarizes the recommended PPE for handling this compound.

Activity Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95/N100 respirator.[1][2] - Disposable, solid-front lab coat with tight-fitting cuffs.[3] - Double-gloving with chemotherapy-rated gloves (e.g., nitrile).[1][4] - Disposable sleeve covers.[5] - Safety goggles (if not using a full-face respirator).[3]High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential to prevent exposure.[6]
Solution Preparation and Handling - Work within a certified chemical fume hood.[7][8] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[9] - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but still a potential for splashes and spills.
General Laboratory Operations - Lab coat. - Safety glasses. - Chemical-resistant gloves.Standard laboratory practice to protect against incidental contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound.

Experimental Protocol for Safe Handling of Powdered this compound:

  • Preparation and Pre-Handling:

    • Consult your institution's EHS for specific handling guidelines.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (e.g., spatula, weighing paper, vials) and a designated spill kit within the fume hood.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound that may generate dust within a chemical fume hood or a ventilated balance enclosure.[10]

    • Use a spatula for transferring the powder. Avoid scooping or pouring in a manner that creates airborne dust.

    • Tare the weighing vessel on the balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed powder within the fume hood.

    • Ensure the vessel is securely capped before mixing or vortexing.

  • Post-Handling and Decontamination:

    • Decontaminate all equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol), followed by a soap and water wash.

    • Wipe down the work surface of the fume hood with a decontaminating solution.

    • Carefully doff PPE in the correct sequence to avoid cross-contamination.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[11]

Waste Type Disposal Procedure Rationale
Unused/Expired Compound - Collect in a clearly labeled, sealed, and compatible container. - Do not dispose of down the drain or in regular trash. - Arrange for disposal through a certified hazardous waste vendor.To prevent environmental contamination and ensure proper handling of a potent compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the chemical name.To prevent accidental exposure from contaminated items.
Contaminated PPE (e.g., gloves, lab coat) - Place in a sealed bag or container labeled as hazardous waste.To prevent secondary contamination.
Aqueous and Organic Waste Solutions - Collect in a sealed, labeled container designated for halogenated organic waste (due to the presence of chlorine in some benzophenone derivatives).[12] - Do not mix with other waste streams unless compatibility is confirmed.To ensure proper segregation and disposal of chemical waste streams.

Contact your institution's Environmental Health and Safety (EHS) office for specific waste collection and disposal procedures. [7][11]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Operations cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep1 Review SDS (if available) & Conduct Risk Assessment prep2 Prepare Work Area (Fume Hood, Spill Kit) prep1->prep2 prep3 Select & Don Appropriate PPE prep2->prep3 handling1 Weigh & Dispense in Containment prep3->handling1 Proceed to Handling handling2 Prepare Solution in Fume Hood handling1->handling2 post1 Decontaminate Equipment & Work Surfaces handling2->post1 Experiment Complete post2 Doff PPE Correctly post1->post2 disp1 Segregate & Label Hazardous Waste post2->disp1 Dispose of Contaminated Items disp2 Store Waste Securely disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.